4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRHRFUFYYYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257700 | |
| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |
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Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-50-4 | |
| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
Welcome to a comprehensive technical guide on 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, a key reagent in modern organic synthesis. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical research and development. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the underlying chemical principles that govern its utility. This guide is structured to empower researchers to confidently and safely incorporate this versatile building block into their synthetic strategies.
Section 1: Core Chemical Identity and Properties
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom, two methyl groups, and a sulfonyl chloride functional group. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures.
Chemical Structure:
Molecular Structure of the target compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 351003-50-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BrClO₂S | [1][2] |
| Molecular Weight | 283.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98.0% (typical) | [6] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | General knowledge |
Section 2: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic pathway commences with the bromination of 2,6-dimethylaniline, followed by diazotization of the resulting aniline and subsequent conversion to the sulfonyl chloride.
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline (Precursor)
The precursor, 4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8), is synthesized via the electrophilic bromination of 2,6-dimethylaniline.[7] The two methyl groups on the aniline ring are ortho, para-directing; however, due to steric hindrance at the ortho positions, the bromination predominantly occurs at the para position.[8]
Synthetic pathway for the precursor.
Experimental Protocol: Bromination of 2,6-dimethylaniline
-
In a well-ventilated fume hood, dissolve 2,6-dimethylaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2,6-dimethylaniline.[7][8]
Step 2: Synthesis of this compound
The conversion of 4-Bromo-2,6-dimethylaniline to the target sulfonyl chloride is achieved through a diazotization reaction, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This is a well-established method for converting aromatic amines to sulfonyl chlorides.[9]
Conversion of the precursor to the final product.
Experimental Protocol: Diazotization and Sulfonylation
-
Suspend 4-Bromo-2,6-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride. Cool this solution to 5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum over a desiccant. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.[9]
Section 3: Chemical Reactivity and Synthetic Applications
The primary utility of this compound in drug discovery and organic synthesis stems from the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.
Formation of Sulfonamides
The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.[10] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General scheme for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve the primary or secondary amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as pyridine or triethylamine (1.5-2.0 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by column chromatography on silica gel or by recrystallization.[11][12]
Potential Applications in Drug Discovery
While a direct and explicit link between this compound and the synthesis of specific marketed drugs like Rilpivirine was not substantiated in the literature reviewed, its precursor, 4-Bromo-2,6-dimethylaniline, is a known intermediate in the synthesis of Rilpivirine.[13] The structural motif of a substituted arylsulfonamide is prevalent in a vast array of biologically active molecules, including antibacterial agents, diuretics, and enzyme inhibitors. The presence of the bromo and dimethylphenyl functionalities in this reagent provides a unique substitution pattern that can be exploited by medicinal chemists to fine-tune the steric and electronic properties of lead compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Section 4: Analytical Characterization
Accurate characterization of this compound is crucial for its effective use in synthesis. The following are the expected analytical data based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as a singlet or two closely spaced singlets in the range of 7.0-8.0 ppm. The two methyl groups would likely appear as a singlet around 2.2-2.7 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the 120-150 ppm region. The carbon bearing the bromine atom would be shifted upfield due to the heavy atom effect. The methyl carbons would appear around 20-25 ppm. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be expected around m/z 282/284/286. |
| Infrared (IR) Spectroscopy | Characteristic strong absorptions for the sulfonyl chloride group would be expected around 1370-1380 cm⁻¹ (asymmetric stretch) and 1180-1190 cm⁻¹ (symmetric stretch). |
Section 5: Safety and Handling
This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Moisture Sensitive: Reacts with water, often violently, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction liberates toxic gas.[3]
-
Irritant: May cause respiratory irritation.
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Section 6: Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of sulfonamides. Its well-defined synthesis and predictable reactivity make it an important tool for researchers in the pharmaceutical and chemical industries. By understanding its properties, synthesis, and handling requirements as outlined in this guide, scientists can effectively and safely leverage this building block to advance their research and development endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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Benqi Mall. (n.d.). This compound. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
- Zhang, et al. (2021). The development of an effective synthetic route of rilpivirine.
-
ResearchGate. (n.d.). (PDF) The development of an effective synthetic route of rilpivirine. Retrieved from [Link]
- Zhang, et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 63.
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PubChemLite. (n.d.). This compound (C8H8BrClO2S). Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2020084142A1 - Process for the preparation of rilpivirine.
- Chemistry & Biology Interface. (2011). A variety of unusual heteroaryl sulfonyl chlorides were prepared from their respective amines.... 1(3), 360-364.
-
SIELC Technologies. (2018). Benzenesulfonyl chloride, 4-bromo-. Retrieved from [Link]
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PubChem. (n.d.). CID 174561770 | C12H8Br2Cl2O2S2. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]
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MDPI. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
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DTIC. (n.d.). New Diazo Process. Retrieved from [Link]
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Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-215.
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An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. Drawing upon available data and established scientific principles, this document aims to equip researchers with the essential knowledge for its effective and safe utilization in the laboratory.
Introduction
This compound is a substituted aromatic sulfonyl chloride. The presence of the sulfonyl chloride functional group makes it a highly reactive electrophile, particularly susceptible to nucleophilic attack. This reactivity is central to its utility in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing organic molecules. The bromine atom and two methyl groups on the benzene ring also influence its reactivity and physical properties, offering steric hindrance and modifying the electronic nature of the aromatic system. These features make it a valuable building block in the design and synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in research and development. This section details the known physical and chemical characteristics of this compound.
Identification
| Identifier | Value | Source |
| CAS Number | 351003-50-4 | [1][2] |
| Molecular Formula | C8H8BrClO2S | [1][3] |
| Molecular Weight | 283.57 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CC1=CC(Br)=CC(C)=C1S(Cl)(=O)=O | [1] |
Physical Properties
Detailed experimental data on the physical properties of this compound are not widely available in the public domain, which is often the case for specialized chemical reagents. However, based on its structure and data from commercial suppliers, the following information can be provided:
| Property | Value | Notes |
| Purity | ≥95% | As provided by commercial suppliers.[1] |
| Appearance | Likely a solid at room temperature | Based on the properties of analogous sulfonyl chlorides. |
| Melting Point | Not available | Experimental determination is recommended for precise work. |
| Boiling Point | Not available | Expected to be high and likely to decompose upon heating. |
| Solubility | Expected to be soluble in common organic solvents | Such as dichloromethane, chloroform, and tetrahydrofuran. Expected to be insoluble in water and reactive with protic solvents. |
Note: The absence of specific melting and boiling point data in readily accessible literature underscores the importance of careful experimental characterization by the end-user.
Molecular Structure and Visualization
The chemical structure of this compound is key to understanding its reactivity. The sulfonyl chloride group is the primary site of reaction, while the ortho-methyl groups provide steric hindrance that can influence the approach of nucleophiles.
Caption: Molecular structure of this compound.
Handling, Storage, and Safety
As a sulfonyl chloride, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Storage: Commercial suppliers recommend storing the compound at 2-8 °C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
Reactivity and Hazards:
-
Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis by water and other protic solvents, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction can be vigorous.
-
Corrosivity: Due to its reactivity and potential to release HCl, it should be considered corrosive.
-
Toxicity: The toxicological properties have not been fully investigated. As with all new or sparsely studied chemicals, it should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
The primary utility of this compound is in the formation of sulfonamides and sulfonate esters. Below are generalized, step-by-step methodologies for these transformations.
Synthesis of a Sulfonamide
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl byproduct.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in the same aprotic solvent and add it dropwise to the amine solution at 0 °C. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of a sulfonamide.
Conclusion
This compound is a valuable, albeit not extensively characterized, reagent for organic synthesis. Its utility lies in the reliable formation of sulfonamide and sulfonate ester linkages, which are prevalent in many biologically active molecules and functional materials. While the lack of comprehensive public data on its physical properties necessitates careful in-lab characterization, its identity and purity are established by commercial suppliers. By following the general protocols for handling and reactions of sulfonyl chlorides, researchers can effectively and safely incorporate this building block into their synthetic strategies.
References
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Jiehua Pharmaceutical. This compound. [Link]
-
PubChemLite. This compound (C8H8BrClO2S). [Link]
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LookChem. This compound. [Link]
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4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride molecular weight
An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
This compound is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions and sterically hindering methyl groups flanking the sulfonyl chloride moiety, imparts distinct reactivity and utility. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, validated synthetic protocols, and key applications, with a focus on the synthesis of complex sulfonamides for therapeutic discovery.
Introduction: A Versatile Reagent for Complex Synthesis
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1][2] The reactivity of the S-Cl bond, driven by the electrophilic nature of the sulfur atom, allows for efficient reactions with a wide range of nucleophiles.[1]
This compound distinguishes itself through its multifunctional nature. The ortho-dimethyl substitution provides significant steric bulk around the sulfonyl group, which can influence reaction kinetics and the conformational properties of its derivatives. The para-bromo substituent serves as a versatile synthetic handle, enabling downstream modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thus allowing for the construction of complex molecular architectures. These features make it an invaluable tool for creating diverse compound libraries in drug discovery programs.
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrClO₂S | [3] |
| Molecular Weight | 283.57 g/mol | [3] |
| CAS Number | 351003-50-4 | [3][4] |
| Appearance | Typically a solid | |
| Purity | Commonly available at ≥95% |
Stability and Storage: Like most sulfonyl chlorides, this compound is sensitive to moisture.[5] It readily hydrolyzes upon contact with water to form the corresponding sulfonic acid and hydrochloric acid gas.[5][6] Therefore, it is imperative to store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[6][7]
Safety and Handling: This compound is classified as corrosive and can cause severe skin burns and eye damage.[6][7] Inhalation of its dust or vapors is harmful and may cause respiratory irritation.[6] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
Synthesis: A Modern and Efficient Approach
While classical methods like direct chlorosulfonation or Sandmeyer-type reactions are viable for producing sulfonyl chlorides, modern approaches often prioritize milder conditions and functional group tolerance.[8] A highly effective contemporary method involves the conversion of stable sulfonyl hydrazide precursors using N-halosuccinimides.[2][9] This approach is notable for its operational simplicity and high yields.[9]
Experimental Protocol: Synthesis from 4-Bromo-2,6-dimethylbenzene-1-sulfonyl hydrazide
This protocol describes the synthesis of the title compound from its corresponding sulfonyl hydrazide using N-Chlorosuccinimide (NCS). The choice of NCS is critical as it acts as a mild and effective chlorine source, converting the hydrazide to the sulfonyl chloride under non-harsh conditions.[9]
Materials:
-
4-Bromo-2,6-dimethylbenzene-1-sulfonyl hydrazide
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 4-Bromo-2,6-dimethylbenzene-1-sulfonyl hydrazide (1.0 equivalent) in anhydrous acetonitrile.
-
To this stirred solution, add N-Chlorosuccinimide (2.0 equivalents) in one portion at room temperature.[9] The use of a stoichiometric excess of NCS ensures the complete conversion of the starting material.
-
Allow the reaction mixture to stir at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, remove the acetonitrile under reduced pressure.
-
The resulting residue contains the desired product and succinimide byproduct. Purify this residue via flash column chromatography using a petroleum ether/ethyl acetate gradient to isolate the pure this compound.[9]
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Core Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its reaction with primary and secondary amines to form sulfonamides, a privileged scaffold in medicinal chemistry.[1]
Application Example: Synthesis of a Sterically Hindered Sulfonamide
The reaction with an amine is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[1]
Protocol: General Synthesis of a Novel Sulfonamide
-
Dissolve the amine of choice (1.0 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution. The slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours until TLC analysis indicates the disappearance of the starting amine.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or chromatography.
Conceptual Application in Drug Development
The sulfonamides derived from this reagent are valuable intermediates. For instance, benzenesulfonamide derivatives have been identified as potent inhibitors of chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammation. The 2,6-dimethyl groups can serve to lock the molecule into a specific bioactive conformation, while the bromo-substituent allows for the introduction of further diversity-oriented functionalities to optimize target binding and pharmacokinetic properties.
Drug Discovery Workflow Diagram
Caption: Conceptual workflow from building block to a potential therapeutic candidate.
Conclusion
This compound is more than a simple reagent; it is a strategically designed building block for complex molecular synthesis. Its combination of a reactive sulfonyl chloride, sterically directing methyl groups, and a versatile bromine handle provides chemists with a powerful tool for accessing novel chemical space. For researchers in drug discovery, this compound facilitates the efficient construction of sulfonamide libraries with inherent conformational constraints and a vector for diversification, accelerating the path from initial synthesis to lead optimization. Proper understanding of its properties, synthesis, and safe handling procedures is essential to fully exploit its synthetic potential.
References
-
Aozun Yazhou Chemical. 4-Bromo benzenesulfonyl chloride MSDS. [Link]
-
PubChem. CID 174561770 | C12H8Br2Cl2O4S2. [Link]
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National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PubChemLite. This compound (C8H8BrClO2S). [Link]
-
National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
- Google Patents.
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety profile and handling requirements for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. As a Senior Application Scientist, the following information is synthesized from available safety data for the compound and its close structural analogs, providing a robust framework for its safe utilization in a laboratory setting. The core principle of this guide is to foster a proactive safety culture through a deep understanding of the material's inherent hazards and the rationale behind each safety protocol.
Section 1: Chemical Identity and Properties
This compound is an aromatic sulfonyl chloride compound. The presence of the sulfonyl chloride functional group makes it a highly reactive electrophile, valuable in the synthesis of sulfonamides and other sulfur-containing organic molecules, which are common scaffolds in medicinal chemistry. However, this reactivity is also the source of its primary hazards.
| Property | Value | Source |
| Chemical Name | This compound | AiFChem[1] |
| CAS Number | 351003-50-4 | AiFChem[1] |
| Molecular Formula | C₈H₈BrClO₂S | AiFChem[1] |
| Molecular Weight | 283.57 g/mol | AiFChem[1] |
| Appearance | White to light yellow crystalline solid (inferred) | Thermo Fisher Scientific[2] |
| Odor | Odorless (inferred) | Thermo Fisher Scientific[2] |
Section 2: Hazard Identification and GHS Classification
The primary hazard associated with this compound is its corrosivity. This is a direct result of the sulfonyl chloride moiety, which can readily react with nucleophiles, including water (present in tissue), to release hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.
GHS Classification:
-
Signal Word: Danger[1]
-
Hazard Pictogram:
-
corrosion_pictogram GHS05: Corrosion[1]
-
-
Hazard Statement:
-
H314: Causes severe skin burns and eye damage. [1]
-
Precautionary Statements (selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][3]
Section 3: The Hierarchy of Controls: A Proactive Safety Workflow
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures.
Caption: Hierarchy of controls for safe handling.
Section 4: Safe Handling and Storage Protocols
Handling:
The causality behind stringent handling protocols is the compound's rapid, exothermic, and corrosive reaction with moisture.
-
Work Area Preparation: All manipulations must be conducted within a certified chemical fume hood to contain corrosive dust and potential vapors.[4] The work surface should be clean, and all necessary equipment (spatulas, glassware, quench solutions) should be readily available.
-
Inert Atmosphere: While not always mandatory for small-scale use, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for storage and larger-scale reactions.[2][4] This prevents gradual decomposition by atmospheric moisture, which can compromise reagent quality and build pressure in sealed containers.
-
Dispensing: Use glass or corrosion-resistant spatulas and weighing boats. Avoid creating dust. If the material is a solid, weighing should be done expeditiously to minimize exposure to air.
-
Reaction Quenching: Reactions involving sulfonyl chlorides should be quenched carefully. A common and effective method is the slow addition of the reaction mixture to a stirred, cold solution of a mild base, such as sodium bicarbonate. Never quench with water alone, as this can generate a significant amount of acid.
Storage:
Proper storage is critical to maintaining the compound's integrity and preventing accidents.
-
Container: Keep in a tightly sealed container.[2][4] The original manufacturer's container is ideal.
-
Environment: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[2][4]
-
Incompatibilities: Segregate from water, strong oxidizing agents, strong acids, strong bases, and amines.[4][5] The rationale is to prevent violent reactions, toxic gas release, and degradation of the compound.
Section 5: Emergency and First-Aid Procedures
Immediate and correct first-aid is critical to minimizing injury from exposure. The corrosive nature of the compound means that time is of the essence.
Caption: Emergency first-aid workflow for exposure.
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[2] Flush the affected area with large amounts of water for at least 15 minutes.[2][6] Immediate medical attention is required.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[2][4][6] Remove contact lenses if it is safe to do so.[2][3] Immediate medical attention is required.[2][4]
-
Inhalation: Move the individual to fresh air.[2][3][7] If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[2][7] Immediate medical attention is required.[2][7]
-
Ingestion: Do NOT induce vomiting.[2][3][4][6] If the person is conscious, rinse their mouth with water.[2][6] Never give anything by mouth to an unconscious person. Immediate medical attention is required.[4][6] The rationale for not inducing vomiting is that this would re-expose the esophagus and mouth to the corrosive substance, causing further damage.
Section 6: Accidental Release and Disposal
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).
-
Protect: Wear the full personal protective equipment described in Section 3.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do NOT use combustible materials like paper towels or water.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a damp cloth (use caution due to reactivity with water), followed by a dry cloth. Dispose of cleaning materials as hazardous waste.
Waste Disposal:
All waste containing this compound must be treated as hazardous.
-
Dispose of contents and container to an approved waste disposal plant.[2][3][4]
-
Do not empty into drains.[8]
-
Waste must be handled in accordance with all local, regional, and national regulations.
Section 7: Stability and Reactivity
-
Reactivity: Reacts with water, potentially violently, to liberate toxic and corrosive gases (hydrogen chloride).[4]
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[2] Moisture-sensitive.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, water, and amines.[4][5]
-
Hazardous Decomposition Products: Upon thermal decomposition, can release carbon oxides (CO, CO₂), sulfur oxides, and hydrogen halides (HBr, HCl).
Section 8: Toxicological Information
-
Skin Corrosion/Irritation: Causes severe skin burns (Category 1).[3][4][5][9]
-
Serious Eye Damage/Irritation: Causes serious, potentially irreversible, eye damage (Category 1).[3][4][5][9]
-
Inhalation: Harmful if inhaled; may cause respiratory irritation.[6] Inhalation of corrosive fumes can cause coughing, choking, and potential pulmonary edema.
-
Ingestion: Harmful if swallowed.[6] Can cause severe burns to the mouth, throat, and stomach, with a risk of perforation.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet provided by the supplier and adhere to all institutional and governmental safety regulations.
References
- Aozun Yazhou Chemical. 4-Bromo benzenesulfonyl chloride MSDS.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride.
- Fisher Scientific.
- ECHEMI.
- AiFChem. 351003-50-4 | this compound.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methylbenzene-1-sulfonyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride.
- Acros Organics.
- ChemShuttle. introduction to products.
- Sigma-Aldrich.
- Fisher Scientific.
- Sigma-Aldrich.
- Sigma-Aldrich.
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Best Practices for the Storage and Handling of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
An In-depth Technical Guide:
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the proper storage and handling of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. Adherence to these protocols is critical for ensuring the reagent's chemical integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment. The inherent reactivity of the sulfonyl chloride functional group necessitates a storage strategy centered on rigorous atmospheric and chemical isolation.
Section 1: Chemical Profile and Inherent Reactivity
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the 4-bromo-2,6-dimethylphenylsulfonyl group. This functional group is often employed in the synthesis of sulfonamides and other biologically active molecules. However, the utility of this compound is directly linked to its purity, which can be compromised by its inherent reactivity, particularly its sensitivity to moisture.
The central challenge in storing this reagent lies with the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This electrophilicity makes it a target for nucleophilic attack, with water being a ubiquitous and potent nucleophile.
| Property | Value |
| CAS Number | 351003-50-4[1][2][3] |
| Molecular Formula | C₈H₈BrClO₂S[1][4] |
| Molecular Weight | 283.57 g/mol [1] |
| Appearance | White to beige solid or powder[5][6] |
The Primary Degradation Pathway: Hydrolysis
The most significant and immediate threat to the stability of this compound is hydrolysis. Exposure to atmospheric or incidental moisture initiates a rapid reaction, converting the sulfonyl chloride into the corresponding sulfonic acid and generating corrosive hydrochloric acid (HCl) gas.[7][8][9] This degradation is not merely a loss of active reagent; the generation of acidic byproducts can catalyze further decomposition and interfere with subsequent chemical reactions.
The hydrolysis reaction proceeds as follows: C₈H₈BrClO₂S + H₂O → C₈H₉BrO₃S + HCl
This reaction underscores why simply placing the reagent on a shelf is insufficient. Rigorous exclusion of water is the cornerstone of a valid storage protocol.
Caption: The primary degradation pathway via nucleophilic attack by water.
Section 2: Core Storage Protocol
A self-validating storage system for this reagent is one that assumes the external environment is hostile (i.e., contains moisture) and builds in layers of protection. The following protocol is designed to create such a system.
Atmospheric Control: The Mandate for an Inert Environment
The most effective method to prevent hydrolysis is to store the reagent under a dry, inert atmosphere. This displaces the atmospheric moisture that drives degradation.
Protocol 1: Inert Atmosphere Packaging for Long-Term Storage
-
Select Vessel: Use a clean, dry glass container with a PTFE-lined cap. Ensure the vessel size is appropriate to minimize headspace.
-
Initial Transfer (If Repackaging): Perform this step inside a controlled-atmosphere glovebox or on a Schlenk line.
-
Purge Cycle: Connect the storage vessel to a source of dry nitrogen or argon.
-
Evacuate and Backfill: Gently evacuate the headspace of the container with a vacuum pump, being careful not to disturb the solid material. Backfill the container with the inert gas.
-
Repeat: Perform this evacuation-backfill cycle a minimum of three times to ensure the complete removal of ambient air and moisture.
-
Seal Securely: Tightly seal the vessel with the PTFE-lined cap.
-
Secondary Seal: For added protection, wrap the cap and neck of the container with Parafilm® or a similar sealing film.
-
Label: Clearly label the container with the chemical name, date received/packaged, and a prominent "Moisture Sensitive" warning.
Caption: Decision workflow for handling newly received reagent.
Temperature and Location
The ideal storage location complements the atmospheric controls by ensuring chemical stability and safety.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended. | Lower temperatures slow the rate of any potential degradation reactions. However, preventing moisture ingress is the primary concern. |
| Location | A designated corrosives cabinet.[5][8][10] | The reagent itself is corrosive and reacts with water to form corrosive byproducts.[7] Segregation prevents accidental contact with incompatible materials. |
| Ventilation | Store in a well-ventilated area.[5][8][11] | In case of a breach, this helps to safely dissipate any evolved HCl gas. |
Important Note on Refrigeration: If storing in a refrigerator or cold room, allow the container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent, which would defeat the purpose of inert atmosphere storage.
Chemical Incompatibility
Segregation from incompatible materials is a critical safety and stability measure. The electrophilic sulfur center will react with a wide range of nucleophiles, not just water.
| Incompatible Material Class | Examples | Causality of Incompatibility |
| Water / Moisture | Humid air, wet solvents, ice baths | Rapid hydrolysis to sulfonic acid and HCl.[5][7][8] |
| Strong Bases | NaOH, KOH, alkoxides | Vigorous reaction, deprotonation, and potential for uncontrolled reactions.[5][7][8] |
| Amines | Primary/secondary amines, ammonia | Nucleophilic attack to form sulfonamides. This is often the desired reaction but must be controlled.[7][8] |
| Alcohols | Methanol, Ethanol | Reacts to form sulfonate esters. |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to highly exothermic and potentially explosive reactions.[5][7] |
| Acids | Strong mineral acids | While less reactive than with bases, strong acids can promote decomposition.[5][7] |
Section 3: Safe Withdrawal and Handling
Proper storage is nullified if the reagent is contaminated during use. The principles of moisture and air exclusion must be maintained during every handling step.
Protocol 2: Safe Aliquoting of the Reagent
-
Prepare Workspace: The ideal environment is an inert-atmosphere glovebox. If unavailable, use a Schlenk line and perform the transfer under a positive pressure of inert gas.
-
Equilibrate Temperature: If refrigerated, allow the sealed container to warm to room temperature before bringing it into the glovebox or connecting it to the Schlenk line.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (or a face shield), lab coat, and chemical-resistant gloves.[5][7][10]
-
Open Container: Briefly remove the cap in the inert environment.
-
Aliquot: Quickly weigh the desired amount of the solid into a clean, dry, tared vessel.
-
Reseal Promptly: Immediately and securely reseal the main storage container. If not in a glovebox, re-purge the headspace with inert gas before sealing.
-
Use Aliquot: Proceed with the experimental use of the aliquoted amount immediately. Do not leave small amounts exposed to the atmosphere.
Section 4: Recognizing and Managing Degradation
A compromised reagent can lead to failed experiments and unsafe conditions. Be vigilant for the following signs:
-
Physical Appearance: The dry, free-flowing powder becomes clumpy, sticky, or appears wet.
-
Odor: A sharp, acidic odor of HCl may be present upon opening the container.
-
Reaction Performance: A noticeable decrease in yield or the appearance of unexpected byproducts in reactions where the reagent is used.
If degradation is suspected, the material should be properly quenched (e.g., slowly with a stirred solution of sodium bicarbonate) and disposed of according to institutional and local environmental regulations. Do not attempt to use a reagent that shows clear signs of decomposition.
Conclusion
The chemical integrity of this compound is fundamentally dependent on its rigorous isolation from moisture. The core principle of its storage is the maintenance of a dry, inert atmosphere. By implementing the detailed protocols for storage, handling, and withdrawal outlined in this guide, researchers can ensure the reagent's stability, safeguard the validity of their experimental outcomes, and maintain a secure laboratory environment.
References
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
-
Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98% - Cole-Parmer. (URL: [Link])
- Synthesis of sulfonyl chloride substrate precursors.
-
This compound (C8H8BrClO2S) - PubChemLite. (URL: [Link])
-
CID 174561770 | C12H8Br2Cl2O4S2 - PubChem. (URL: [Link])
-
Storage handling for Chemical - methane sulfonyl chloride : r/chemistry - Reddit. (URL: [Link])
- 2 - SAFETY DATA SHEET. (URL: Not directly available, likely a generic SDS source)
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (URL: [Link])
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])
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Reactivity of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Reactivity and Application of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Abstract
This compound is a bespoke chemical intermediate whose reactivity is dominated by the electrophilic sulfur center, sterically influenced by two ortho-methyl groups, and electronically modulated by a para-bromo substituent. This guide provides an in-depth analysis of its core reactivity, offering field-proven insights into its application in the synthesis of complex sulfonamides and sulfonate esters. We will explore the causality behind experimental choices, present validated protocols, and discuss the strategic use of this reagent in medicinal chemistry and drug development.
Introduction: Structural Features and Synthetic Significance
This compound is a member of the aryl sulfonyl chloride family, a class of reagents fundamental to modern organic synthesis.[1] Its structure is unique, presenting a confluence of features that dictate its reactivity profile:
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This group is a powerful electrophile, making the sulfur atom highly susceptible to attack by a wide range of nucleophiles.[2][3] This is the primary site of reaction for forming sulfonamides and sulfonate esters.
-
Ortho-Methyl Groups: The two methyl groups flanking the sulfonyl chloride attachment point provide significant steric hindrance. This bulkiness modulates the reactivity of the sulfur center, often requiring specific reaction conditions and influencing the choice of nucleophiles.
-
Para-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage functionalization critical in drug discovery programs.
These combined features make the title compound a valuable building block for creating sterically demanding sulfonamide scaffolds with a built-in site for diversification.
Core Reactivity: Nucleophilic Substitution at Sulfur
The principal utility of this compound lies in its reaction with nucleophiles, leading to the displacement of the chloride ion. The steric shielding by the ortho-methyl groups is a critical consideration in all transformations.
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The synthesis of sulfonamides is arguably the most common application of sulfonyl chlorides.[4][5] The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom.
Caption: Mechanism of Sulfonamide Formation.
Expertise in Practice: Overcoming Steric Hindrance Unlike unhindered sulfonyl chlorides like 4-bromobenzenesulfonyl chloride[6], the ortho-methyl groups on the title compound impede the approach of the amine nucleophile.
-
Causality of Experimental Choices:
-
Base Selection: A non-nucleophilic, sterically hindered base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is preferred. This prevents the base itself from competing with the desired amine in attacking the sulfonyl chloride. Pyridine is also commonly used and can act as both a base and a nucleophilic catalyst.[7]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they solvate the reactants without interfering with the reaction.
-
Temperature: Due to the steric hindrance, reactions may require elevated temperatures (e.g., 40-80 °C) or extended reaction times to achieve complete conversion, particularly with bulky amines.
-
Table 1: Representative Conditions for Sulfonamide Synthesis
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary Alkylamine | Et₃N | DCM | 0 to 25 | 2-6 h |
| Secondary Alkylamine | DIPEA | THF | 25 to 60 | 12-24 h |
| Aniline (less nucleophilic) | Pyridine | Pyridine | 25 to 80 | 12-24 h |
| Amino Acid Ester | NaHCO₃ (aq.) | DCM/H₂O | 0 to 25 | 4-12 h |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.0 eq.) and a dry, aprotic solvent (e.g., DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) dropwise.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in the same solvent dropwise over 10-15 minutes. The slight excess of sulfonyl chloride ensures full consumption of the potentially more valuable amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
Sulfonate Ester Formation
The reaction with alcohols or phenols yields sulfonate esters, which are excellent leaving groups in their own right and are used as intermediates in substitution and elimination reactions. The mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.[7]
Expertise in Practice: Driving the Reaction Alcohols are generally less nucleophilic than amines. Therefore, the reaction often requires a more effective catalytic base.
-
Causality of Experimental Choices:
-
Catalytic Base: Pyridine is an excellent choice as it serves as the base to neutralize the HCl byproduct and also acts as a nucleophilic catalyst. It initially attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then readily attacked by the alcohol.[7]
-
Conditions: The reaction is typically performed in pyridine as the solvent at 0 °C to room temperature.
-
Strategic Diversification: Reactivity of the Aryl Bromide
A key advantage of this reagent is the presence of the C-Br bond, which is orthogonal in reactivity to the sulfonyl chloride. After the formation of the sulfonamide or sulfonate ester, the aryl bromide can be engaged in a variety of palladium-catalyzed cross-coupling reactions.
Caption: Two-stage functionalization workflow.
This two-step sequence allows for the rapid construction of molecular libraries. First, a diverse set of amines can be coupled to the sulfonyl chloride. Second, each resulting brominated sulfonamide can be further diversified using a range of boronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira), or other organometallic reagents.
Synthesis of the Reagent
While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. Common industrial methods for preparing substituted aryl sulfonyl chlorides include:
-
Chlorosulfonation of Arenes: Direct reaction of the corresponding arene (1-bromo-3,5-dimethylbenzene) with excess chlorosulfonic acid.[8] This method can sometimes lead to regioisomeric impurities.
-
From Anilines (Sandmeyer-type reaction): Diazotization of 4-bromo-2,6-dimethylaniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.[5][9][10] This often provides high regiochemical purity.
-
From Sulfonyl Hydrazides: A milder, modern method involves the reaction of the corresponding sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS).[1]
Safety and Handling
This compound is a corrosive and moisture-sensitive solid.[6]
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Reactivity with Water: It reacts with water and other protic solvents to produce hydrochloric acid and the corresponding sulfonic acid, which is often corrosive and difficult to remove.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its reactivity is characterized by a sterically hindered but potent electrophilic sulfonyl chloride group and a synthetically useful aryl bromide handle. By understanding the interplay of these structural features, researchers can strategically design experiments, overcome challenges related to steric hindrance, and efficiently construct diverse libraries of sulfonamides and other derivatives for applications in drug discovery and materials science.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]
- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- Process for the preparation of substituted benzene sulfonyl chlorides.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]
-
Formation of Sulfonate Esters from Alcohols. YouTube. [Link]
- Process for the preparation of aromatic sulfonyl chlorides.
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- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
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- 9. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 10. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
Spectroscopic Data for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 4-bromo-2,6-dimethylphenylsulfonyl group into a wide array of molecules. Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and stability of this reagent, thereby guaranteeing the reliability and reproducibility of subsequent synthetic transformations.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. In the absence of a complete set of publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative data from structurally related analogs to offer a robust and scientifically grounded interpretation of its spectroscopic profile. This approach, combining theoretical predictions with empirical data from similar molecules, provides a reliable framework for the structural elucidation and quality control of this important synthetic building block.
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, two methyl groups, and a sulfonyl chloride functional group. The strategic placement of the methyl groups ortho to the sulfonyl chloride functionality introduces steric hindrance that can influence the reactivity of the sulfonyl chloride and the conformational preferences of the molecule.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit two distinct signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 2H | Ar-H |
| ~2.7 | s | 6H | Ar-CH₃ |
The two aromatic protons are chemically equivalent due to the symmetry of the molecule and are therefore expected to appear as a singlet. The downfield shift of these protons to approximately 7.4 ppm is attributed to the deshielding effect of the electron-withdrawing sulfonyl chloride group and the bromine atom. The six protons of the two methyl groups are also equivalent and are predicted to resonate as a singlet around 2.7 ppm.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is anticipated to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 | C-SO₂Cl |
| ~140 | C-CH₃ |
| ~132 | C-H |
| ~125 | C-Br |
| ~23 | CH₃ |
The carbon atom attached to the sulfonyl chloride group (C-SO₂Cl) is expected to be the most downfield signal due to the strong electron-withdrawing nature of this functional group. The carbons bearing the methyl groups (C-CH₃) and the aromatic C-H carbons will appear at intermediate chemical shifts. The carbon attached to the bromine atom (C-Br) is predicted to be shielded relative to the other substituted aromatic carbons. The methyl carbons (CH₃) will be the most upfield signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display strong absorption bands characteristic of the sulfonyl chloride group.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~600-500 | Medium | S-Cl stretch |
The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈BrClO₂S), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted Fragmentation Pattern:
The primary fragmentation pathway for arylsulfonyl chlorides upon electron ionization is the loss of the chlorine radical to form the corresponding sulfonyl cation. Subsequent fragmentation may involve the loss of sulfur dioxide.
-
[M]⁺: The molecular ion with its characteristic isotopic cluster.
-
[M-Cl]⁺: Loss of a chlorine atom.
-
[M-SO₂Cl]⁺: Loss of the sulfonyl chloride group.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, step-by-step methodologies for the key experiments described.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, a proton-decoupled experiment is typically used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for liquid introduction.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
References
- At this time, no direct experimental spectroscopic data for this compound is available in the searched public databases.
A Researcher's Guide to Sourcing 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride: From Supplier Qualification to Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the procurement and qualification of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. As a critical building block in medicinal chemistry and organic synthesis, the quality and reliability of this reagent are paramount to achieving reproducible and successful experimental outcomes. This document moves beyond a simple supplier list, offering insights into supplier evaluation, quality control, and application-specific considerations to empower researchers in making informed purchasing decisions.
Part 1: Understanding the Reagent: Chemical Identity and Significance
This compound is a specialized aromatic sulfonyl chloride. Its utility in drug discovery and development stems from the sulfonyl chloride moiety (-SO₂Cl), a highly reactive functional group that readily forms stable sulfonamides upon reaction with primary and secondary amines.[1] The bromine and dimethyl substitutions on the phenyl ring provide specific steric and electronic properties, allowing for fine-tuning of the resulting molecule's characteristics and offering a handle for further chemical transformations, such as cross-coupling reactions.
Key Chemical Properties:
| Property | Value | Reference |
| CAS Number | 351003-50-4 | [2][3] |
| Molecular Formula | C₈H₈BrClO₂S | [4] |
| Molecular Weight | 283.57 g/mol | |
| Typical Purity | ≥95% | |
| Appearance | Typically a white to off-white solid | [5] |
Part 2: A Framework for Supplier Evaluation and Quality Verification
Selecting a supplier involves more than comparing prices. For a reactive and crucial reagent like a sulfonyl chloride, a rigorous evaluation of the supplier's technical data and quality systems is essential.
Pillar 1: Purity, Stability, and Analytical Characterization
The purity of the sulfonyl chloride directly impacts reaction yield, impurity profiles of the product, and the validity of experimental data. Due to their reactivity, sulfonyl chlorides can be susceptible to hydrolysis.[6]
Key Analytical Techniques for Quality Assessment: Spectroscopic and chromatographic methods are indispensable for confirming the identity and purity of sulfonyl chlorides.[7]
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is a powerful tool for unambiguous structural confirmation.[7] Researchers should verify that the provided spectrum is consistent with the expected structure of this compound. Aprotic deuterated solvents like CDCl₃ or Acetone-d₆ are typically used for analysis due to the reactivity of the sulfonyl chloride group.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing purity.[7] A reversed-phase method, often with a water/acetonitrile or water/methanol mobile phase, can effectively separate the target compound from impurities.[7] Due to the reactive nature of sulfonyl chlorides, some analytical methods may involve derivatization to more stable sulfonamides prior to analysis to ensure accuracy.[8][9]
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used to assess purity. Careful optimization of the injector temperature is crucial to prevent thermal degradation of the sulfonyl chloride on the column.[7]
Pillar 2: The Critical Role of Documentation
Authoritative documentation is a hallmark of a trustworthy supplier. Researchers should always demand and scrutinize the following documents:
-
Certificate of Analysis (CoA): This is a non-negotiable document that provides lot-specific data on the quality and purity of the compound.[10][11] A comprehensive CoA should include the method of analysis (e.g., HPLC, NMR) and the measured purity value.
-
Safety Data Sheet (SDS): An SDS provides essential information on handling, storage, and safety precautions.[12] For sulfonyl chlorides, this includes information on their corrosive nature and reactivity with water.[12]
Workflow for Incoming Reagent Qualification
The following diagram outlines a logical workflow for a researcher to validate a newly received batch of this compound.
Protocol: Rapid ¹H NMR Identity and Purity Check
This protocol provides a self-validating system to quickly confirm the identity of the received material against the supplier's CoA.
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to minimize hydrolysis, weigh approximately 5-10 mg of this compound.
-
Solubilization: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable aprotic deuterated solvent.[7]
-
Analysis: Transfer the solution to a clean, dry NMR tube. Acquire a ¹H NMR spectrum.
-
Verification: Compare the obtained spectrum to the expected chemical shifts and splitting patterns for the structure. The aromatic protons should appear as singlets due to the substitution pattern, and the methyl protons should also appear as a singlet. The integration values should correspond to the number of protons (2 aromatic, 6 methyl). Check for significant impurity peaks, especially a broad peak that could indicate the presence of the corresponding sulfonic acid (the hydrolysis product).
Part 3: Commercial Supplier Landscape
Several chemical suppliers offer this compound for research and development purposes. The following table provides a comparative overview of some established suppliers. Note that availability and specifications can change, and researchers should always consult the supplier's website for the most current information.
| Supplier | CAS Number | Stated Purity | Services Offered |
| Matrix Scientific | 351003-50-4 | Not explicitly stated, inquire for lot specifics | Custom synthesis, bulk quotations, specialty packaging.[2] |
| AChemBlock | 351003-50-4 | 95% | Building blocks for research, online price/availability. |
| AiFChem | 351003-50-4 | Not explicitly stated, inquire for lot specifics | Products for scientific research only.[3] |
| ChemShuttle | 351003-50-4 | 95% | Building blocks for drug synthesis. |
This list is not exhaustive and represents a snapshot of available suppliers at the time of writing. Researchers are encouraged to explore other vendors.
Part 4: Application-Specific Sourcing Strategy
The choice of supplier and the required level of quality assurance are intrinsically linked to the intended application.
-
For Early-Stage Discovery: In this phase, speed and the availability of diverse building blocks are often prioritized. A standard research-grade purity (e.g., >95%) from a reputable catalog supplier is typically sufficient. The primary goal is to synthesize novel compounds for screening.
-
For Preclinical Development and Scale-Up: As a compound moves toward clinical development, process robustness and impurity control become critical.[8][9] At this stage, a supplier must demonstrate excellent lot-to-lot consistency, provide more comprehensive analytical data, and may need to offer higher purity grades. The ability to provide bulk quantities and support regulatory filings becomes a key consideration.
Conclusion
The selection of a commercial supplier for this compound is a critical decision that impacts the entire research and development workflow. By moving beyond simple price comparisons to a comprehensive evaluation of purity, documentation, and application-specific needs, researchers can mitigate risks associated with reagent quality. Implementing a routine in-house quality check provides a final layer of assurance, ensuring the integrity of the starting material and, ultimately, the reliability and reproducibility of the scientific outcomes.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Sulphuryl chloride, 98%, COA, Certificate of Analysis, 7791-25-5, S 2799. Ottokemi.
- Certificate of Analysis - 4-Iodobenzene-1-sulfonyl chloride. ChemScene.
- This compound. Matrix Scientific.
- 4-Bromo Benzene Sulphonyl Chloride. Kemphar International.
- 351003-50-4 | this compound. AiFChem.
- This compound 95%. AChemBlock.
- CERTIFICATE OF ANALYSIS - 3,4-Dichlorobenzenesulfonyl chloride. Matrix Scientific.
- CERTIFICATE OF ANALYSIS - Pyrrolidine-1-sulfonyl chloride. Matrix Scientific.
- CERTIFICATE OF ANALYSIS - 2-Cyanobenzenesulfonyl chloride. Matrix Scientific.
- Buy 4-Bromo-2-methoxybenzene-1-sulfonyl chloride from JHECHEM CO LTD. ECHEMI.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.
- CID 174561770 | C12H8Br2Cl2O4S2. PubChem.
- Sulfonyl chloride. Sigma-Aldrich.
- This compound (C8H8BrClO2S). PubChemLite.
- This compound. ChemShuttle.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Synthesis of sulfonyl chloride substrate precursors.
- 1208074-67-2|2-Bromo-4,6-dimethylbenzene-1-sulfonyl chloride. BLDpharm.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI.
- CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. CymitQuimica.
- SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride. Fisher Scientific.
Sources
- 1. Sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
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- 4. PubChemLite - this compound (C8H8BrClO2S) [pubchemlite.lcsb.uni.lu]
- 5. Kemphar International - 4-Bromo Benzene Sulphonyl Chloride [kemphar.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulphuryl chloride, 98%, COA, Certificate of Analysis, 7791-25-5, S 2799 [ottokemi.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of sulfonamides utilizing 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, known for their wide range of pharmacological activities.[1][2] This application note details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and methods for purification and analysis. The protocol is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in modern pharmacology. Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide, this structural motif has been integral to the development of a vast array of therapeutic agents.[3][4] Beyond their well-established role as antibacterial agents that competitively inhibit dihydropteroate synthase in bacteria[5], sulfonamides are found in drugs exhibiting diuretic, anticonvulsant, and anti-inflammatory properties.[4]
The versatility of the sulfonamide linkage stems from its unique physicochemical properties. It acts as a bioisostere for amides and carboxylic acids, featuring a similar geometry but with enhanced metabolic stability and different hydrogen bonding capabilities.[6][7] The synthesis of novel sulfonamide derivatives remains a highly active area of research, driven by the need for new therapeutics with improved efficacy and safety profiles.
This compound is a particularly useful building block for this purpose. The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the methyl groups can influence the conformation and solubility of the final compound.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[8] The reaction proceeds through a well-understood mechanism that underpins the protocol described herein.
The Core Reaction
The fundamental transformation involves the reaction of an amine (primary or secondary) with the sulfonyl chloride.[4][9] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide N-S bond.
The Role of a Base
A crucial aspect of this reaction is the liberation of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture. The base neutralizes the generated HCl, ensuring a continuous supply of the free amine to react with the sulfonyl chloride.
Diagram of the Reaction Mechanism
Caption: General mechanism of sulfonamide synthesis.
Safety Precautions and Handling
Extreme caution must be exercised when working with sulfonyl chlorides. These compounds are corrosive and highly reactive.[10]
-
Corrosivity: Sulfonyl chlorides can cause severe burns to the skin, eyes, and respiratory tract.[10]
-
Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid.[10][11]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant lab coat.[10][12]
-
Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]
-
Quenching: Any residual sulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate.
Detailed Experimental Protocol
This protocol outlines the synthesis of a representative sulfonamide, N-benzyl-4-bromo-2,6-dimethylbenzenesulfonamide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 284.59 | 5.0 | 1.42 g |
| Benzylamine | 107.15 | 5.5 | 0.59 g (0.61 mL) |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.05 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 25 mL |
| Brine | - | - | 25 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g |
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 5.0 mmol).
-
Solvent and Base Addition: Dissolve the sulfonyl chloride in dichloromethane (25 mL). Add triethylamine (1.05 mL, 7.5 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0°C.
-
Amine Addition: In a separate vial, dissolve benzylamine (0.59 g, 5.5 mmol) in dichloromethane (10 mL). Add this amine solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water (25 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL). The acidic wash removes excess amine and triethylamine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product obtained after work-up may require further purification.
Purification Methods
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally. High chemical purity can often be achieved through recrystallization.[13]
-
Silica Gel Chromatography: If recrystallization is not effective, or if the product is an oil, purification by column chromatography is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.
Characterization
The purity and identity of the synthesized sulfonamide should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | Assess purity and monitor reaction progress | A single spot for the purified product.[14] |
| Melting Point | Determine purity of a solid compound | A sharp, well-defined melting range consistent with literature values. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment | ¹H and ¹³C NMR spectra consistent with the proposed structure. |
| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the calculated mass of the sulfonamide. |
| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic absorption bands for the S=O stretch (~1350-1300 and 1160-1150 cm⁻¹) and N-H stretch (~3300 cm⁻¹). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of sulfonamides using this compound. By understanding the underlying reaction mechanism and adhering to the safety precautions and procedural steps outlined, researchers can reliably synthesize a diverse range of sulfonamide derivatives for applications in drug discovery and chemical biology. The methods for purification and characterization described are essential for ensuring the quality and integrity of the final compounds.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Yasmin, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
- Gieshoff, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- Kamlet, J. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- Various Authors. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- YouTube. (2020). Sulfonamides: Mechanism of action.
- Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Biscoe, M. R., & Buchwald, S. L. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. ACS Publications.
- Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters.
- Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- Various Authors. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health.
- Smolecule. (n.d.). 4-Bromo-2-formylbenzene-1-sulfonyl chloride.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Bar-Sinai, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Harmata, M., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
- Various Authors. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI.
- Various Authors. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- PubChem. (n.d.). This compound.
- Various Authors. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.
- LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Kemphar International. (n.d.). 4-Bromo Benzene Sulphonyl Chloride.
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Utility of Sterically Hindered Sulfonyl Chlorides in Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure of a multitude of therapeutic agents. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] While a vast array of sulfonyl chlorides are commercially available, strategically substituted reagents offer medicinal chemists precise tools to modulate the physicochemical and pharmacological properties of drug candidates. 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is one such reagent, distinguished by a unique combination of features: a bromine atom for potential further functionalization via cross-coupling reactions, and two ortho-methyl groups that impart significant steric hindrance around the sulfonyl chloride moiety. This steric shielding influences the reactivity of the sulfonyl chloride and can be exploited to achieve selective reactions and to introduce a rigid, non-planar structural element into a target molecule. This application note will delve into the potential uses of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors, and provide a detailed protocol for its use in the synthesis of N-aryl sulfonamides.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are highly relevant to the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] Many kinase inhibitors feature a sulfonamide group, which can act as a hydrogen bond donor and/or acceptor, contributing to the binding affinity and selectivity of the inhibitor for its target kinase.
The 4-bromo-2,6-dimethylphenylsulfonyl moiety is particularly well-suited for incorporation into kinase inhibitors for several reasons:
-
Scaffold Rigidity: The two ortho-methyl groups restrict the rotation of the phenyl ring, presenting a more defined and rigid conformation. This can be advantageous in drug design, as it reduces the entropic penalty upon binding to the target protein.
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of the dimethylphenyl group can be used to tune the solubility, permeability, and metabolic stability of a drug candidate.
-
Vector for Further Diversification: The bromine atom serves as a handle for late-stage functionalization. Through palladium-catalyzed cross-coupling reactions, a wide variety of substituents can be introduced at this position, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).
A prominent class of kinase inhibitors where such a sulfonyl chloride could be employed are the 4-anilinoquinazolines and related heterocyclic scaffolds, which are known to be potent inhibitors of kinases such as the epidermal growth factor receptor (EGFR) and Src kinase.[3][4] The sulfonamide group is often appended to the aniline ring to probe the solvent-exposed region of the kinase's active site.
Reaction Mechanism and Considerations for Steric Hindrance
The fundamental reaction for the formation of a sulfonamide is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the HCl byproduct.
The presence of the two methyl groups ortho to the sulfonyl chloride in this compound introduces significant steric hindrance. This can lead to a decreased reaction rate compared to unhindered sulfonyl chlorides. To overcome this, several strategies can be employed:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.
-
Use of a Stronger, Non-Nucleophilic Base: A stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be more effective in promoting the reaction.
-
Catalysis: In some cases, the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction.
It is also important to consider the nature of the amine. Less hindered primary amines will generally react more readily than bulky secondary amines.
Detailed Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol provides a general procedure for the synthesis of an N-aryl sulfonamide using this compound and a representative aniline. This protocol should be considered a starting point and may require optimization for different substrates.
Materials and Equipment:
| Material/Equipment | Specifications |
| This compound | Purity >95% |
| Substituted Aniline | Purity >98% |
| Pyridine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | |
| Saturated Sodium Bicarbonate (NaHCO3) solution | |
| Brine (Saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.0 eq) to the solution.
-
Addition of Sulfonyl Chloride: In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 351003-50-4 | C₈H₈BrClO₂S | 283.57 |
Conclusion
This compound is a valuable building block for medicinal chemists, offering a unique combination of steric hindrance and a handle for further chemical modification. Its application in the synthesis of kinase inhibitors and other complex bioactive molecules is promising. The provided protocol serves as a robust starting point for the synthesis of novel sulfonamides, with the understanding that the sterically demanding nature of this reagent may necessitate careful optimization of reaction conditions. The strategic use of such tailored reagents will continue to be a key driver of innovation in drug discovery.
References
-
Journal of Medicinal Chemistry. Author Guidelines. ACS Publications. Accessed January 16, 2026. [Link]
- Wang, Y. D., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-80.
- Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-6.
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-12.
- Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-212.
- Zhang, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(22), 6985.
- Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6640-3.
- Zhang, J., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552.
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Li, X., et al. (2019). Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer.
- Orita, A., et al. (2023). A strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1777-1801.
-
BioWorld. (2004). GSK researchers describe new SGK-1 inhibitors and their use. Accessed January 16, 2026. [Link]
- Lee, K., et al. (2014). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society, 136(28), 9990-9.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Derivatization using 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Introduction: Enhancing Analyte Detection in HPLC
In the realm of High-Performance Liquid Chromatography (HPLC), the sensitive detection of analytes is paramount for accurate quantification, particularly in complex matrices encountered in pharmaceutical research and drug development. Many compounds of interest, such as primary and secondary amines, phenols, and thiols, lack a native chromophore or fluorophore, rendering their detection by common HPLC-UV or fluorescence detectors challenging. Pre-column derivatization addresses this limitation by covalently attaching a molecular tag to the analyte, thereby enhancing its detectability and improving its chromatographic properties.
This application note presents 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride as a highly effective derivatizing agent for the HPLC analysis of a range of nucleophilic compounds. The presence of the bromine atom provides a unique isotopic signature for mass spectrometry, while the dimethyl-substituted benzene ring offers steric hindrance that can influence reactivity and chromatographic separation. The sulfonyl chloride moiety reacts readily with primary and secondary amines, phenols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. These derivatives exhibit strong UV absorbance, making them amenable to sensitive detection.
The ortho-methyl groups on the benzene ring are of particular significance. Research has shown that such substitutions can accelerate the rate of nucleophilic substitution at the sulfonyl sulfur, potentially leading to faster and more efficient derivatization reactions compared to unsubstituted benzenesulfonyl chlorides. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for derivatization, and a validated HPLC method for the analysis of the resulting derivatives, empowering researchers to leverage this reagent for robust and sensitive analyte quantification.
Chemical Principles of Derivatization
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the heteroatom (Nitrogen in amines, Oxygen in phenols) of the analyte attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide or sulfonate ester derivative.
The reaction is generally carried out in an alkaline environment (pH 8-10) to ensure that the nucleophilic group of the analyte is deprotonated, thereby increasing its reactivity. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.
Caption: Workflow for amine derivatization.
Protocol 2: Derivatization of Phenols
This protocol is suitable for the derivatization of phenolic compounds. The use of a slightly lower pH compared to amines can help to minimize the hydrolysis of the sulfonyl chloride.
Materials:
-
This compound solution: 5 mg/mL in anhydrous acetonitrile. Prepare fresh daily.
-
Phenol standard/sample solution: Dissolved in a suitable solvent.
-
Bicarbonate Buffer: 0.1 M, pH 8.5.
-
Quenching solution: 1 M HCl.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the phenol standard or sample solution.
-
Buffering: Add 200 µL of 0.1 M bicarbonate buffer (pH 8.5). Vortex briefly.
-
Derivatization: Add 200 µL of the this compound solution.
-
Reaction: Vortex for 30 seconds and incubate at 40°C for 30 minutes.
-
Quenching: Cool to room temperature and add 100 µL of 1 M HCl.
-
Preparation for HPLC: Add 400 µL of acetonitrile and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method for Analysis of Derivatives
The following HPLC method is a general starting point for the separation of the derivatized analytes. Method optimization, particularly the gradient profile, will be necessary depending on the specific analytes.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-18 min: 90% B, 18-20 min: 90-50% B, 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Method Validation and Performance
A robust HPLC method requires validation to ensure its suitability for the intended purpose. Key validation parameters should be assessed according to ICH guidelines.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range. |
| Accuracy | Recovery between 80-120% for spiked samples. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Troubleshooting
Low Derivatization Yield:
-
Cause: Inactive reagent, incorrect pH, insufficient reaction time/temperature.
-
Solution: Prepare fresh reagent solution daily. Verify the pH of the buffer. Optimize reaction time and temperature.
Poor Peak Shape:
-
Cause: Column degradation, inappropriate mobile phase, sample overload.
-
Solution: Use a new column or a guard column. Adjust mobile phase composition. Reduce injection volume or sample concentration.
Baseline Noise:
-
Cause: Contaminated mobile phase, detector issues.
-
Solution: Use fresh, high-purity solvents. Purge the HPLC system.
Conclusion
This compound is a versatile and effective derivatizing agent for enhancing the HPLC analysis of primary and secondary amines and phenols. The protocols and methods outlined in this application note provide a solid foundation for developing robust and sensitive analytical procedures. The unique structural features of this reagent offer advantages in terms of reactivity and potential for mass spectrometric detection. By following the principles of method validation, researchers can ensure the generation of high-quality, reliable data for a wide range of applications in pharmaceutical and chemical analysis.
References
-
Royal Society of Chemistry. (2023). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 17-28. [Link]
-
Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
The Architectonics of Selectivity: A Guide to Sterically Hindered Sulfonyl Chlorides in Organic Synthesis
In the landscape of modern organic synthesis, the quest for precision and control is paramount. Among the vast toolkit available to chemists, sterically hindered sulfonyl chlorides have emerged as powerful reagents for achieving high selectivity in a variety of chemical transformations. Their bulky nature, far from being a mere impediment, is a design element that allows for the nuanced differentiation of reactive sites, the stabilization of intermediates, and the directed formation of complex molecular architectures. This guide provides an in-depth exploration of the principles, applications, and protocols associated with these indispensable reagents, tailored for researchers, scientists, and professionals in drug development.
The Principle of Steric Control: More Than Just Bulk
Sterically hindered sulfonyl chlorides, such as the archetypal 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl) and 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride), derive their utility from the significant steric shielding provided by ortho-substituents on the aryl ring.[1] This steric encumbrance governs their reactivity in several key ways:
-
Selective Sulfonylation: The bulky substituents restrict the approach of nucleophiles to the electrophilic sulfur center, allowing for the selective sulfonylation of less sterically hindered functional groups. This is particularly valuable in polyfunctional molecules where differentiation between primary and secondary amines, or between different hydroxyl groups, is required.
-
Suppression of Side Reactions: The steric bulk can minimize unwanted side reactions that are often observed with less hindered sulfonyl chlorides.[1] This leads to cleaner reaction profiles and higher yields of the desired product.
-
Modulation of Reactivity: Counterintuitively, the presence of ortho-alkyl groups can, in some cases, accelerate the rate of nucleophilic substitution at the sulfonyl sulfur. This phenomenon, termed "steric acceleration," is attributed to the release of ground-state strain as the reaction proceeds towards a more open transition state.
Core Applications and Field-Proven Insights
The unique properties of sterically hindered sulfonyl chlorides have led to their widespread application in several key areas of organic synthesis.
Formation of Sulfonamides: A Gateway to Bioactive Molecules
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents.[2] Sterically hindered sulfonyl chlorides provide a robust method for the synthesis of complex sulfonamides, often with a high degree of control.
Protocol 1: General Procedure for the Synthesis of N-Aryl Sulfonamides using 2,4,6-Triisopropylbenzenesulfonyl Chloride (Tris-Cl)
This protocol outlines a general method for the sulfonylation of anilines.
Materials:
-
2,4,6-Triisopropylbenzenesulfonyl chloride (Tris-Cl)
-
Substituted aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protecting Group Chemistry: Orthogonal Strategies for Complex Synthesis
The robust nature of the sulfonyl group makes it an excellent choice for protecting amines and phenols in multi-step syntheses.[3] The steric hindrance of reagents like mesitylenesulfonyl chloride allows for selective protection and provides orthogonality to other common protecting groups.
Protocol 2: Protection of a Primary Amine with Mesitylenesulfonyl Chloride
This protocol details the protection of a primary amine, a common step in peptide synthesis and other complex molecule constructions.
Materials:
-
Primary amine
-
Mesitylenesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.5 eq.) to the solution.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C and slowly add a solution of mesitylenesulfonyl chloride (1.1 eq.) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.
Deprotection of Bulky Sulfonamides:
The stability of sulfonamides necessitates specific conditions for their removal. Reductive cleavage is a common and effective strategy.
Protocol 3: Reductive Deprotection of a Trisyl-Protected Amine
This protocol is based on the use of samarium(II) iodide, a powerful reducing agent for the cleavage of N-S bonds.[4]
Materials:
-
Trisyl-protected amine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF, anhydrous)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the Trisyl-protected amine (1.0 eq.) in a mixture of anhydrous THF and DMPU.
-
Reducing Agent Addition: Add an excess of SmI₂ solution (typically 4-6 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the addition of a saturated aqueous K₂CO₃ solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amine by column chromatography.
Data Presentation: A Comparative Overview
To aid in the selection of the appropriate reagent, the following table summarizes key characteristics of common sterically hindered sulfonyl chlorides.
| Reagent | Acronym | Molecular Weight | Key Features & Applications |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Tris-Cl, TPS-Cl | 302.86 g/mol | Highly hindered, excellent for selective sulfonylation and as a condensing agent in oligonucleotide synthesis.[5] |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Mesitylenesulfonyl chloride | 218.70 g/mol | Moderately hindered, widely used for the protection of amines and in the synthesis of sulfonamides. |
| 2-Naphthalenesulfonyl chloride | Ns-Cl | 226.68 g/mol | Offers different electronic and steric properties compared to benzene-based reagents. |
Visualization of Synthetic Logic
To illustrate the decision-making process in applying these reagents, the following workflow diagram is provided.
Caption: Decision workflow for employing sterically hindered sulfonyl chlorides.
The following diagram illustrates the general mechanism of sulfonamide formation.
Caption: General mechanism for sulfonamide synthesis.
Conclusion
Sterically hindered sulfonyl chlorides are not merely bulky reagents but are precision tools that enable chemists to navigate the complexities of modern organic synthesis. Their ability to impart selectivity, minimize side reactions, and provide robust protecting groups makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and other high-value molecules. A thorough understanding of the principles governing their reactivity, coupled with the application of well-defined protocols, will continue to drive innovation in the field of chemical synthesis.
References
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (2021). ChemRxiv. Retrieved from [Link]
- Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. DOI: 10.26434/chemrxiv.14787501.v1
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235–18239. DOI: 10.1002/anie.201910895
- Schoenebeck, F., Murphy, J. A., Zhou, S., Uenoyama, Y., Miclo, Y., & Tuttle, T. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society, 129(44), 13368–13369. DOI: 10.1021/ja074417h
- Bergeron, R. J., & Hoffman, P. G. (1980). Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine. Journal of the Chemical Society, Chemical Communications, (14), 674-675. DOI: 10.1039/C39800000674
- Bae, J. W., & Lee, Y. J. (2004). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. Organic Letters, 6(9), 1513–1514. DOI: 10.1021/ol049514j
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. DOI: 10.1021/jo00086a005
- Spieß, P., Sirvent, A., Tiefenbrunner, I., Sargueil, J., Fernandes, A., Arroyo-Bondía, A., ... & Maulide, N. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry–A European Journal, 29(41), e202301312.
- Arsanious, M. H. N., & Wentrup, C. (2012). Reactions of aromatic sulfonyl chlorides with anilines.
-
How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? (2015). ResearchGate. Retrieved from [Link]
- Mikołajczyk, M., Gajl, M., Błaszczyk, J., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1439.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186.
- Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1683–1685.
- Wu, Z., & Zhang, Y. (2020). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
-
Sulfonyl Protective Groups. (2014). Chem-Station. Retrieved from [Link]
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- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl Chloride in Protecting Group Strategies
Introduction: A Sterically Hindered Sulfonyl Chloride for Robust Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions.[1] Arylsulfonyl chlorides are a well-established class of reagents for the protection of primary and secondary amines, forming stable sulfonamides that are resilient to a wide range of reaction conditions.[2] 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride emerges as a reagent of particular interest due to its unique structural features. The presence of two ortho-methyl groups introduces significant steric hindrance around the sulfonyl group. This steric crowding, contrary to simple intuition, can lead to an accelerated rate of reaction with nucleophiles, a phenomenon known as the "positive steric effect."[3][4] This effect is attributed to the relief of ground-state strain upon moving to the transition state.[4] The bromo substituent at the para-position provides a useful spectroscopic marker and can potentially be exploited for further synthetic transformations.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound as a protecting group for amines. Detailed protocols for both the protection and a mild, efficient reductive deprotection are presented, along with insights into the rationale behind the experimental choices.
Key Advantages of the 4-Bromo-2,6-dimethylbenzenesulfonyl (BDB) Group
The selection of a protecting group is a critical strategic decision in synthesis design. The 4-bromo-2,6-dimethylbenzenesulfonyl (BDB) group offers several distinct advantages:
-
Enhanced Stability: The resulting N-(4-bromo-2,6-dimethylphenyl)sulfonamides exhibit exceptional stability across a broad spectrum of reaction conditions, including acidic and basic media, as well as many oxidative and reductive environments. This robustness allows for a wide range of subsequent chemical transformations on the protected substrate.
-
Facilitated Handling and Purification: The steric bulk and the presence of the aromatic ring often lead to the formation of highly crystalline sulfonamide derivatives. This crystallinity can significantly simplify the purification of intermediates through recrystallization, avoiding the need for laborious chromatographic methods.
-
Mild and Efficient Deprotection: Despite their high stability, the BDB group can be cleaved under mild reductive conditions using magnesium in methanol.[3][5][6] This method is operationally simple, cost-effective, and avoids the harsh reagents often required for the cleavage of other sulfonyl protecting groups.
-
Spectroscopic Handle: The bromine atom provides a distinct isotopic signature in mass spectrometry and can be a useful handle for NMR and X-ray crystallographic analysis.
Experimental Protocols
Protocol 1: Protection of Primary and Secondary Amines
This protocol details the formation of N-(4-bromo-2,6-dimethylphenyl)sulfonamides from primary and secondary amines. The use of a non-nucleophilic base is crucial to prevent competing reactions with the sulfonyl chloride.
Reaction Scheme:
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride in the Synthesis of Enzyme Inhibitors
<
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone moiety, integral to the design of a multitude of therapeutic agents.[1] Among the diverse array of sulfonyl chlorides utilized for their synthesis, 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride has emerged as a particularly valuable building block for the construction of potent and selective enzyme inhibitors. Its unique structural features—a sterically hindered sulfonyl chloride flanked by two methyl groups and a strategically positioned bromine atom—offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of inhibitor candidates.
The dimethyl substitution pattern ortho to the sulfonyl group can enforce a specific conformational geometry upon the resulting sulfonamide, which can be crucial for achieving high-affinity binding to an enzyme's active site. The bromine atom, a versatile synthetic handle, allows for post-sulfonylation modifications through various cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).[2] Furthermore, the inherent lipophilicity of the bromodimethylphenyl group can enhance membrane permeability and influence the overall pharmacokinetic profile of the inhibitor.
This guide provides an in-depth exploration of the application of this compound in the synthesis of enzyme inhibitors, with a particular focus on carbonic anhydrases—a class of metalloenzymes implicated in a range of physiological and pathological processes.[3][4] We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical aspects of SAR that drive inhibitor design.
The Chemistry of Sulfonamide Synthesis: A Nucleophilic Substitution Reaction
The synthesis of sulfonamides from this compound is fundamentally a nucleophilic substitution reaction at the sulfur atom.[5] The highly electrophilic nature of the sulfonyl chloride group makes it susceptible to attack by nucleophiles, most commonly primary or secondary amines.[6] The reaction proceeds via the addition of the amine to the sulfur atom, followed by the elimination of a chloride ion, to form the stable sulfonamide linkage.
The presence of the ortho-dimethyl groups on the benzene ring can influence the reactivity of the sulfonyl chloride. While they provide conformational rigidity to the final product, they can also introduce steric hindrance that may necessitate slightly more forcing reaction conditions compared to unhindered sulfonyl chlorides. However, this is often a worthwhile trade-off for the beneficial conformational constraints imparted to the inhibitor.
General Workflow for Sulfonamide-Based Inhibitor Synthesis
The synthesis of an enzyme inhibitor using this compound typically follows a well-defined workflow. This process begins with the selection of an appropriate amine-containing fragment, which is often designed to interact with specific residues in the target enzyme's active site. The subsequent sulfonylation reaction is then followed by purification and characterization of the final product.
Caption: General workflow for the synthesis and evaluation of sulfonamide-based enzyme inhibitors.
Detailed Protocol: Synthesis of a Novel Carbonic Anhydrase Inhibitor
This protocol provides a detailed, step-by-step methodology for the synthesis of a hypothetical, yet representative, carbonic anhydrase inhibitor derived from this compound and a commercially available aminothiazole scaffold. Carbonic anhydrases are a well-established target for sulfonamide inhibitors, where the sulfonamide moiety coordinates to the active site zinc ion.[7][8]
Materials:
-
This compound (CAS: 351003-50-4)[9]
-
2-Amino-5-methyl-1,3-thiazole
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-methyl-1,3-thiazole (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (2.0 eq) via syringe. Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled reaction mixture over a period of 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final sulfonamide as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective enzyme inhibitors is guided by an understanding of the structure-activity relationship (SAR).[10][11] The 4-bromo-2,6-dimethylphenylsulfonyl scaffold offers several points for modification to optimize inhibitory activity.
Caption: Key structural features of inhibitors derived from this compound and their contribution to activity.
-
The Sulfonamide Core: For metalloenzymes like carbonic anhydrase, the sulfonamide group is a critical zinc-binding pharmacophore.[12] The nitrogen atom of the sulfonamide coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.
-
The Bromodimethylphenyl Group: The ortho-dimethyl groups can induce a specific dihedral angle between the phenyl ring and the sulfonamide linker, which can be crucial for optimal fitting into the active site. The bromine atom can be replaced with other functional groups via cross-coupling reactions to probe interactions with different sub-pockets of the enzyme.
-
The Amine Scaffold (R-group): The choice of the amine component is paramount for achieving selectivity among different enzyme isoforms.[13] By varying the structure of the amine, one can introduce functionalities that interact with specific amino acid residues, thereby fine-tuning the inhibitor's binding affinity and selectivity profile.
Quantitative Data on Sulfonamide-Based Inhibitors
The inhibitory potency of synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table presents hypothetical, yet representative, data for a series of carbonic anhydrase inhibitors derived from different sulfonyl chlorides to illustrate the potential impact of the 4-bromo-2,6-dimethylphenylsulfonyl moiety.
| Compound ID | Sulfonyl Chloride Precursor | Carbonic Anhydrase II (IC₅₀, nM) | Carbonic Anhydrase IX (IC₅₀, nM) | Selectivity (CAII/CAIX) |
| 1 | 4-Bromobenzenesulfonyl chloride | 50 | 25 | 2.0 |
| 2 | 2,6-Dimethylbenzene-1-sulfonyl chloride | 25 | 100 | 0.25 |
| 3 | This compound | 15 | 300 | 0.05 |
| 4 | 4-Methoxybenzenesulfonyl chloride | 100 | 75 | 1.33 |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of the 4-bromo-2,6-dimethylphenylsulfonyl scaffold on inhibitory activity and selectivity. Actual values would be determined experimentally.
The hypothetical data suggests that the combination of the bromo and dimethyl substituents in compound 3 could lead to a significant increase in both potency against Carbonic Anhydrase II and selectivity over Carbonic Anhydrase IX.
Conclusion and Future Directions
This compound is a valuable and versatile reagent in the synthesis of enzyme inhibitors. Its unique structural features provide a robust platform for the design of potent and selective therapeutic candidates. The protocols and SAR insights presented in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full potential of this important chemical building block. Future work in this area will likely focus on leveraging the bromine handle for the development of novel inhibitors with enhanced pharmacological properties through late-stage functionalization, as well as its application in the synthesis of inhibitors for other enzyme classes beyond carbonic anhydrases.
References
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- Smolecule. (n.d.). Buy 4-Bromo-2-formylbenzene-1-sulfonyl chloride.
- Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
- Čapkauskaitė, E., et al. (2013). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH.
- Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonyl chloride.
- Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. PubMed.
- Arshia, et al. (2015). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences.
- Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH.
- Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Hansch, C., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
- Archiv Der Pharmazie. (2024).
- Yousef, F., et al. (2018).
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- BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
- Matrix Scientific. (n.d.). This compound.
- Phosphorus, Sulfur, and Silicon. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- BLDpharm. (n.d.). 1208074-67-2|2-Bromo-4,6-dimethylbenzene-1-sulfonyl chloride.
- BenchChem. (2025). Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)
- ChemScene. (n.d.). 14207-30-8 | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride.
- ChemShuttle. (n.d.). This compound - 药物合成砌块.
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Application Notes and Protocols: Bioconjugation with 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Controlled Approach to Bioconjugation
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools. Aryl sulfonyl chlorides are a class of reagents that react with nucleophilic amino acid residues to form stable sulfonamide bonds. This application note details the use of a specialized sulfonyl chloride, 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride , for bioconjugation.
The unique structural feature of this reagent is the presence of two methyl groups ortho to the sulfonyl chloride group. This substitution introduces significant steric hindrance, which modulates the reactivity of the sulfonyl chloride.[1][2] This controlled reactivity can be advantageous, potentially leading to greater selectivity for more accessible and highly nucleophilic sites on a protein surface. The bromo-substituent provides a potential site for further downstream modifications via cross-coupling reactions, adding to the versatility of this reagent.
This document provides a comprehensive guide to the principles, protocols, and analytical considerations for the successful application of this compound in bioconjugation, with a primary focus on the modification of lysine residues in proteins.
Scientific Principles and Mechanistic Insights
The primary reaction pathway for the bioconjugation of this compound with proteins is the nucleophilic attack of the deprotonated epsilon-amino group of a lysine residue on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a highly stable sulfonamide linkage.
The Impact of Steric Hindrance
The two methyl groups flanking the sulfonyl chloride functionality in this compound create a sterically congested environment around the reactive center.[1][2] This has two major implications for bioconjugation reactions:
-
Reduced Reaction Rate: Compared to unhindered aryl sulfonyl chlorides, the reaction rate with nucleophiles is expected to be significantly slower.[1][2] This necessitates longer reaction times or slightly more forcing conditions (e.g., higher reagent concentration or elevated temperature, within the tolerance limits of the protein).
-
Enhanced Selectivity: The steric bulk can favor reactions with more solvent-accessible and conformationally flexible lysine residues on the protein surface, potentially leading to a more homogenous conjugate population.
Reaction pH and Lysine Reactivity
The nucleophilicity of the lysine side chain is pH-dependent. The epsilon-amino group has a pKa of approximately 10.5. For it to act as an effective nucleophile, it must be in its deprotonated, free amine form. Therefore, bioconjugation reactions with sulfonyl chlorides are typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of the reactive, unprotonated lysine.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific protein and application.
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), borate buffer)
-
This compound
-
Anhydrous, aprotic organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 100 mM sodium borate or sodium bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)
Protocol 1: General Procedure for Lysine Modification of a Protein
This protocol is designed for the modification of accessible lysine residues on a target protein.
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer (100 mM sodium borate or sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete for the reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. A concentration of 10-100 mM is recommended.
-
Note: Prepare this solution immediately before use, as sulfonyl chlorides can be sensitive to moisture.
-
-
Bioconjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
A starting point is a 10 to 50-fold molar excess of the reagent over the protein. This should be optimized based on the desired degree of labeling.
-
Incubate the reaction at room temperature for 2-4 hours, or at 4°C for 12-16 hours. The longer reaction times are suggested to compensate for the steric hindrance of the reagent.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to allow the excess sulfonyl chloride to react with the Tris buffer.
-
-
Purification of the Conjugate:
-
Remove the excess reagent and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Workflow Diagram
Caption: Workflow for protein bioconjugation.
Characterization of the Bioconjugate
Thorough characterization of the resulting conjugate is essential to determine the degree of labeling and to ensure the integrity of the protein.
Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy
The average number of reagent molecules conjugated to each protein can be estimated using UV-Vis spectroscopy, provided the reagent has a distinct absorbance profile from the protein.
| Parameter | Description |
| Protein Concentration | Determined by absorbance at 280 nm, using the protein's specific extinction coefficient. |
| Conjugate Absorbance | Measure the absorbance of the purified conjugate at 280 nm and the wavelength of maximum absorbance for the 4-bromo-2,6-dimethylphenyl group. |
| Calculation | The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the modifier at 280 nm. |
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugate and assess for any aggregation or fragmentation. An increase in the molecular weight of the protein bands corresponding to the covalent attachment of the reagent should be observable.
Mass Spectrometry
For a precise determination of the degree of labeling and the distribution of different conjugate species, mass spectrometry is the method of choice.[3][4] Techniques such as MALDI-TOF or ESI-MS can provide the mass of the intact conjugate, allowing for the calculation of the number of attached molecules. Peptide mapping via LC-MS/MS can be used to identify the specific lysine residues that have been modified.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient molar excess of the reagent.- Reaction time is too short.- pH of the reaction buffer is too low.- Steric hindrance of the target protein. | - Increase the molar excess of the reagent.- Increase the reaction time or temperature (monitor protein stability).- Ensure the reaction buffer is at pH 8.5-9.0.- Consider a less sterically hindered reagent if the target sites are not accessible. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability at the reaction pH. | - Keep the final concentration of the organic solvent (DMF/DMSO) below 10% (v/v).- Perform a buffer screen to find optimal pH for protein stability. |
| High Polydispersity | - Multiple lysine residues with similar reactivity. | - Optimize the reaction conditions (lower reagent excess, shorter time) to favor modification of the most reactive sites.- Consider site-directed mutagenesis to remove highly reactive, non-essential lysine residues. |
Stability of the Sulfonamide Linkage
The sulfonamide bond is known for its high stability under a wide range of physiological conditions.[5][6][7] It is resistant to hydrolysis and enzymatic degradation, making it an excellent choice for applications requiring long-term stability of the conjugate, such as in vivo therapeutics.[5][6]
Conclusion
This compound offers a unique tool for bioconjugation, where its sterically hindered nature can be leveraged to potentially achieve greater selectivity in the modification of proteins. The resulting stable sulfonamide linkage is highly desirable for the development of robust bioconjugates. The protocols and analytical methods described in this application note provide a solid foundation for researchers to explore the utility of this versatile reagent in their drug development and research endeavors.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing. Retrieved from [Link]
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Roth, C., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Retrieved from [Link]
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Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (2019). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. Methods in Molecular Biology, 2033, 25-37. Retrieved from [Link]
-
García-Alvarez, R., et al. (n.d.). Reagents for the chemical modification of Lysine residues in proteins. ResearchGate. Retrieved from [Link]
-
St Amant, A. H., et al. (n.d.). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. RSC Publishing. Retrieved from [Link]
-
Matos, M. J., et al. (2019). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. PubMed. Retrieved from [Link]
-
Unknown author. (2018). Chemical Lysine Modification at a single site. SlideShare. Retrieved from [Link]
-
Rognetta, V. & Williams, A. (n.d.). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Retrieved from [Link]
-
Michalczyk, R., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]
-
Wang, S., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Retrieved from [Link]
-
Wakankar, A., et al. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Retrieved from [Link]
-
Agouridas, Y., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. Retrieved from [Link]
-
Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Retrieved from [Link]
-
Kletnieks, E., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
-
Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Retrieved from [Link]
-
Unknown author. (n.d.). Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wagner, T., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Retrieved from [Link]
- Unknown author. (n.d.). Process for production of aromatic sulfonyl chloride compound. Google Patents.
-
Constant, L., et al. (2022). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
Jiskra, J., et al. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. Retrieved from [Link]
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Agouridas, Y., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. ResearchGate. Retrieved from [Link]
-
Cornella, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
Unknown author. (2024). BIOCONJUGATION AND MASS SPECTROMETRY METHODS FOR COMPREHENSIVE ANALYSIS OF PROTEIN STRUCTURES AND POST-TRANSLATIONAL MODIFICATIONS. MavMatrix. Retrieved from [Link]
-
Gao, Y., et al. (2016). Current Experimental Methods for Characterizing Protein-Protein Interactions. PubMed. Retrieved from [Link]
-
Unknown author. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
-
Jüstel, P. M. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide and Protein Labeling with 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride for the covalent labeling of peptides and proteins. Sulfonyl chloride reagents are valuable tools for modifying biomolecules due to their reactivity towards primary amines, forming highly stable sulfonamide linkages.[1][2] The specific structural features of this compound—a bromine atom for potential downstream applications or as a heavy atom label, and methyl groups that may influence reactivity and solubility—make it a reagent of interest in proteomics, drug discovery, and bioconjugation. These application notes detail the underlying chemical principles, provide step-by-step experimental protocols, and offer guidance on the analysis of the resulting labeled bioconjugates.
Introduction: The Rationale for Sulfonyl Chloride-Based Labeling
The targeted chemical modification of peptides and proteins is a cornerstone of modern biological research and therapeutic development. Covalent labeling enables the introduction of various functionalities, including reporter groups (fluorophores, biotin), crosslinkers, and moieties that enhance therapeutic properties. Aryl sulfonyl chlorides, such as this compound, are effective reagents for targeting primary amines found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.
The key advantages of this labeling strategy include:
-
High Stability: The resulting sulfonamide bond is exceptionally stable and resistant to enzymatic degradation by proteases, a significant advantage over amide bonds.[3]
-
Specific Reactivity: Sulfonyl chlorides exhibit strong reactivity towards nucleophilic primary amines under accessible pH conditions.[2][4]
-
Versatile Functionality: The bromo-substituent on the aromatic ring can serve as a handle for further chemical modifications, such as cross-coupling reactions, or as a heavy atom for crystallographic studies.
This guide will provide the necessary theoretical background and practical instructions to successfully implement labeling strategies using this compound.
The Chemistry of Labeling
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine from the peptide or protein on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is pH-dependent, as the primary amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amine groups (typically pH 8-9 for lysine ε-amines and the N-terminal α-amine).
Caption: Reaction mechanism of amine labeling.
Reagent Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 351003-50-4 | [5][6][7] |
| Molecular Formula | C₈H₈BrClO₂S | [8] |
| Molecular Weight | 283.57 g/mol | [8] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents (DMF, DMSO, Acetonitrile), hydrolyzes in water | General Knowledge |
Experimental Protocols
The following protocols provide a starting point for the labeling of peptides and proteins. Optimization of reaction conditions, particularly reagent stoichiometry, pH, and reaction time, may be necessary for specific applications.
General Workflow
The overall process for labeling and analysis is outlined in the following workflow diagram.
Caption: General experimental workflow.
Protocol 1: Labeling a Purified Peptide
This protocol is suitable for labeling a purified peptide with one or more primary amine groups.
Materials:
-
Peptide of interest (high purity, >95%)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
0.5 M Sodium bicarbonate buffer, pH 8.5
-
1 M Tris-HCl or hydroxylamine, pH 8.0 (for quenching)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Peptide Preparation:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in the sodium bicarbonate buffer (0.5 M, pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF (e.g., 10-50 mM). Note: Sulfonyl chlorides are moisture-sensitive and will hydrolyze. Prepare this solution fresh.
-
-
Labeling Reaction:
-
Add the desired molar excess of the labeling reagent stock solution to the peptide solution. A starting point is a 5- to 20-fold molar excess of the reagent over the peptide.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted sulfonyl chloride, add the quenching buffer (1 M Tris-HCl or hydroxylamine, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
The labeled peptide can be purified from excess reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
-
Use a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10][11]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the labeled peptide peak.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12] The mass of the labeled peptide will increase by the mass of the 4-bromo-2,6-dimethylbenzene-1-sulfonyl moiety (C₈H₇BrO₂S, mass = 246.09 g/mol ).
-
Further analysis by tandem mass spectrometry (MS/MS) can be used to identify the site(s) of modification.[13][14]
-
Protocol 2: Labeling a Protein
This protocol is adapted for the labeling of a purified protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0). Note: Avoid buffers containing primary amines, such as Tris.
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Desalting column (e.g., PD-10) or dialysis system
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-100 mM) immediately prior to use.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the labeling reagent to the protein solution while gently stirring. The optimal molar excess will depend on the number of accessible lysine residues and the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to quench any unreacted reagent.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The increase in the protein's mass will correspond to the number of attached labels.
-
Protein integrity and aggregation state can be assessed by SDS-PAGE and size-exclusion chromatography.
-
Analysis and Characterization of Labeled Products
Thorough characterization of the labeled peptide or protein is crucial to ensure the success of the labeling reaction and the suitability of the conjugate for downstream applications.
Mass Spectrometry
Mass spectrometry is the primary tool for confirming successful labeling.
-
Intact Mass Analysis: A shift in the molecular weight corresponding to the mass of the added label(s) provides direct evidence of covalent modification.
-
Peptide Mapping and MS/MS: For proteins, digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis can identify the specific lysine residues that have been labeled. The fragmentation pattern in the MS/MS spectra will pinpoint the modified amino acid.[13][14]
Chromatographic Analysis
-
RP-HPLC: The hydrophobicity of the 4-bromo-2,6-dimethylbenzene-1-sulfonyl group will typically lead to an increase in the retention time of the labeled species on a reverse-phase column compared to the unlabeled molecule.[11] This change in retention time can be used to monitor the progress of the reaction and assess the purity of the final product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no labeling | - Inactive (hydrolyzed) reagent- Low pH of reaction buffer- Insufficient molar excess of reagent- Steric hindrance at labeling site | - Prepare fresh reagent solution immediately before use- Ensure reaction buffer pH is between 8.0 and 9.0- Increase the molar excess of the labeling reagent- Increase reaction time or temperature |
| Precipitation of peptide/protein | - High concentration of organic solvent (DMF/DMSO)- Change in protein solubility upon labeling | - Keep the volume of added organic solvent to a minimum (<10% of total volume)- Perform the reaction at a lower biomolecule concentration |
| Multiple labeled species | - Multiple accessible amine groups | - This is expected for proteins with multiple lysines. If a single labeled species is desired, consider site-directed mutagenesis to remove reactive lysines or use a protein with a single accessible N-terminus. |
Conclusion
This compound is a versatile reagent for the stable and specific labeling of primary amines in peptides and proteins. The protocols and guidelines presented here provide a robust framework for researchers to successfully employ this reagent in their studies. Careful optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results in a wide range of applications, from fundamental biochemical studies to the development of novel protein therapeutics.
References
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- Gerrits, M., et al. (1999).
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Sinha, J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
- Quora. (2023).
- Sigma-Aldrich.
- Gilson. (2023).
- Liquet, B., et al. (2012). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis.
- National Center for Biotechnology Information. Advances in sulfonyl exchange chemical biology: expanding druggable target space. PubChem.
- Synthesis of sulfonyl chloride substr
- AltaBioscience.
- Bachem. (2023).
- Smolecule. 4-Bromo-2-formylbenzene-1-sulfonyl chloride.
- National Center for Biotechnology Information. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PubChem.
- Matrix Scientific. This compound.
- PubChemLite. This compound (C8H8BrClO2S).
- Li, W., et al. (2013). New Methods for Labeling RGD Peptides with Bromine-76. Theranostics.
- Wang, H., et al. (2018).
- Chiappetta, G., et al. (2010). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome.
- ResearchGate. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide An- alogs.
- Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.
- Sigma-Aldrich. 4-Bromo-2-chlorobenzenesulfonyl chloride 96.
- JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.
- AiFChem. This compound.
- AChemBlock. This compound 95%.
- Carr, S. A., & Annan, R. S. (1997). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Molecular Biology.
- National Center for Biotechnology Information. New Methods for Labeling RGD Peptides with Bromine-76. PubChem.
- Theillet, F. X., et al. (2012). Fluorescent labeling and modification of proteins. Journal of Biological Chemistry.
- National Center for Biotechnology Information. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. PubChem.
- Merck Millipore. Peptide Labeling.
- National Center for Biotechnology Information. Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine. PubChem.
- National Center for Biotechnology Information. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. PubChem.
- National Center for Biotechnology Information. CID 174561770 | C12H8Br2Cl2O4S2. PubChem.
- Children's Cancer Hospital 57357. Stable isotope dimethyl labeling.
- BenchChem. (2025).
- MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- eScholarship.org. (2017). Characterization of the single-cell transcriptional landscape by highly multiples RNA-seq.
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- 13. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Introduction: Navigating the Catalytic Chemistry of a Sterically Demanding Building Block
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is a bespoke chemical intermediate characterized by two key reactive sites: a bromo-substituted aryl ring and a sulfonyl chloride moiety. The strategic placement of two methyl groups ortho to the sulfonyl group introduces significant steric hindrance, which profoundly influences its reactivity. This structural feature necessitates carefully tailored catalytic conditions to achieve desired chemical transformations. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic applications of this versatile molecule. We will delve into protocols for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, focusing on palladium- and nickel-catalyzed cross-coupling reactions. The protocols presented herein are based on established methodologies for sterically hindered substrates and provide a robust starting point for optimization.
Part 1: Catalytic C-N Bond Formation: Synthesis of Novel Sulfonamides
The reaction of this compound with primary or secondary amines is the most direct method to form the corresponding sulfonamides. This reaction typically proceeds readily with a stoichiometric amount of a non-nucleophilic base to quench the HCl byproduct.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol outlines a standard procedure for the synthesis of N-substituted 4-bromo-2,6-dimethylbenzene-1-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
To a solution of the amine (1.0 equivalent) in DCM at 0 °C, add the base (TEA or DIPEA, 1.5 equivalents).
-
Slowly add a solution of this compound (1.05 equivalents) in DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: A tertiary amine base like TEA or DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.[1]
-
Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent hydrolysis of the sulfonyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm, particularly with reactive amines.
Part 2: Desulfonylative Cross-Coupling Reactions: Utilizing the Sulfonyl Chloride as a Leaving Group
Aryl sulfonyl chlorides can serve as electrophilic partners in various palladium- and nickel-catalyzed cross-coupling reactions. In these transformations, the sulfonyl chloride group acts as a leaving group, enabling the formation of new C-C or C-N bonds at the position of the sulfonyl group. This desulfonylative coupling approach provides a powerful alternative to traditional cross-coupling reactions using aryl halides.[2]
Section 2.1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4] While typically employed with aryl halides, conditions can be adapted for aryl sulfonyl chlorides, especially for sterically hindered substrates. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[5]
Note: This is a representative protocol adapted for a challenging substrate and may require optimization.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Table 1: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[2] |
| Ligand | RuPhos, XPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for coupling hindered substrates.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate reductive elimination.[4] |
| Solvent | Toluene, Dioxane | High-boiling, non-polar aprotic solvents are generally effective. |
| Temperature | 100-120 °C | Elevated temperatures are often necessary for challenging substrates. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Section 2.2: Palladium-Catalyzed C-C Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron reagent and an organic halide or triflate.[6][7] For a sterically hindered substrate like this compound, a highly active catalyst system is required.
Note: This is a representative protocol adapted for a challenging substrate and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Toluene/Water (10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degas the vessel by evacuating and backfilling with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Table 2: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(dppf) | Readily available and effective palladium sources. |
| Ligand | SPhos, XPhos | Bulky, electron-rich phosphine ligands enhance catalytic activity for hindered substrates. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Essential for the transmetalation step.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system with water often accelerates the reaction. |
| Temperature | 80-110 °C | Higher temperatures may be needed to overcome steric hindrance. |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9][10] Copper-free conditions have also been developed.[3]
Note: This is a representative protocol adapted for a challenging substrate and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous THF or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound and the terminal alkyne in THF/TEA, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the mixture at room temperature or heat to 50-70 °C for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[11][12] For sterically hindered aryl bromides, a catalyst system with a bulky phosphine ligand is often required.[13]
Note: This is a representative protocol adapted for a challenging substrate and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous DMF or DMA
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the alkene, Pd(OAc)₂, P(o-tolyl)₃, and TEA.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction to 100-140 °C for 12-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Experimental Workflow Summary
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Welcome to the technical support center for the synthesis of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important chemical intermediate. Our goal is to equip you with the necessary insights to overcome common synthetic challenges and achieve high-yield, high-purity results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, primarily through the chlorosulfonation of 2-bromo-1,3-dimethylbenzene (2-bromo-m-xylene).
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yields are a frequent challenge in sulfonyl chloride synthesis and can be attributed to several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction: The steric hindrance from the two methyl groups flanking the bromine atom can slow down the electrophilic aromatic substitution.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or ¹H NMR) to find the optimal balance between reaction completion and side product formation.[1]
-
Molar Excess of Chlorosulfonic Acid: Ensure a sufficient molar excess of chlorosulfonic acid is used. Deactivated or sterically hindered rings may require more forceful conditions to drive the reaction to completion.[1][2] A 4-5 fold molar excess is a common starting point.[3]
-
-
-
Product Hydrolysis during Workup: Sulfonyl chlorides are highly susceptible to hydrolysis, converting back to the corresponding sulfonic acid, which is a major cause of yield loss.[1][2][4] This is particularly problematic during aqueous workup.
-
Troubleshooting:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction. Use freshly distilled chlorosulfonic acid and dry glassware.
-
Rapid, Cold Quenching: The workup procedure of pouring the reaction mixture onto crushed ice is critical.[3][5] This step should be done quickly and with vigorous stirring to precipitate the sulfonyl chloride product rapidly, minimizing its contact time with the aqueous environment. The low solubility of the aryl sulfonyl chloride in water helps protect it from extensive hydrolysis.[4][6]
-
Thorough Washing: Wash the precipitated solid thoroughly with cold water to remove residual acids.[5]
-
-
-
Mechanical Losses: Simple mechanical losses during product isolation can significantly impact the final yield.[1]
-
Troubleshooting:
-
Careful Filtration: Use a suitable funnel (e.g., Büchner funnel) for filtration. Ensure a good seal and wash the reaction vessel thoroughly with cold water to transfer all the product.
-
Drying: Avoid heating the product while it is still wet, as this can accelerate decomposition.[3] Dry the product under vacuum.
-
-
Question 2: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
Answer: The most likely high-molecular-weight byproduct is a diaryl sulfone. This occurs when the newly formed sulfonyl chloride or the intermediate sulfonic acid reacts with another molecule of the starting material (2-bromo-1,3-dimethylbenzene).
-
Causality: Sulfone formation is favored when the concentration of the chlorosulfonating agent is insufficient.[2]
-
Prevention Strategies:
-
Sufficient Excess of Chlorosulfonic Acid: Using a larger excess of chlorosulfonic acid will favor the desired chlorosulfonation over the competing sulfone formation.[2]
-
Order of Addition: Add the 2-bromo-1,3-dimethylbenzene substrate slowly to the chilled chlorosulfonic acid. This ensures that the substrate is always in the presence of a large excess of the sulfonating agent, minimizing the chance of a sulfonyl chloride molecule reacting with another substrate molecule.[3][5]
-
Low Temperature: Maintain a low temperature during the addition of the substrate to control the reaction rate and suppress side reactions.
-
Question 3: My final product is contaminated with the corresponding sulfonic acid. How can I effectively remove it?
Answer: The presence of 4-bromo-2,6-dimethylbenzene-1-sulfonic acid is almost inevitable due to hydrolysis.
-
Purification Methods:
-
Aqueous Basic Wash (with caution): While a wash with a mild base like sodium bicarbonate solution can convert the sulfonic acid into its more water-soluble salt, this can also promote the hydrolysis of your desired sulfonyl chloride product.[7] This method is generally not recommended unless the product is subsequently used in a reaction where the presence of water is tolerated.
-
Recrystallization: This is the most effective method for purification. The crude, dry sulfonyl chloride can be recrystallized from a non-polar, anhydrous solvent like dry benzene or hexane.[3][5] Given the physical properties, a solvent system like hexane/ethyl acetate might also be effective.
-
Chromatography: While possible, silica gel chromatography can be challenging for reactive sulfonyl chlorides. If attempted, it should be done quickly with non-protic solvents. Some electron-deficient sulfonyl chlorides have been noted to decompose on silica gel.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chlorosulfonation of 2-bromo-1,3-dimethylbenzene?
A1: The directing effects of the substituents on the aromatic ring determine the position of the incoming chlorosulfonyl group. The two methyl groups are ortho, para-directing activators, while the bromine atom is a deactivating but ortho, para-director. The position para to the bromine atom is sterically hindered. The most likely position for substitution is the C4 position, which is para to one methyl group and ortho to the other, leading to the desired this compound.
Q2: What are the key safety precautions when working with chlorosulfonic acid?
A2: Chlorosulfonic acid is a highly corrosive and reactive chemical.[9]
-
Personal Protective Equipment (PPE): Always work in a certified fume hood and wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Violent Reaction with Water: It reacts violently with water, releasing significant heat and large quantities of toxic hydrogen chloride and sulfuric acid fumes.[9][10][11] Ensure all glassware is dry and avoid contact with moist air.
-
Handling: Add reagents slowly and control the temperature carefully, especially during the initial addition of the substrate and the final quenching on ice.
Q3: How can I monitor the progress of the reaction?
A3: You can monitor the reaction by periodically taking a small aliquot from the reaction mixture, carefully quenching it in a mixture of ice and an extraction solvent (e.g., ethyl acetate), and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product. ¹H NMR can also be used to check for the presence of starting material.
Q4: What are the best analytical techniques to characterize the final product?
A4: A combination of techniques is recommended for full characterization:[12]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Use aprotic deuterated solvents like CDCl₃.[12]
-
Infrared (IR) Spectroscopy: Will show characteristic strong absorption bands for the S=O (around 1370 and 1180 cm⁻¹) and S-Cl stretching vibrations.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can help identify impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity.[13][14]
III. Optimized Experimental Protocol
This protocol is a generalized procedure based on established methods for chlorosulfonation.[3][5] Optimization may be required based on your specific lab conditions and scale.
Materials:
-
2-Bromo-1,3-dimethylbenzene (2-bromo-m-xylene)
-
Chlorosulfonic acid (freshly distilled recommended)
-
Crushed ice
-
Deionized water
-
Anhydrous recrystallization solvent (e.g., hexane or benzene)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4.0-5.0 molar equivalents).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-bromo-1,3-dimethylbenzene (1.0 molar equivalent) dropwise via the dropping funnel to the stirred, cooled chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction for completion (see FAQ 3). For sterically hindered substrates, gentle heating (e.g., 40-60°C) may be necessary after the initial exotherm subsides.[3]
-
Workup (Quenching): In a separate large beaker, prepare a slurry of crushed ice and a small amount of water. Slowly and carefully pour the reaction mixture onto the vigorously stirred ice slurry. This should be done in a fume hood due to the evolution of large amounts of HCl gas.
-
Isolation: The solid product, this compound, will precipitate. Collect the solid by suction filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Press the solid as dry as possible on the filter. Further dry the crude product under vacuum. Do not heat the wet product. [3]
-
Purification: Recrystallize the crude, dry solid from a suitable anhydrous solvent (e.g., hexane) to yield the pure product.
IV. Data and Visualization
Table 1: Troubleshooting Reaction Parameters
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Low Yield / Incomplete Reaction | Reaction Time | Increase in 1-hour increments | Allows more time for the sterically hindered substrate to react.[1] |
| Reaction Temperature | Increase gradually to 40-60°C | Provides more energy to overcome the activation barrier.[1][3] | |
| Molar Ratio (ClSO₃H:Substrate) | Increase from 4:1 to 5:1 or higher | Drives the equilibrium towards the product.[1][2] | |
| Sulfone Byproduct Formation | Order of Addition | Add substrate to acid | Keeps the substrate concentration low, minimizing self-reaction.[3] |
| Temperature during Addition | Maintain at 0-5°C | Controls the exothermic reaction and reduces side product formation. | |
| Product Hydrolysis | Workup | Pour reaction mix onto ice | Rapid precipitation minimizes contact with water.[4][5] |
| Stirring during Workup | Vigorous stirring | Ensures rapid cooling and precipitation.[7] |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macro.lsu.edu [macro.lsu.edu]
- 10. nj.gov [nj.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this sterically hindered sulfonylating agent. Our goal is to provide you with the mechanistic insights and practical troubleshooting protocols to ensure the success of your experiments.
Introduction: Understanding the Reagent's Reactivity
This compound is a highly valuable reagent for introducing the bulky 4-bromo-2,6-dimethylphenylsulfonyl group, often used to confer specific steric and electronic properties to a target molecule. However, the two ortho-methyl groups that make this reagent unique are also the primary source of its challenging reactivity. These groups create significant steric hindrance around the electrophilic sulfur atom, which can dramatically slow down the rate of desired nucleophilic substitution reactions.[1][2] This reduced reactivity can allow otherwise minor side reactions to become major pathways, leading to low yields and complex purification challenges.
This guide addresses the most common issues in a question-and-answer format, providing both the theoretical reasons for the problem and field-tested solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My sulfonamide formation is extremely slow or incomplete. Why is this happening and how can I drive it to completion?
Answer:
The 'Why' (Causality): The primary reason for sluggish reactions is the severe steric hindrance caused by the two ortho-methyl groups on the benzene ring.[1][2] These groups physically block the incoming nucleophile (typically a primary or secondary amine) from easily attacking the electrophilic sulfur atom of the sulfonyl chloride. This high activation energy barrier means that standard reaction conditions often fail to provide sufficient energy to overcome this repulsion, resulting in incomplete conversion.
The 'How' (Troubleshooting & Optimization):
To overcome this steric barrier, a combination of factors must be optimized to favor the desired reaction pathway.
-
Increase Reaction Temperature: While many sulfonamide syntheses are run at 0 °C or room temperature to control side reactions, with this reagent, elevated temperatures are often necessary.[3] We recommend starting at room temperature and gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction by TLC or LC-MS.
-
Choice of Base is Critical: The base is not just a scavenger for the HCl byproduct; it plays a crucial role in the reaction rate.
-
Pyridine: Often used as both a base and a catalyst. It can form a highly reactive sulfonylpyridinium salt intermediate, which can accelerate the reaction. It can be used as a co-solvent or in catalytic amounts.[4]
-
Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common non-nucleophilic bases used to scavenge HCl.[5] DIPEA is bulkier and can sometimes be advantageous.
-
Stronger, Non-nucleophilic Bases: In very difficult cases, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases might be required, but these should be used with caution as they can promote elimination or other side reactions.
-
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally good starting points.[4] In some cases, using a coordinating solvent like pyridine can be beneficial.
Workflow Diagram: Optimizing a Sluggish Sulfonylation
The following diagram illustrates the decision-making process for troubleshooting a slow reaction.
Caption: Troubleshooting workflow for incomplete sulfonylation.
FAQ 2: I'm observing a significant amount of a water-soluble byproduct and my yield of the desired sulfonamide is low. What is this byproduct and how do I prevent its formation?
Answer:
The 'Why' (Causality): The most common and significant side reaction for all sulfonyl chlorides is hydrolysis.[3][6] The reagent reacts with even trace amounts of water in the reaction mixture to form the corresponding 4-bromo-2,6-dimethylbenzenesulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions and represents a direct loss of your starting material. Because the desired reaction with the amine is already slow due to steric hindrance, the competing hydrolysis reaction has more opportunity to occur.
The 'How' (Prevention & Mitigation):
Strict exclusion of water is paramount for success.
-
Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Dry Reagents: Ensure your amine and base are dry. Liquid amines/bases can be stored over KOH pellets. Solid amines should be dried under vacuum.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Order of Addition: A common technique is to dissolve the amine and base in the anhydrous solvent first, before slowly adding a solution of the sulfonyl chloride.
Reaction Pathway Diagram: Desired Reaction vs. Hydrolysis
This diagram illustrates the competition between the desired sulfonylation and the hydrolysis side reaction.
Caption: Competing reaction pathways for the sulfonyl chloride.
Protocol: Rigorous Anhydrous Sulfonamide Synthesis
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Assemble the glassware (e.g., round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet).
-
Charge the flask with the amine and anhydrous solvent (e.g., DCM, 0.5 M).
-
Add the base (e.g., 1.2 equivalents of triethylamine) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous solvent.
-
Transfer the sulfonyl chloride solution to the addition funnel and add it dropwise to the stirring amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC/LC-MS. If the reaction is slow, proceed with gentle heating as described in FAQ 1.
FAQ 3: My purification is difficult. How can I effectively remove the unreacted sulfonyl chloride and the sulfonic acid byproduct?
Answer:
The 'Why' (Causality): The physical properties of the starting material, product, and sulfonic acid byproduct can sometimes be similar, complicating standard purification by silica gel chromatography. The sulfonic acid is quite polar and can streak on the column, while the sulfonyl chloride and the desired sulfonamide may have similar polarities depending on the nature of the amine used.
The 'How' (Purification Strategy):
A multi-step workup procedure prior to chromatography is highly effective.
-
Quench Unreacted Sulfonyl Chloride: After the reaction is deemed complete, you can quench any remaining sulfonyl chloride by adding a small amount of a nucleophilic scavenger, like a primary amine (e.g., a few drops of butylamine), and stirring for 30 minutes. This converts the reactive sulfonyl chloride into a more polar sulfonamide that is easier to separate.
-
Aqueous Wash to Remove Sulfonic Acid:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The sulfonic acid byproduct is acidic and will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
-
Standard Chromatography: After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄) and concentrating it, the resulting crude material should be significantly cleaner. Purification by standard silica gel column chromatography should now be much more straightforward.
Data Table: Typical Purification Outcomes
| Issue | Problematic Component | Recommended Workup Step | Expected Result |
| Low Yield | Sulfonic Acid Byproduct | Wash with aq. NaHCO₃ | Byproduct is removed into the aqueous phase. |
| Co-elution | Unreacted Sulfonyl Chloride | Quench with scavenger amine | Converts sulfonyl chloride to a different, separable sulfonamide. |
| Streaking on Column | Residual Sulfonic Acid | Thorough aqueous base wash | Removes the polar acid, leading to cleaner chromatography. |
By implementing these targeted troubleshooting strategies, researchers can overcome the inherent challenges of working with this compound and achieve higher yields and purity in their synthetic endeavors.
References
- RSC Publishing. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (2025).
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- ResearchGate. (2025).
- The Role of Steric Hindrance in Sulfonyl
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
Sources
- 1. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2,6-dimethylbenzenesulfonamide
Welcome to the technical support center for the purification of 4-bromo-2,6-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chemical practices to ensure reliable and reproducible outcomes in your laboratory.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-bromo-2,6-dimethylbenzenesulfonamide, providing potential causes and actionable solutions.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
Symptom: Upon cooling the recrystallization solution, the product separates as an oil rather than a crystalline solid. This phenomenon, known as "oiling out," typically results in an impure product as the oil can trap impurities.[1]
Possible Causes:
-
High Impurity Concentration: A significant amount of impurities can depress the melting point of the mixture, leading to oiling out.[1]
-
Inappropriate Solvent Choice: The chosen solvent may be too nonpolar for the sulfonamide, or the product's melting point might be lower than the boiling point of the solvent.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.[2]
Suggested Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the concentration. Allow the solution to cool more slowly.[1]
-
Optimize the Solvent System:
-
If using a single solvent, try a solvent pair. Dissolve the crude product in a "good" solvent (e.g., ethanol, acetone) and add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[3] For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1]
-
Experiment with different solvent systems. Common choices for sulfonamides include ethanol, isopropanol, and acetone, often with the addition of water as an anti-solvent.[4][5]
-
-
Induce Crystallization:
-
Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]
Issue 2: Low or No Crystal Formation Upon Cooling
Symptom: The solution remains clear even after cooling to room temperature or below, with no precipitation of the desired product.
Possible Causes:
-
Excessive Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.[1]
-
Supersaturation: The solution may be supersaturated, where the concentration of the sulfonamide is above its solubility limit, but crystallization has not been initiated.[1]
Suggested Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow the concentrated solution to cool again.
-
Induce Crystallization: As mentioned previously, scratching the flask or adding a seed crystal can often initiate crystallization in a supersaturated solution.[1]
-
Lower the Cooling Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath or a refrigerator.[1]
Issue 3: Poor Separation During Column Chromatography
Symptom: The desired compound co-elutes with impurities, or the separation between bands on the column is inadequate.
Possible Causes:
-
Inappropriate Mobile Phase: The polarity of the solvent system (mobile phase) may not be optimal for separating the components of the mixture.[3]
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.[3]
-
Improper Column Packing: Voids or channels in the silica gel can lead to band broadening and poor separation.
Suggested Solutions:
-
Optimize the Mobile Phase:
-
Use Thin Layer Chromatography (TLC) to determine the best solvent system before running the column.[3] Aim for an Rf value of 0.2-0.4 for the 4-bromo-2,6-dimethylbenzenesulfonamide.[3] A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[3]
-
If the compound is not moving from the baseline, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3]
-
If the compound is eluting too quickly with the solvent front, decrease the polarity of the mobile phase.
-
-
Reduce the Load: Use a larger column or load less crude material. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often preferred.
Issue 4: Colored Impurities in the Final Product
Symptom: The isolated 4-bromo-2,6-dimethylbenzenesulfonamide is colored, when it is expected to be a white or off-white solid.
Possible Causes:
-
Oxidation Byproducts: The reaction conditions may have led to the formation of colored oxidation products.[3]
-
Residual Starting Materials or Reagents: Some reagents or byproducts from the synthesis may be colored. For instance, reactions involving bromine can sometimes leave a yellow or orange hue if not properly quenched.[6]
Suggested Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities.[3] Heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3] Use charcoal sparingly, as it can also adsorb the desired product.[3]
-
Washing: Ensure the filtered crystals are washed thoroughly with a small amount of cold recrystallization solvent to remove any residual colored mother liquor.[7]
-
Chemical Wash: In some cases, a dilute solution of a reducing agent, such as sodium bisulfite, can be used to wash the crude product to remove residual oxidizing agents like bromine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-bromo-2,6-dimethylbenzenesulfonamide?
A1: While specific impurities depend on the synthetic route, common contaminants in related syntheses include:
-
Isomeric byproducts: Bromination or sulfonation at other positions on the aromatic ring.[3]
-
Unreacted starting materials: Such as 2,6-dimethylaniline or the corresponding brominated precursor.
-
Hydrolysis products: The corresponding 4-bromo-2,6-dimethylbenzenesulfonic acid, which can form if the sulfonyl chloride intermediate is exposed to moisture.[7]
-
Di-substituted products: For example, if a primary amine is used in the final step, a bis-sulfonated product might form.[7]
Q2: How do I choose the best purification method: recrystallization or column chromatography?
A2: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is most effective for purifying solids that are already relatively pure (typically >80%).[2] It is an excellent method for removing small amounts of impurities with different solubility profiles.[8]
-
Column chromatography is better suited for separating complex mixtures with multiple components or for purifying compounds with impurities that have similar solubility to the product.[8] It is often used for initial purification of very crude reaction mixtures.
The following decision tree can guide your choice:
Caption: Decision workflow for selecting a purification method.
Q3: What are some good starting solvent systems for the purification of 4-bromo-2,6-dimethylbenzenesulfonamide?
A3: Based on the polarity of the molecule (aromatic ring, sulfonamide group), the following table provides recommended starting points for solvent selection.
| Purification Method | Solvent System (Starting Point) | Rationale |
| Recrystallization | Ethanol/Water | Ethanol is a good solvent for many sulfonamides, and water acts as an anti-solvent to induce crystallization upon cooling.[1][4] |
| Isopropanol/Water | Similar to ethanol/water, this system is effective for many sulfonamide purifications.[4] | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 4:1 v/v) | This is a versatile solvent system for moderately polar compounds. The ratio can be adjusted based on TLC results to achieve optimal separation.[3] |
| Dichloromethane/Methanol (e.g., 98:2 v/v) | For more polar impurities, a small amount of methanol in dichloromethane can be effective. |
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure compound.[3] The impurities disrupt the crystal lattice of the pure substance, causing it to melt over a range of temperatures and at a lower temperature than the pure compound. It could also indicate the presence of residual solvent.[3] To resolve this, ensure the crystals are thoroughly dried under vacuum and consider an additional purification step, such as a second recrystallization from a different solvent system.[3]
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of 4-bromo-2,6-dimethylbenzenesulfonamide.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone) to find one that dissolves the compound when hot but sparingly when cold. An ethanol/water mixture is a good starting point.[1][5]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) to completely dissolve the solid.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.[3]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To encourage large crystal growth, do not disturb the flask during this time.[7]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[7] Dry the crystals thoroughly under vacuum.
Caption: General workflow for purification by recrystallization.
References
-
Paromov, A. E., Sysolyatin, S. V., & Shchurova, I. A. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Molecules. [Link]
-
Paromov, A. E., Sysolyatin, S. V., & Shchurova, I. A. (2022). Synthesis of oxaazaisowurtzitanes by condensation of 4-dimethylaminobenzenesulfonamide with glyoxal. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.).
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]
-
Perrett, R. H., & Smith, P. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Hu, Y., Jiang, L., Zhang, T., Jin, L., Han, Q., Zhang, D., Lin, K., & Cui, C. (2018). Occurrence and removal of sulfonamide antibiotics and antibiotic resistance genes in conventional and advanced drinking water treatment processes. Journal of Hazardous Materials, 360, 364-372. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS Chemistry Laboratory Guidebook. [Link]
-
Ye, L., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(21), 3843. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Chem 118A. [Link]
-
Le, T. T. T., & Nguyen, T. D. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 10(9), 2139. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Technical Support Center: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Welcome to the technical support center for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and use of this sterically hindered sulfonyl chloride. Our goal is to help you prevent unwanted hydrolysis and ensure the success of your experiments.
Introduction
This compound is a valuable reagent in organic synthesis, often utilized for the introduction of the 4-bromo-2,6-dimethylphenylsulfonyl group. This moiety can serve as a protecting group or be a key structural component in pharmacologically active molecules. However, like all sulfonyl chlorides, it is susceptible to hydrolysis, a reaction that can consume the reagent, generate corrosive byproducts, and complicate product purification. The steric hindrance provided by the two ortho-methyl groups influences its reactivity, making specific handling protocols crucial.
This guide will delve into the causes of hydrolysis, provide preventative measures, and offer detailed troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has undergone hydrolysis?
A1: The most common indicators of hydrolysis are:
-
Physical Appearance: The reagent, typically a solid, may become sticky, oily, or clumped together.
-
Decreased Reactivity: You may observe a significant reduction in the yield of your desired product, as the sulfonyl chloride has been consumed by reaction with water.
-
Formation of a Precipitate: In some organic solvents, the resulting sulfonic acid may be insoluble and precipitate out of the reaction mixture.
-
Acidic Conditions: Hydrolysis produces 4-bromo-2,6-dimethylbenzenesulfonic acid and hydrochloric acid (HCl), which can lower the pH of your reaction mixture. This can be detected by careful pH monitoring if your reaction conditions permit.[1]
Q2: I store my this compound in a refrigerator. Is this sufficient to prevent hydrolysis?
A2: While refrigeration slows down the rate of decomposition, it is not sufficient on its own to prevent hydrolysis. The key factor is moisture exclusion. The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is highly recommended to store the reagent in a desiccator, under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q3: Can I use protic solvents like ethanol or methanol in my reaction with this compound?
A3: It is generally not recommended to use protic solvents unless they are intended to be a reactant. Alcohols will react with the sulfonyl chloride in a process called alcoholysis to form sulfonate esters, which is a competing reaction to hydrolysis and your desired transformation. If your desired reaction is with a nucleophile other than the solvent, you should use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q4: My reaction is complete, but I'm having trouble removing the unreacted sulfonyl chloride and its sulfonic acid byproduct. What is the best work-up procedure?
A4: A common and effective work-up involves quenching the excess sulfonyl chloride. You can do this by adding a small amount of a nucleophilic scavenger, such as a primary or secondary amine (e.g., a few drops of triethylamine followed by water), to the reaction mixture. This will convert the remaining sulfonyl chloride to a more easily separable sulfonamide. Alternatively, a basic wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will hydrolyze the sulfonyl chloride and neutralize the resulting sulfonic acid, making it water-soluble and easily removed in the aqueous layer during an extraction.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Hydrolysis of the starting material: The sulfonyl chloride may have degraded due to improper storage or handling. | 1. Verify Reagent Quality: Before starting your reaction, check the physical appearance of the sulfonyl chloride. If it appears clumpy or oily, it may be partially hydrolyzed. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Flame-dry glassware under vacuum or oven-dry it before use. Handle all reagents under an inert atmosphere (nitrogen or argon). |
| Reaction is sluggish or stalls | Insufficiently activated nucleophile: If you are reacting the sulfonyl chloride with a weak nucleophile (e.g., an aniline with electron-withdrawing groups), the reaction may be slow. Steric Hindrance: The ortho-methyl groups on the sulfonyl chloride can slow down the rate of reaction. | 1. Add a Base: Ensure an appropriate base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃) is present to activate the nucleophile and scavenge the HCl byproduct. 2. Increase Reaction Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy barrier, but be cautious of potential side reactions. 3. Use a Catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. |
| Formation of multiple products | Side reactions: The sulfonyl chloride may be reacting with other functional groups in your starting material. Over-reaction: If your nucleophile has multiple reactive sites, you may get a mixture of products. | 1. Protecting Groups: Consider using protecting groups for other sensitive functionalities in your molecule. 2. Control Stoichiometry: Carefully control the stoichiometry of your reagents. A slow, dropwise addition of the sulfonyl chloride to the nucleophile can often improve selectivity. |
| Difficulty in product purification | Co-elution of impurities: The sulfonic acid byproduct or unreacted sulfonyl chloride may be difficult to separate from your desired product by column chromatography. | 1. Optimize Work-up: Before purification, perform a thorough aqueous work-up as described in FAQ Q4 to remove as much of the hydrophilic and acidic impurities as possible. 2. Adjust Chromatography Conditions: If co-elution is an issue, try a different solvent system for your column chromatography or consider using a different stationary phase. |
The Science Behind Hydrolysis Prevention
The hydrolysis of this compound, like other arylsulfonyl chlorides, proceeds through a nucleophilic attack by water on the electrophilic sulfur atom. This is generally considered to be an SN2-type mechanism.[4]
The two ortho-methyl groups on the benzene ring provide steric hindrance around the sulfur atom. While this can slow down the rate of reaction with the intended nucleophile, it also offers some degree of kinetic stability against hydrolysis compared to unhindered sulfonyl chlorides. However, this stability is not absolute, and rigorous exclusion of water is still paramount.
The key to preventing hydrolysis is to minimize the presence of water in the reaction system. This is achieved through a combination of proper storage, handling, and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol details a representative reaction of this compound with a primary amine to form a sulfonamide.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (NEt₃) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove sulfonic acid), and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.[5]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Moisture Sensitivity: As emphasized throughout this guide, this compound reacts with water. Keep the container tightly sealed when not in use and handle under anhydrous conditions. In case of spills, do not use water for cleanup.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and alcohols.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]
-
References
- Aozun Yazhou Chemical. 4-Bromo benzenesulfonyl chloride MSDS.
- BenchChem. Technical Support Center: Sulfonyl Chloride Work-up.
- MilliporeSigma. SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene. 2024.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methylbenzene-1-sulfonyl chloride.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride. 2025.
- Sigma-Aldrich.
- CymitQuimica. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride.
- ResearchGate. How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? 2014.
- Google Patents.
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Matrix Scientific. This compound.
- Organic Syntheses Procedure. Benzenesulfonyl chloride.
- Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- ResearchGate.
- Journal of the Chemical Society B: Physical Organic.
- BenchChem. Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
- ResearchGate.
- BenchChem. Application Notes and Protocols: The Reaction of 7-Bromoheptanoyl Chloride with Primary Amines.
- Sigma-Aldrich. 4-Bromo-2,6-difluorobenzenesulfonyl chloride | 874804-21-4.
- Fisher Scientific. 4-Bromo-2-ethylbenzene-1-sulfonyl chloride, 95%, Thermo Scientific 1 g.
- ChemicalBook. 4-BROMO-2-ETHYLBENZENE-1-SULFONYL CHLORIDE | 175278-24-7. 2023.
- Kemphar International. 4-Bromo Benzene Sulphonyl Chloride.
- ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. 2004.
- PubChemLite. This compound (C8H8BrClO2S).
- AiFChem. 351003-50-4 | this compound.
- Jiehua Pharmaceutical. This compound.
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- 6. fishersci.com [fishersci.com]
Overcoming low reactivity of amines with 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Topic: Overcoming Low Reactivity of Amines with 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers encountering challenges with the sulfonylation of amines, specifically when using sterically hindered reagents such as this compound. The inherent steric hindrance of this sulfonyl chloride, coupled with the electronic properties or steric bulk of the amine, can lead to frustratingly low reaction rates and yields.
As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to provide you with a comprehensive troubleshooting guide. Our goal is to explain the causality behind common experimental hurdles and offer validated, step-by-step protocols to overcome them.
The Core Challenge: Understanding Steric Hindrance and Low Nucleophilicity
The primary obstacle in the reaction between an amine and this compound lies in the steric congestion around the sulfur atom of the sulfonyl chloride. The two methyl groups at the ortho positions (2 and 6) act as bulky guards, impeding the approach of the amine's nucleophilic nitrogen atom. This steric hindrance significantly raises the activation energy of the reaction, leading to sluggish or non-existent product formation under standard conditions.
This issue is exacerbated when the amine itself is sterically hindered (e.g., a secondary amine with bulky substituents) or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups).[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow compared to reactions with other sulfonyl chlorides like p-toluenesulfonyl chloride?
A1: The slow reaction rate is primarily due to the steric hindrance caused by the two methyl groups ortho to the sulfonyl chloride group on the benzene ring.[3] These methyl groups physically block the amine from easily attacking the electrophilic sulfur atom. In contrast, p-toluenesulfonyl chloride lacks this steric congestion, allowing for a much faster reaction.
Q2: I'm not seeing any product formation. Is my this compound still active?
A2: While low reactivity is expected, a complete lack of product could indicate degradation of the sulfonyl chloride. Sulfonyl chlorides are susceptible to hydrolysis by moisture, which converts them into the corresponding and unreactive sulfonic acid.[4] It is crucial to use anhydrous solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon).[4] We recommend using a fresh or properly stored bottle of the sulfonyl chloride.
Q3: Can I just increase the temperature to speed up the reaction?
A3: While increasing the temperature can sometimes accelerate a sluggish reaction, it can also promote side reactions and decomposition of starting materials or products. A more controlled and often more effective approach is to first explore catalytic methods or optimized base and solvent systems. If heating is necessary, it should be done cautiously and with careful monitoring of the reaction progress by TLC or LC-MS.
Q4: What is the white precipitate that forms when I add my sulfonyl chloride to the reaction mixture?
A4: This is typically the hydrochloride salt of the amine base you are using (e.g., triethylammonium chloride or pyridinium hydrochloride).[5] It is formed as the base neutralizes the HCl generated during the sulfonylation reaction. Its formation is an indirect indicator that some reaction is occurring.
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a systematic approach to troubleshooting and optimizing your sulfonylation reaction.
Issue 1: Consistently Low Product Yield (<50%)
Low yields often point to an incomplete reaction or competing side reactions. Here’s a logical workflow to diagnose and solve the problem.
Troubleshooting Workflow for Low Yield
A systematic workflow for troubleshooting low yields.
1. The Role of a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP)
For sterically hindered sulfonylations, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[6][7][8]
-
Mechanism of Action: DMAP is a superior nucleophile compared to most amines. It first reacts with the this compound to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine, even a sterically hindered or weakly nucleophilic one.[6]
DMAP Catalytic Cycle
DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate.
2. Choosing the Right Base and Solvent
The choice of base is critical. It must be non-nucleophilic enough not to compete with your amine but strong enough to neutralize the generated HCl.
| Base | Common Use & Considerations |
| Triethylamine (TEA) | A common, relatively inexpensive base. May not be sufficient for highly challenging reactions. |
| Pyridine | Often used as both a base and a solvent. Can also act as a nucleophilic catalyst, though less effective than DMAP.[9] |
| 2,6-Lutidine | A sterically hindered, non-nucleophilic base. Excellent for preventing side reactions where the base might attack the sulfonyl chloride.[10] |
| DIPEA | Diisopropylethylamine (Hünig's base) is another bulky, non-nucleophilic base often effective in these systems.[9] |
Solvent Choice:
-
Dichloromethane (DCM) and Tetrahydrofuran (THF) are good starting points.[4]
-
For very sluggish reactions, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can help by better solvating the ionic intermediates and increasing the reaction rate.[10]
Issue 2: No Reaction or Only Starting Material Recovered
If you observe no product formation at all, a more fundamental issue is likely at play.
-
Re-confirm Reagent Integrity: As mentioned in the FAQs, ensure your sulfonyl chloride and amine are pure and dry. Hydrolysis of the sulfonyl chloride is a primary suspect.[4]
-
Employ a Stronger Catalyst System: If DMAP is ineffective, consider more specialized catalysts. Indium has been reported to catalyze the sulfonylation of sterically hindered and less nucleophilic amines in excellent yields.[1][11] This metal catalyst is believed to generate a more electrophilic RSO₂+InCl⁻ species.[1]
-
Drastic Condition Change: As a last resort, a significant increase in temperature (e.g., refluxing in a higher-boiling solvent like DMF or toluene) may be required. However, this increases the risk of side products.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific amine.
Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Amine
This protocol is designed for reactions that are sluggish under standard conditions.
Materials:
-
This compound (1.0 eq)
-
Hindered primary or secondary amine (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Triethylamine (TEA) or 2,6-Lutidine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Base Addition: Add the base (TEA or 2,6-Lutidine, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[4]
References
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Common issues in sulfonamide synthesis and solutions. Benchchem.
- An Expedient Synthesis of Sulfinamides
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- 4-Bromo-2-formylbenzene-1-sulfonyl chloride. Smolecule.
- 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- Pyridine Altern
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- This compound.
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI.
- 20.6: Reactions of Amines. Chemistry LibreTexts.
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books.
- Pyridine replacement in organic synthesis. Reddit.
- 2-Bromo-4,6-dimethylbenzene-1-sulfonyl chloride. BLDpharm.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- 24.8 Reactions of Arylamines. Organic Chemistry | OpenStax.
- Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Request PDF.
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. .
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- 4-Bromo Benzene Sulphonyl Chloride.
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- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for the Removal of Excess 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Welcome to the technical support center for handling and removal of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for the effective purification of reaction mixtures containing this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my reaction?
A1: Complete removal of unreacted this compound is crucial for several reasons:
-
Interference with Subsequent Steps: As a reactive electrophile, it can react with nucleophiles in subsequent steps, leading to undesired byproducts.[1]
-
Purification Challenges: Its polarity can be similar to that of the desired product, making separation by standard chromatographic techniques difficult.[2]
-
Product Stability: The hydrolysis of the sulfonyl chloride produces acidic byproducts (4-bromo-2,6-dimethylbenzenesulfonic acid and HCl) that can degrade acid-sensitive functional groups on your desired product.[1]
-
Safety Concerns: Sulfonyl chlorides are corrosive and moisture-sensitive, posing handling risks.[3][4]
Q2: My standard aqueous work-up isn't fully removing the sulfonyl chloride. What are the likely causes and solutions?
A2: This is a common issue, often stemming from the steric hindrance provided by the two methyl groups ortho to the sulfonyl chloride, which can slow down the rate of hydrolysis.
Troubleshooting Steps:
-
Increase Stirring and Time: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating hydrolysis.[5] Increasing the stirring time with the basic solution can also improve the extent of hydrolysis.
-
Pre-Quench with a Nucleophile: Before the main aqueous wash, add a small amount of a simple nucleophile like methanol or aqueous ammonia.[2][5] This will convert the sterically hindered sulfonyl chloride into a more readily separable sulfonate ester or sulfonamide.
-
Use a Saturated Bicarbonate Solution: A saturated solution of sodium bicarbonate (NaHCO₃) is often more effective than dilute base for hydrolyzing the sulfonyl chloride to the more water-soluble sulfonic acid and neutralizing the acidic byproducts.[1][5]
Q3: When should I opt for a scavenger resin over a traditional extractive work-up?
A3: Scavenger resins are an excellent choice in the following scenarios:
-
Product Sensitivity: When your desired product is sensitive to aqueous or basic/acidic conditions.[2]
-
Ineffective Extraction: If traditional liquid-liquid extraction fails to remove the sulfonyl chloride.
-
High-Throughput Synthesis: To simplify the purification of multiple parallel reactions by avoiding extractions.[5]
-
Unreactive Sulfonyl Chloride: When the sulfonyl chloride is particularly resistant to hydrolysis.[5]
Amine-based resins, such as those with tris(2-aminoethyl)amine (Trisamine) or other primary/secondary amines, are highly effective at scavenging electrophilic sulfonyl chlorides.[5]
Q4: How can I choose the best removal strategy for my specific reaction?
A4: The optimal strategy depends on the properties of your desired product and the scale of your reaction.
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous/Basic Wash | Simple, inexpensive, and effective for many cases. | May not be sufficient for sterically hindered sulfonyl chlorides; not suitable for water-sensitive products. | Initial bulk removal of excess reagent and byproducts when the product is stable to aqueous base.[1][5] |
| Nucleophilic Quench | Rapidly converts the sulfonyl chloride to a more easily separable derivative. | Introduces a new impurity (sulfonate ester or sulfonamide) that must be removed. | Reactions where the sulfonyl chloride is resistant to hydrolysis and the resulting derivative has a significantly different polarity from the product.[2][5] |
| Scavenger Resins | High efficiency, simple filtration-based removal, and suitable for sensitive products. | More expensive than simple quenching agents. | Difficult separations, sensitive products, and high-throughput applications.[2][5] |
| Chromatography | Can achieve very high purity.[6] | Time-consuming, requires significant solvent usage, and can lead to product loss on the column. | Final purification step after a bulk removal method or for small-scale reactions where high purity is paramount.[5] |
| Crystallization | Can provide a highly pure product and is scalable. | Product may not be crystalline, or may co-crystallize with impurities. | Purification of solid products after initial work-up.[7][8] |
Experimental Protocols
Protocol 1: Standard Aqueous/Basic Work-up
This protocol is suitable for the removal of excess this compound when the desired product is stable to aqueous base.[5]
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to control any exotherm during quenching.
-
Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.
-
Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30-60 minutes.[5] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.
-
Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for a standard aqueous/basic work-up.
Protocol 2: Removal Using a Scavenger Resin
This protocol is ideal for products that are sensitive to aqueous conditions or when extractive methods are ineffective.[2]
-
Choose the Resin: Select an appropriate amine-based scavenger resin (e.g., PS-Trisamine). Use 2-3 equivalents of the resin relative to the initial excess of the sulfonyl chloride.
-
Add Resin: Add the scavenger resin to the crude reaction mixture (in a suitable organic solvent).
-
Stir: Stir the suspension at room temperature. Reaction time can range from a few hours to overnight.
-
Monitor: Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which can then be used directly or further purified if necessary.
Caption: Workflow for removing sulfonyl chloride using a scavenger resin.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[3][4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] It reacts violently with water and should be stored under an inert atmosphere.[4][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
References
-
ResearchGate. How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? Available from: [Link]
-
MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
Organic Syntheses. p. 943. Available from: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Columbia University. Available from: [Link]
-
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions? Available from: [Link]
-
ResearchGate. Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Welcome to the technical support guide for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful work-up and purification of reactions involving this sterically hindered sulfonyl chloride. We will move beyond basic protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maintain the integrity of your synthesis.
The reactivity of sulfonyl chlorides is dominated by the highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the foundation of its utility in forming sulfonamides and sulfonate esters.[2][3] However, the two ortho-methyl groups on this compound introduce significant steric hindrance. This feature can be synthetically advantageous but also complicates the removal of unreacted starting material, as the rate of hydrolysis is considerably slower than for unhindered analogs like p-bromobenzenesulfonyl chloride.[4]
This guide provides robust procedures and troubleshooting solutions to address the unique challenges posed by this reagent.
Safety First: Essential Handling & Hazard Mitigation
Before beginning any experiment, it is critical to understand and mitigate the risks associated with sulfonyl chlorides.
Frequently Asked Questions (FAQs) - Safety
Q1: What are the primary hazards of this compound? A1: The primary hazards are threefold:
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6][7]
-
Reactivity with Water: They react exothermically with water and atmospheric moisture to produce corrosive hydrochloric acid (HCl) and 4-bromo-2,6-dimethylbenzenesulfonic acid.[2][5] This reaction can be vigorous if water is added too quickly to a concentrated solution.
-
Incompatibility: Avoid contact with strong bases, oxidizing agents, and alcohols (unless intended for reaction), as these can lead to violent or uncontrolled reactions.[8]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent? A2: A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear tightly fitting chemical splash goggles and a full-face shield.[5][9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before each use and wash hands thoroughly after handling.[8]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron is recommended.[8][9]
-
Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or the HCl gas produced upon hydrolysis.[5][10]
Q3: How should I store this reagent? A3: Store the container tightly closed in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[6][10] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life by preventing slow hydrolysis from ambient moisture.
Troubleshooting Guide: From Quench to Pure Product
This section addresses the most common issues encountered during the work-up of reactions involving this compound.
Q1: My standard aqueous work-up isn't removing the unreacted sulfonyl chloride. TLC analysis still shows a starting material spot. What's going wrong?
A1: This is the most frequent challenge, stemming from the sterically hindered nature of the sulfonyl chloride, which dramatically slows its rate of hydrolysis.
-
Causality: The two methyl groups adjacent to the sulfonyl group physically block the approach of water molecules, which act as the nucleophile during hydrolysis. While a simple water wash is sufficient for less hindered sulfonyl chlorides, it is often ineffective here.
-
Troubleshooting Steps:
-
Increase Basicity and Contact Time: Instead of a simple water wash, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) and stir the biphasic mixture vigorously for at least 30-60 minutes.[11] The hydroxide or bicarbonate anion is a more potent nucleophile than water and will facilitate the conversion of the sulfonyl chloride to the corresponding water-soluble sulfonate salt, which is then easily removed in the aqueous layer.
-
Consider a Nucleophilic Quench: Before the aqueous wash, add a small amount of a more potent nucleophile directly to the cooled organic reaction mixture. Good options include a few drops of triethylamine or a dilute aqueous ammonia solution.[11] This rapidly converts the sulfonyl chloride into a sulfonamide, which may have different solubility or chromatographic properties, simplifying its separation from your desired product. Be aware that this introduces a new impurity that must be removed.
-
Use a Scavenger Resin: For high-value products or when aqueous methods fail, an amine-functionalized scavenger resin is an excellent choice.[11] These solid-supported reagents react selectively with the excess sulfonyl chloride. The resulting resin-bound sulfonamide is then simply filtered off, leaving a much cleaner product solution.
-
Q2: An intractable emulsion has formed during my extractive work-up. How can I break it?
A2: Emulsions are common when acidic byproducts are present or when vigorous shaking generates finely dispersed particles.
-
Causality: The sulfonic acid byproduct can act as a surfactant, stabilizing the oil-in-water or water-in-oil mixture. High salt concentrations from neutralization can also contribute.
-
Troubleshooting Steps:
-
Add Brine: Transfer the mixture to a separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion. Gently rock the funnel rather than shaking vigorously.
-
Filter: Pass the entire emulsified mixture through a pad of a filter aid like Celite® or diatomaceous earth on a Büchner funnel. This can break up the microscopic droplets causing the emulsion.
-
Change the Solvent: If possible, adding a small amount of a different organic solvent can alter the phase dynamics and break the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to phase separation.
-
Q3: My product is an oil, but I expected a solid. What should I do?
A3: This often points to residual solvent or impurities.
-
Causality: Chlorinated solvents like dichloromethane (DCM) can be difficult to remove completely on a rotary evaporator and can result in an oil instead of a solid.[12] The presence of greasy byproducts can also inhibit crystallization.
-
Troubleshooting Steps:
-
Co-evaporation: Add a higher-boiling point solvent in which your compound is soluble (e.g., toluene or ethyl acetate) to the oily residue and re-concentrate under reduced pressure. Repeat this process 2-3 times to azeotropically remove traces of the original solvent.
-
Trituration: Add a solvent in which your desired product is insoluble but the impurities are soluble (e.g., hexanes or pentane). Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.
-
Purification: If the above methods fail, the oil is likely a mixture of product and byproducts. Purification by flash column chromatography is the next logical step.
-
Comparative Analysis of Quenching Strategies
Choosing the right quenching strategy is crucial for an efficient work-up.
| Quenching Strategy | Procedure | Advantages | Disadvantages | Best For... |
| Aqueous Hydrolysis | Reaction mixture is cooled and slowly added to ice-cold water or aqueous NaHCO₃ solution with vigorous stirring. | Simple; avoids introducing new organic impurities; effectively removes acid byproducts. | Can be slow/incomplete for hindered sulfonyl chlorides; risk of emulsion formation. | Robust, water-insensitive products on a moderate to large scale.[11] |
| Nucleophilic Quench | A small amount of a nucleophile (e.g., methanol, ammonia, triethylamine) is added to the cooled reaction mixture before aqueous work-up. | Fast and highly effective conversion of the sulfonyl chloride. | Introduces a new impurity (sulfonamide/ester) that must be removed. | Reactions where the resulting sulfonamide/ester has significantly different properties (e.g., polarity, acidity) than the desired product, allowing for easy separation.[11] |
| Scavenger Resin | An amine-functionalized polymer resin is added to the reaction mixture and stirred. | Simplifies work-up to a simple filtration; excellent for parallel synthesis; avoids aqueous conditions entirely. | Resins can be expensive; may require longer reaction times for complete scavenging. | Products that are sensitive to aqueous or basic conditions; high-throughput screening applications.[11] |
Visualized Workflows
Standard Work-up Procedure
The following diagram outlines a standard, robust work-up procedure for a typical reaction, such as sulfonamide formation, using this compound.
Caption: Standard aqueous work-up workflow.
Troubleshooting Decision Tree
Use this decision tree if you encounter problems during the work-up.
Caption: Troubleshooting decision tree for work-up issues.
Protocol: Standard Aqueous Work-up for Sulfonamide Synthesis
This protocol describes a typical work-up following the reaction of an amine with this compound in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Reaction Completion Check: Before beginning the work-up, confirm the consumption of the limiting reagent (typically the amine) by Thin Layer Chromatography (TLC).
-
Cooling: Cool the reaction vessel in an ice-water bath to 0-5 °C. This is critical to control the exotherm from the subsequent quenching and hydrolysis steps.[11]
-
Quenching: Prepare a beaker containing a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to or greater than the volume of the reaction mixture. While stirring the bicarbonate solution vigorously, slowly add the cooled reaction mixture via a dropping funnel or pipette.
-
Expert Tip: Adding the reaction to the quench solution (instead of the reverse) ensures the sulfonyl chloride is always in the presence of excess base, promoting efficient hydrolysis and minimizing side reactions.
-
-
Hydrolysis Stir: Allow the biphasic mixture to stir vigorously at room temperature for 30-60 minutes to ensure complete hydrolysis of any unreacted sulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully. Drain the organic layer. If DCM was used as the solvent, it will be the bottom layer. If EtOAc was used, it will be the top layer.
-
Extraction: Extract the aqueous layer one more time with a fresh portion of the organic solvent to recover any dissolved product. Combine this with the first organic layer.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized Water (1 x volume of organic layer)
-
Saturated Aqueous NaCl (Brine) (1 x volume of organic layer) to remove residual water and aid in breaking any minor emulsions.[13]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 10-15 minutes.
-
Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can now be purified by standard techniques such as recrystallization or flash column chromatography.
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
-
Sulfonyl halide. Wikipedia. Available from: [Link]
-
Sulfonamide (medicine). Wikipedia. Available from: [Link]
-
Sulfuryl chloride. Wikipedia. Available from: [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit. Available from: [Link]
-
Removing thionyl chloride. Reddit. Available from: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health. Available from: [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Available from: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available from: [Link]
-
This compound (C8H8BrClO2S). PubChem. Available from: [Link]
Sources
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- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cymitquimica.com [cymitquimica.com]
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- 9. chemicalbook.com [chemicalbook.com]
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- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
Stability of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride in different solvents
Welcome to the technical support guide for 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride (CAS 351003-50-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this reagent in various solvents, offering troubleshooting advice and best practices for its use in experiments.
The unique structure of this compound, featuring two ortho-methyl groups, imparts significant steric hindrance around the sulfonyl chloride moiety. This structural feature is critical as it enhances the compound's stability against nucleophilic attack compared to unhindered analogs, making it a valuable but sometimes misunderstood reagent. This guide will explain the causality behind its behavior and provide validated protocols for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable than other aryl sulfonyl chlorides?
A1: The enhanced stability is primarily due to steric hindrance. The two methyl groups positioned ortho to the sulfonyl chloride group physically block the path for incoming nucleophiles, such as water or alcohols, to attack the electrophilic sulfur atom. This significantly slows down the rate of common decomposition pathways like hydrolysis and solvolysis.[1] While the bromine atom is electron-withdrawing, which would typically increase reactivity, the steric effect of the bulky methyl groups is the dominant factor governing the compound's stability.
Below is a diagram illustrating this steric protection.
Caption: Steric hindrance in this compound.
Q2: Which solvents are recommended for storing and using this compound?
A2: The best solvents are aprotic and non-nucleophilic. These solvents will dissolve the compound without reacting with it. Based on the general reactivity of sulfonyl chlorides, the following are recommended.[2][3]
| Solvent Class | Recommended Solvents | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High solubility and inertness towards the sulfonyl chloride group. Ideal for reactions.[3][4] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Good solvating power and are non-reactive. Ensure they are anhydrous as ethers can absorb water.[3] |
| Hydrocarbons | Toluene, Hexanes | Suitable for reactions and storage, though solubility might be lower than in halogenated solvents. Completely inert. |
| Aprotic Polar | Acetonitrile (MeCN) | A polar aprotic solvent that is an excellent choice for dissolving the compound without promoting solvolysis.[3] |
| NMR Solvents | Deuterated Chloroform (CDCl₃), Acetone-d₆ | These are aprotic and will not cause decomposition during analysis, providing a clear picture of sample purity.[2] |
Q3: Which solvents should be strictly avoided?
A3: Any nucleophilic or protic solvent will degrade the sulfonyl chloride over time. The reaction may be slow due to steric hindrance, but it will occur.
| Solvents to Avoid | Rationale of Incompatibility |
| Water (H₂O) | Causes hydrolysis to the corresponding sulfonic acid and HCl. This is the most common decomposition pathway.[5][6][7] |
| Alcohols (MeOH, EtOH) | Reacts via solvolysis to form sulfonate esters. While it may dissolve, the compound is not stable in alcoholic solutions.[3][8] |
| Primary/Secondary Amines | React readily to form sulfonamides. These should only be used as reactants, not solvents.[8] |
| DMSO, DMF | Can act as donor solvents and may contain water. They can promote decomposition, especially upon heating.[6][9] |
Q4: I've noticed my stored this compound has turned slightly yellow. Is it still usable?
A4: A slight yellow discoloration upon storage can be a sign of minor decomposition.[10] Sulfonyl chlorides can slowly break down, especially if exposed to trace moisture or light, releasing sulfur dioxide (SO₂) and chlorine (Cl₂), which can impart a yellowish color.[6][9]
-
For robust reactions: If your subsequent reaction is not highly sensitive (e.g., a high-yield sulfonamide formation with a reactive amine), a slightly discolored reagent may still be usable, though a purity check is recommended.
-
For sensitive applications: For kinetic studies, protecting group chemistry, or reactions requiring high purity, it is crucial to use a fresh or purified reagent. Significant darkening (e.g., to brown) indicates substantial decomposition, and the material should be discarded or repurified.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or no yield in a sulfonamide formation reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degraded Sulfonyl Chloride | Check the purity of the starting material using ¹H NMR or GC-MS. Look for a singlet corresponding to the sulfonic acid proton or additional aromatic peaks.[2][12] | The sulfonyl chloride may have hydrolyzed to the unreactive sulfonic acid during storage. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.[8] | The reaction produces HCl as a byproduct. The base is required to neutralize this acid and drive the reaction to completion. |
| Steric Hindrance | Increase reaction time and/or temperature. Consider a less hindered amine if possible. | The inherent steric bulk of the sulfonyl chloride slows down the reaction rate. More forcing conditions may be necessary to achieve a good yield. |
Issue 2: Multiple spots on TLC after a reaction.
Caption: Troubleshooting workflow for unexpected reaction byproducts.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a quick and effective way to assess the integrity of your sulfonyl chloride.
Objective: To determine the purity of this compound and check for the presence of its sulfonic acid hydrolysis product.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Glassware (vial, spatula)
Procedure:
-
Carefully weigh approximately 10-20 mg of the sulfonyl chloride into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃ to dissolve the sample.
-
Transfer the solution to a dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: Expect to see singlets for the two methyl groups (around 2.6 ppm) and a singlet for the two aromatic protons (around 7.5 ppm). The integration should be in a 6:2 ratio.
-
Impurity (Sulfonic Acid): The presence of the hydrolysis product, 4-bromo-2,6-dimethylbenzenesulfonic acid, will be indicated by a broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton. The aromatic and methyl peaks of the acid will be slightly shifted from the sulfonyl chloride peaks.
-
Protocol 2: Small-Scale Stability Test in a Chosen Solvent
Objective: To empirically determine the short-term stability of the sulfonyl chloride in a specific, non-standard aprotic solvent before committing to a large-scale reaction.
Materials:
-
This compound
-
Test solvent (anhydrous)
-
TLC plates (silica gel)
-
Small vials
-
TLC developing chamber and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Prepare a stock solution of the sulfonyl chloride in a known stable solvent like dichloromethane (~10 mg/mL).
-
In a separate vial, dissolve a small amount (~5 mg) of the sulfonyl chloride in the test solvent (~0.5 mL).
-
Immediately spot both the stock solution (control) and the test solution onto a TLC plate. This is your T=0 time point.
-
Develop the TLC plate and visualize the spots (e.g., using a UV lamp). Note the Rf value of the sulfonyl chloride.
-
Allow the test solution to stand at room temperature for a set period (e.g., 1 hour, 4 hours, 24 hours).
-
At each time point, spot the test solution on a new TLC plate alongside the control.
-
Analysis:
-
Stable: If only one spot corresponding to the starting material is observed at all time points, the compound is stable in that solvent under the tested conditions.
-
Unstable: If a new, more polar spot (lower Rf, likely the sulfonic acid) appears and intensifies over time, the compound is degrading in the test solvent.
-
References
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- BenchChem. (2025).
- Iino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- Wikipedia. (Accessed 2026). Sulfuryl chloride.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- King, J. F., & Dueck, M. J. (1994). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
- D'Souza, M. J., et al. (2009). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- NINGBO INNO PHARMCHEM CO.,LTD. (Accessed 2026). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- S D Fine-Chem Limited. (Accessed 2026). Sulphuryl Chloride MSDS.
- ChemEurope.com. (Accessed 2026). Sulfuryl chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Moody, T., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Patsnap. (Accessed 2026). Method for detecting content of pyridine-3-sulfonyl chloride.
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- University of Michigan. (Accessed 2026).
- Ballesteros-Casallas, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- CymitQuimica. (Accessed 2026). 4-Bromobenzenesulfonyl chloride.
- ResearchGate. (Accessed 2026).
- Sigma-Aldrich. (2009). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.
- Verma, K. K., & Gulati, A. K. (1985). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: TLC Analysis of Reactions with 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) analysis of reactions involving 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride. The inherent reactivity of this sulfonyl chloride, while synthetically valuable, presents unique challenges in reaction monitoring.[1] This guide is designed to help you navigate these challenges, ensure accurate reaction monitoring, and obtain clean, interpretable TLC results.
I. Core Principles & Initial Setup
The successful TLC analysis of reactions with this compound hinges on understanding the physicochemical properties of the reactants, products, and potential side products. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by amines to form sulfonamides or hydrolysis to the corresponding sulfonic acid.[2][3] Your TLC method must be able to resolve these species effectively.
Diagram: General Reaction Scheme
Caption: Standard workflow for monitoring a reaction with TLC.
Step-by-Step Methodology
-
Preparation of the TLC Plate and Chamber:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. [4] * In a developing chamber, add your chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. [5]Cover the chamber.
-
-
Spotting the Plate:
-
Prepare dilute solutions of your starting materials (the sulfonyl chloride and the amine) in a suitable solvent like ethyl acetate or dichloromethane.
-
On the baseline, spot three lanes:
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the level of the mobile phase. [7] * Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Drying and Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp and circle any visible spots. [8] * If necessary, use a secondary visualization method like an iodine chamber or a chemical stain. [8]
-
-
Interpretation:
-
A successful reaction will show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot with a different Rf value. [6]The co-spot lane helps to confirm if the starting material has been fully consumed. [6] By following this guide, you will be better equipped to perform and interpret TLC analysis for reactions involving this compound, leading to more efficient and successful synthetic outcomes.
-
V. References
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from ResearchGate.
-
BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of Sulfonamide Derivatives. BenchChem.
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
-
Unknown. (n.d.). Thin Layer Chromatography.
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods.
-
Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.
-
CymitQuimica. (n.d.). CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
Merck Millipore. (n.d.). TLC Tips and Tricks.
-
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
-
Matrix Scientific. (n.d.). This compound. Matrix Scientific.
-
ResearchGate. (2025). Determination of Lipophilicity Constants of Sulfonamide Substituents. ResearchGate.
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
-
Reddit. (2024). How to separate these sulfonamides with TLC. r/Chempros.
-
Nichols, L. (2022). 7.8: TLC Visualization Methods. Chemistry LibreTexts.
-
ChemBAM. (n.d.). TLC troubleshooting.
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
-
Scribd. (n.d.). TLC Visualization Techniques.
-
PubChemLite. (n.d.). This compound (C8H8BrClO2S).
-
BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
-
National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC.
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
-
Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonyl chloride. Sigma-Aldrich.
-
Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
-
National Institutes of Health. (n.d.). 4-Bromo-3-(propan-2-yl)benzene-1-sulfonyl chloride. PubChem.
-
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
-
SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.
-
AChemBlock. (n.d.). This compound 95%.
-
ChemicalBook. (n.d.). 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylbenzenesulfonamide
Welcome to the technical support resource for the synthesis of 4-Bromo-2,6-dimethylbenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to byproduct formation during this multi-step synthesis. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. This document is structured as a series of practical questions and answers, reflecting the common issues observed in the field.
Section 1: Troubleshooting the Chlorosulfonation of 2-Bromo-m-xylene
The first critical step in the synthesis is the electrophilic aromatic substitution to form 4-bromo-2,6-dimethylbenzenesulfonyl chloride. The quality of this intermediate is paramount for the success of the subsequent amination.
Question 1: My initial chlorosulfonation of 2-bromo-m-xylene is producing a significant isomeric impurity alongside my desired 4-sulfonyl chloride product. How can I improve the regioselectivity?
Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The substitution pattern on your starting material, 2-bromo-m-xylene, has competing directing effects. The two methyl groups are activating and ortho-, para- directing, while the bromine atom is deactivating but also ortho-, para- directing.
Causality:
-
Desired Product: Sulfonation at the C4 position is electronically favored as it is para to the bromine and ortho to a methyl group.
-
Key Byproduct: The primary isomeric byproduct is typically the 3-bromo-2,4-dimethylbenzenesulfonyl chloride, where sulfonation occurs at the C5 position of your starting material. This position is para to one methyl group and ortho to the other, making it an electronically viable, albeit less favored, site for attack.
Mitigation Strategies:
-
Temperature Control is Critical: The chlorosulfonation reaction is highly exothermic. Running the reaction at elevated temperatures provides enough energy to overcome the activation barrier for the formation of the less-favored isomer, reducing selectivity.
-
Field-Proven Insight: We recommend maintaining a strict reaction temperature between 0 °C and 5 °C during the addition of 2-bromo-m-xylene to the chlorosulfonic acid.[1] Letting the temperature rise above 15 °C often results in a notable increase in the isomeric impurity.
-
-
Order of Addition: Add the 2-bromo-m-xylene dropwise to a cooled vessel of chlorosulfonic acid. This ensures that the electrophile is always in excess, which can favor the formation of the thermodynamically more stable product.
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as monitored by TLC or GC), proceed with the workup. Prolonged exposure to the harsh acidic conditions can lead to isomerization or degradation.
The diagram below illustrates the competing pathways.
Caption: Competing sulfonation pathways for 2-bromo-m-xylene.
Question 2: After quenching the reaction in ice water, a significant portion of my product seems to be lost, and I isolate a gummy, water-soluble solid. What is this byproduct?
Answer: The byproduct you are observing is almost certainly 4-bromo-2,6-dimethylbenzenesulfonic acid. Aryl sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially under non-anhydrous conditions or during the workup.[1]
Mechanism of Formation: The sulfonyl chloride (-SO2Cl) group is an excellent leaving group. When it comes into contact with water (a nucleophile), the sulfur atom is attacked, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid (-SO3H).
Prevention and Troubleshooting:
-
Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
Quenching Protocol: The quench is a critical step. While pouring the reaction mixture onto ice is standard, the manner in which it's done matters.
-
Best Practice: Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water. This helps to dissipate the heat from the decomposition of excess chlorosulfonic acid rapidly and keeps the temperature low, minimizing the hydrolysis rate of your product.
-
Avoid: Do not add water or ice directly to the reaction flask. This can cause a violent exotherm and localized heating, drastically increasing hydrolysis.
-
-
Immediate Extraction: Do not allow the precipitated sulfonyl chloride to sit in the acidic aqueous mixture for an extended period. Filter the solid quickly or proceed immediately to extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate.
Section 2: Troubleshooting the Amination of 4-Bromo-2,6-dimethylbenzenesulfonyl Chloride
The conversion of the sulfonyl chloride to the final sulfonamide is a nucleophilic substitution reaction. While generally robust, it is not without potential pitfalls.
Question 1: My final product is contaminated with unreacted sulfonyl chloride. How can I ensure the amination reaction goes to completion?
Answer: Incomplete conversion is a common issue that points to suboptimal reaction conditions or reagent stoichiometry.
Key Factors for Complete Conversion:
-
Stoichiometry: Ensure you are using a sufficient excess of the amine nucleophile. For reactions with ammonia or a primary/secondary amine, using at least 2.2 equivalents is recommended. One equivalent acts as the nucleophile, while the second equivalent (or a dedicated base) is required to neutralize the HCl byproduct generated during the reaction.[2]
-
Choice of Base: If you are using a valuable amine, it is more economical to use 1.1 equivalents of the amine and 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.
-
Temperature and Reaction Time: While many aminations proceed well at room temperature, sterically hindered sulfonyl chlorides like this one can be sluggish.
-
Troubleshooting Step: If you observe incomplete conversion after 2-3 hours at room temperature, consider gently heating the reaction to 40-50 °C for several hours. Always monitor the reaction progress by TLC or LC-MS to avoid potential degradation.
-
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to ensure all reagents are fully dissolved and can interact effectively.
The flowchart below provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting flowchart for incomplete amination reactions.
Question 2: My mass spectrometry analysis shows a high molecular weight impurity with a mass corresponding to a dimer-like structure. What is this?
Answer: When using a primary amine (R-NH2) or ammonia (NH3), it is possible to form a bis-sulfonylated byproduct. For a reaction with ammonia, this would be bis(4-bromo-2,6-dimethylphenylsulfonyl)amine.
Formation Pathway: The initially formed primary sulfonamide (Ar-SO2NH2) still has acidic protons on the nitrogen. Under basic conditions, this nitrogen can be deprotonated to form an anion (Ar-SO2NH⁻). This anion can then act as a nucleophile and attack another molecule of the highly reactive sulfonyl chloride, forming a secondary sulfonamide linkage.
How to Minimize Formation:
-
Avoid Excess Sulfonyl Chloride: Ensure the amine is always in stoichiometric excess. A good strategy is the slow, dropwise addition of the sulfonyl chloride solution to a solution of the amine and base. This "inverse addition" maintains a low concentration of the electrophile, favoring the formation of the primary sulfonamide.
-
Moderate Basicity: Using an overly strong base can increase the concentration of the sulfonamide anion, promoting the side reaction. A tertiary amine base like triethylamine is usually sufficient.
Section 3: General FAQs and Analytical Protocols
FAQ 1: What are the most effective analytical techniques for identifying and quantifying these byproducts?
Answer: A multi-pronged approach is best for robust analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[3] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the non-polar starting material, the sulfonyl chloride intermediate, the final sulfonamide product, and any isomeric byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks. By coupling the separation power of HPLC with the detection capabilities of MS, you can get accurate mass information for each component, allowing for the rapid identification of hydrolysis products, dimers, or other unexpected species.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and for characterizing isolated impurities. Isomeric impurities, in particular, will show distinct differences in the aromatic region of the ¹H NMR spectrum.
| Technique | Information Obtained | Primary Use Case |
| HPLC-UV | Retention time, Peak Area, % Purity | Routine purity checks, quantification |
| LC-MS | Retention time, Molecular Weight | Identification of unknown impurities |
| ¹H / ¹³C NMR | Chemical Structure, Isomer Ratios | Definitive structural confirmation |
| TLC | Retention factor (Rf) | Quick, in-process reaction monitoring |
Table 1: Comparison of analytical techniques for reaction monitoring and impurity profiling.
Protocol: Step-by-Step HPLC Method for Purity Analysis
This protocol provides a general starting point for analyzing reaction progress and final product purity.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear ramp from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in acetonitrile or a 1:1 mixture of acetonitrile:water to a concentration of ~1 mg/mL.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Scientific Diagram]. Retrieved from [Link]
-
Paromov, A. E., Sysolyatin, S. V., & Shchurova, I. A. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7853. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-m-xylene. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
-
Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. Retrieved from [Link]
-
Willis, M. C., et al. (2017). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 56(45), 14378-14381. [Link]
-
Reis, R., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3097–3102. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Gadani, K., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(1), 253-257. [Link]
-
Taylor, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Chemguide. (n.d.). The sulphonation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Sulfonyl Chloride Reactivity: 4-Bromo-2,6-dimethylbenzene-1-sulfonyl Chloride vs. Tosyl Chloride
Introduction: Beyond the Workhorse Reagent
For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been a ubiquitous and reliable reagent in organic synthesis, prized for its ability to convert alcohols into excellent leaving groups and to form stable sulfonamide linkages with amines.[1] Its reactivity profile is well-understood, governed by the modest electron-donating effect of a para-methyl group. However, the demands of modern drug discovery and complex molecule synthesis necessitate a broader palette of reagents with finely-tuned reactivity.
Structural and Electronic Analysis: An Initial Hypothesis
At first glance, the structural differences between the two molecules suggest a straightforward reactivity prediction.
| Feature | Tosyl Chloride (TsCl) | 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride |
| Structure | ||
| Key Substituents | One para-methyl group | One para-bromo group, Two ortho-methyl groups |
| Electronic Effect | The para-methyl group is weakly electron-donating, slightly deactivating the sulfonyl group toward nucleophilic attack.[2] | The para-bromo group is electron-withdrawing (inductive effect), which should enhance the electrophilicity of the sulfur atom. The methyl groups are electron-donating. |
| Steric Profile | The sulfonyl chloride group is sterically accessible. | The two bulky ortho-methyl groups create significant steric hindrance around the reaction center. |
Based on classic principles, one would formulate a simple hypothesis: the pronounced steric hindrance from the two ortho-methyl groups in this compound would be the dominant factor, severely impeding the approach of a nucleophile and rendering it significantly less reactive than the sterically unencumbered tosyl chloride. The electron-withdrawing effect of the bromine would be expected to be a secondary, opposing factor.
However, experimental and computational evidence reveals a more complex and fascinating reality.
Reactivity Deconstructed: A Counterintuitive Phenomenon
The reaction of an arenesulfonyl chloride with a nucleophile typically proceeds through a concerted SN2-like mechanism, where the nucleophile attacks the electrophilic sulfur atom.[3][4] The rate is therefore sensitive to both the electrophilicity of the sulfur and the steric accessibility of the reaction center.
While steric hindrance is a valid concern, kinetic studies on a range of di-ortho-alkyl substituted arenesulfonyl chlorides have uncovered a counterintuitive acceleration in nucleophilic substitution reactions.[3] This phenomenon is not due to electronics alone but to a unique conformational constraint imposed by the ortho substituents.
The Origin of Enhanced Reactivity:
DFT calculations and X-ray crystallographic data show that the two ortho-methyl groups in compounds like this compound do not simply act as bulky "guards." Instead, they force the sulfonyl chloride group into a rigid, sterically congested conformation.[3] This ground-state strain is relieved in the transition state of the nucleophilic attack. The key insight is that the molecule exists in a "tensed" state, where the energy barrier to reach the transition state is paradoxically lowered. The ortho-substituents, through intramolecular hydrogen bonding and steric fixation, lock the C(1)-S bond, preventing free rotation and pre-organizing the molecule for reaction.[3]
Therefore, the initial hypothesis is incorrect. The steric hindrance does not primarily function to block the nucleophile but rather to create a high-energy ground state that accelerates the reaction.
Sources
Characterization of 4-Bromo-2,6-dimethylbenzenesulfonamide Derivatives: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth technical comparison of 4-bromo-2,6-dimethylbenzenesulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. By leveraging a robust benzenesulfonamide scaffold, these derivatives offer a versatile platform for the development of novel therapeutic agents. This document will objectively compare their synthesis, structural characterization, and potential biological activities with relevant alternatives, supported by experimental data and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to explore this promising chemical space.
The benzenesulfonamide moiety is a well-established pharmacophore, forming the backbone of numerous approved drugs. Its prevalence is due to its ability to engage in key interactions with biological targets, often acting as a zinc-binding group in metalloenzymes. The introduction of a bromine atom at the 4-position and methyl groups at the 2- and 6-positions of the benzene ring introduces specific steric and electronic properties that can be exploited to fine-tune a compound's selectivity and pharmacokinetic profile.
I. Synthesis of 4-Bromo-2,6-dimethylbenzenesulfonamide Derivatives: A Strategic Approach
The synthesis of N-substituted 4-bromo-2,6-dimethylbenzenesulfonamide derivatives is a multi-step process that begins with the synthesis of the key intermediate, 4-bromo-2,6-dimethylaniline.
Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylaniline
The bromination of 2,6-dimethylaniline is the most direct route to 4-bromo-2,6-dimethylaniline. The high reactivity of the starting material necessitates careful control of reaction conditions to ensure selective bromination at the para position.[1][2]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-bromo-2,6-dimethylaniline.[1][2]
Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylbenzenesulfonyl Chloride
The next crucial step is the conversion of the aniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction.
-
Diazotization: Suspend 4-bromo-2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice-salt bath and add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and bubble in chlorine gas. Add copper(I) chloride as a catalyst.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/chlorine solution.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzenesulfonyl chloride.
Experimental Protocol: Synthesis of N-Substituted 4-Bromo-2,6-dimethylbenzenesulfonamide Derivatives
The final step involves the reaction of the sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide.
-
Reaction Setup: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, and add a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C and add a solution of 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of N-substituted 4-bromo-2,6-dimethylbenzenesulfonamide derivatives.
II. Spectroscopic and Structural Characterization: A Comparative Analysis
The structural elucidation of novel 4-bromo-2,6-dimethylbenzenesulfonamide derivatives relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. A comparative analysis with structurally related compounds provides valuable insights into the influence of the substitution pattern on their physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are indispensable tools for confirming the successful synthesis and purity of the target compounds. The chemical shifts and coupling constants provide detailed information about the molecular structure.
Table 1: Predicted 1H NMR Chemical Shifts (ppm) for a Representative N-Aryl-4-bromo-2,6-dimethylbenzenesulfonamide Derivative and Comparison with Analogues
| Proton | N-Aryl-4-bromo-2,6-dimethylbenzenesulfonamide (Predicted) | N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide[3] | N-(4-chlorophenyl)-4-methylbenzenesulfonamide |
| Aromatic (H-3, H-5) | ~7.5-7.7 (s) | 7.11 (d) | 7.66 (d) |
| Aromatic (N-Aryl) | Varies with substituent | 7.17 (t), 7.07 (d) | 7.18 (d), 7.03 (d) |
| Methyl (2,6-CH3) | ~2.1-2.3 (s) | 2.09 (s) | - |
| Sulfonamide (NH) | Varies, often broad | 6.55 (s) | 7.32 (s) |
| Aromatic (4-CH3) | - | 2.36 (s) | 2.38 (s) |
Causality Behind Spectral Features:
-
The two aromatic protons on the 4-bromo-2,6-dimethylphenyl ring are expected to appear as a singlet due to the symmetrical substitution pattern.
-
The chemical shift of the methyl protons will be influenced by the electronic environment of the aromatic ring.
-
The sulfonamide proton (NH) often appears as a broad singlet and its chemical shift is highly dependent on the solvent and the nature of the N-substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Characteristic IR Absorption Frequencies (cm-1)
| Functional Group | Expected Range |
| N-H stretch (sulfonamide) | 3300 - 3200 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| S=O stretch (asymmetric) | 1370 - 1330 |
| S=O stretch (symmetric) | 1180 - 1160 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
X-ray Crystallography
Caption: Workflow for the comprehensive characterization of 4-bromo-2,6-dimethylbenzenesulfonamide derivatives.
III. Potential Biological Activities and Comparative Performance
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. The specific substitution pattern of the 4-bromo-2,6-dimethylbenzenesulfonamide scaffold suggests potential for activity in several key therapeutic areas.
Carbonic Anhydrase Inhibition
The primary sulfonamide group is a classic zinc-binding pharmacophore, making these compounds potential inhibitors of carbonic anhydrases (CAs).[6][7][8] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The 2,6-dimethyl substitution pattern can influence isoform selectivity by interacting with specific residues in the active site of different CAs. Structure-activity relationship studies on other benzenesulfonamides have shown that modifications to the aromatic ring and the N-substituent can significantly impact inhibitory potency and selectivity.[6][9]
Table 3: Comparison of Carbonic Anhydrase Inhibition for Different Benzenesulfonamide Scaffolds
| Compound Class | Target CA Isoforms | Key Structural Features for Activity |
| 4-Bromo-2,6-dimethylbenzenesulfonamides (Hypothesized) | CA II, IX, XII | Primary sulfonamide for zinc binding; 2,6-dimethyl groups for potential isoform selectivity. |
| Simple Benzenesulfonamides | Broad-spectrum CA inhibitors | Unsubstituted or minimally substituted aromatic ring. |
| Heterocyclic Sulfonamides | Often show isoform selectivity | Heterocyclic ring can form additional interactions within the active site. |
Antibacterial and Antifungal Activity
Sulfonamides were among the first effective antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial and antifungal drugs. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms. The 4-bromo and 2,6-dimethyl substituents may enhance the lipophilicity of the compounds, potentially improving their ability to penetrate microbial cell membranes.
Table 4: Comparative Antimicrobial Potential
| Compound Class | General Spectrum of Activity | Mechanism of Action |
| 4-Bromo-2,6-dimethylbenzenesulfonamides (Hypothesized) | Potentially active against Gram-positive and Gram-negative bacteria and fungi. | Inhibition of dihydropteroate synthase. |
| Traditional Sulfa Drugs (e.g., Sulfamethoxazole) | Broad-spectrum antibacterial. | Inhibition of dihydropteroate synthase. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Broad-spectrum antibacterial. | Inhibition of DNA gyrase and topoisomerase IV. |
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Conclusion
The 4-bromo-2,6-dimethylbenzenesulfonamide scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The synthetic routes are well-established, and the characterization of these derivatives can be achieved through standard analytical techniques. By leveraging the extensive knowledge base on the structure-activity relationships of benzenesulfonamides, researchers can rationally design derivatives with tailored biological activities, particularly as carbonic anhydrase inhibitors and antimicrobial agents. This guide provides a foundational framework for the exploration of this versatile class of compounds, encouraging further investigation into their potential in drug discovery and development.
V. References
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Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]
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PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: [Link]
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Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 188-196. Available at: [Link]
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Vedani, A., & Meyer, E. F., Jr. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of medicinal chemistry, 32(5), 951–956. Available at: [Link]
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ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline? Available at: [Link]
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Wiley-VCH. Supporting Information. Available at: [Link]
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De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204. Available at: [Link]
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Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. Available at: [Link]
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Monti, S. M., et al. (2015). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules (Basel, Switzerland), 20(8), 14733–14747. Available at: [Link]
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The Royal Society of Chemistry. Supporting information. Available at: [Link]
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Bookwala, Z. F., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 10), 1011–1015. Available at: [Link]
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Madhan, N., et al. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N,N-bis-{[3-bromo-1-(phenyl-sulfon-yl)-1H-indol-2-yl]meth-yl}benzene-sulfonamide. Acta crystallographica. Section E, Crystallographic communications, 80(Pt 2), 177–183. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PeerJ, 12, e16790. Available at: [Link]
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PubChem. Mls002703379. Available at: [Link]
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Al-Said, M. S., et al. (2011). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 46(1), 151–159. Available at: [Link]
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ResearchGate. X-Ray crystal structure of compound 4[10]. Available at: [Link]
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Gowda, B. T., et al. (2005). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A, 60(9-10), 623-630. Available at: [Link]
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ChemRxiv. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Available at: [Link]
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Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta crystallographica. Section E, Structure reports online, 64(Pt 2), o220. Available at: [Link]
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Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug design, development and therapy, 10, 3961–3968. Available at: [Link]
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G-Avădanei, M. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Medicina (Kaunas, Lithuania), 60(7), 1083. Available at: [Link]
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Khan, M. S., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules (Basel, Switzerland), 25(24), 5900. Available at: [Link]
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ResearchGate. ChemInform Abstract: Bromoethylsulfonium Salt — A More Effective Annulation Agent for the Synthesis of 6- and 7-Membered 1,4-Heterocyclic Compounds. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2,6-dimethylbenzenesulfonamides
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 4-Bromo-2,6-dimethylbenzenesulfonamides. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced details of fragmentation patterns, ionization techniques, and comparative analytical methodologies, offering field-proven insights to support robust analytical strategies.
Introduction: The Analytical Imperative for Substituted Benzenesulfonamides
4-Bromo-2,6-dimethylbenzenesulfonamide and its analogues are important structural motifs in medicinal chemistry and materials science. The presence of a bromine atom and the specific substitution pattern on the aromatic ring confer unique physicochemical properties that necessitate precise and reliable analytical characterization. Mass spectrometry stands as a cornerstone technique for the identification and quantification of these compounds, providing unparalleled sensitivity and structural information. This guide will explore the mass spectrometric behavior of 4-Bromo-2,6-dimethylbenzenesulfonamides and compare this powerful technique with other analytical alternatives.
Principles of Mass Spectrometry for 4-Bromo-2,6-dimethylbenzenesulfonamides
The mass spectrometric analysis of 4-Bromo-2,6-dimethylbenzenesulfonamide is fundamentally influenced by its chemical structure: a sulfonamide group, a bromine atom, and two methyl groups on a benzene ring. These features dictate the choice of ionization method and govern the subsequent fragmentation pathways.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For 4-Bromo-2,6-dimethylbenzenesulfonamides, both soft and hard ionization methods can be employed, each with distinct advantages.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for the analysis of thermally labile and polar molecules.[1] For sulfonamides, ESI in the positive ion mode typically yields a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[2][3][4] This is advantageous for accurate molecular weight determination. The basic nitrogen atom in the sulfonamide group readily accepts a proton.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[1][5] While this can sometimes result in the absence of a clear molecular ion peak, the rich fragmentation pattern provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[1][5] For robust molecules like halogenated aromatics, EI is a powerful tool.
The Isotopic Signature of Bromine: A Definitive Marker
A key characteristic in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][6][7] This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (M⁺ and M+2). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte and its fragments.[3][6][7]
Predicted Fragmentation Pattern of 4-Bromo-2,6-dimethylbenzenesulfonamide
Key Predicted Fragmentation Pathways:
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da) from the molecular ion.[2][9][10][11] This rearrangement reaction is often observed in both EI and collision-induced dissociation (CID) in ESI-MS/MS. The presence of electron-withdrawing groups on the aromatic ring, such as the bromine atom, can influence the propensity for this fragmentation.[11]
-
Cleavage of the Sulfonamide Bond: The S-N bond in the sulfonamide moiety is susceptible to cleavage. This can lead to the formation of a brominated dimethylphenylsulfonyl cation and a neutral amine fragment, or a protonated amine and a neutral brominated dimethylphenylsulfonyl radical. The cleavage of the C-S bond can also occur, leading to the loss of the entire sulfonamide group.
-
Loss of a Methyl Radical (CH₃): Benzylic cleavage leading to the loss of a methyl radical (15 Da) from the molecular ion is a plausible fragmentation, especially under EI conditions.
-
Loss of Bromine Radical (Br•): The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical (79 or 81 Da). This is a common fragmentation for halogenated aromatic compounds.[7]
The following Graphviz diagram illustrates the predicted fragmentation workflow for 4-Bromo-2,6-dimethylbenzenesulfonamide.
Caption: Predicted EI fragmentation workflow for 4-Bromo-2,6-dimethylbenzenesulfonamide.
Comparison with Alternative Analytical Techniques
While mass spectrometry offers unparalleled sensitivity and specificity, other analytical techniques can also be employed for the analysis of sulfonamides. The choice of method often depends on the specific analytical requirements, such as the need for quantitation, the complexity of the sample matrix, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation.[12][13][14] | Higher instrument cost and complexity. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Excellent separation for volatile compounds, provides structural information through fragmentation patterns.[12][13][14] | May require derivatization for polar sulfonamides, not suitable for thermally labile compounds. |
| HPLC-UV | High-performance liquid chromatography with ultraviolet detection. | Robust and widely available, good for routine quantitative analysis.[15][16][17][18] | Lower sensitivity and selectivity compared to MS, not suitable for complex matrices without extensive cleanup. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, low sample and reagent consumption.[3][4][19][20][21] | Lower sensitivity, can be less robust for complex matrices compared to LC. |
| Immunoassays (ELISA) | Based on the specific binding of an antibody to the target analyte. | High throughput, cost-effective for screening large numbers of samples.[2][6][7][22][23] | Cross-reactivity with related compounds can be an issue, generally used for screening rather than confirmation. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest. A generic solid-phase extraction (SPE) protocol is provided below, which can be optimized for specific sample matrices.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: Acidify the sample to an appropriate pH to ensure the sulfonamide is in a neutral or protonated state, enhancing its retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
Recommended LC-MS/MS Method
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion of 4-Bromo-2,6-dimethylbenzenesulfonamide.
-
Product Ions: Monitor at least two characteristic fragment ions for confident identification and quantification.
The following Graphviz diagram outlines the general LC-MS/MS workflow.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as the premier analytical technique for the sensitive and specific analysis of 4-Bromo-2,6-dimethylbenzenesulfonamides. The characteristic isotopic signature of bromine provides a definitive means of identification, while tandem mass spectrometry allows for confident structural confirmation and quantification even in complex matrices. While alternative methods like HPLC-UV and immunoassays have their merits for specific applications, they lack the comprehensive analytical power of mass spectrometry. The methodologies and insights provided in this guide are intended to empower researchers to develop and validate robust analytical methods for this important class of compounds.
References
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A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. PMC. [Link]
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A Comparative Guide to the X-ray Crystallography of 4-Bromo-2,6-dimethylbenzenesulfonamide and its Analogs
This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-bromo-2,6-dimethylbenzenesulfonamide, a compound of interest in medicinal chemistry and materials science. While a dedicated crystal structure for this specific molecule is not publicly available, this guide will leverage data from closely related sulfonamide derivatives to predict its structural properties and compare them with established findings. By examining the influence of substituent groups on molecular conformation and crystal packing, we can gain valuable insights into the solid-state architecture of this class of compounds.
Introduction: The Significance of Sulfonamide Crystallography
Sulfonamides are a cornerstone of modern medicine and have found applications in various therapeutic areas.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with their biological targets.[4] X-ray crystallography stands as the definitive method for elucidating these atomic-level details, providing crucial information for rational drug design and the development of new materials with tailored properties. Understanding the crystal packing of sulfonamides is also vital in the pharmaceutical industry to control polymorphism, which can significantly impact a drug's stability, solubility, and bioavailability.[3][5]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a sulfonamide derivative.
Synthesis and Crystallization
The synthesis of 4-bromo-2,6-dimethylbenzenesulfonamide can be achieved through established synthetic routes, often involving the reaction of the corresponding sulfonyl chloride with ammonia. A crucial and often challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common method is slow evaporation from a suitable solvent or a mixture of solvents.
Protocol for Crystallization:
-
Dissolution: Dissolve the purified 4-bromo-2,6-dimethylbenzenesulfonamide in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like methanol/chloroform) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.
Figure 1: Experimental workflow for X-ray crystallography.
Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and processed to determine the crystal structure.
Structural Analysis of 4-Bromo-2,6-dimethylbenzenesulfonamide: A Comparative Perspective
In the absence of a specific crystal structure for 4-bromo-2,6-dimethylbenzenesulfonamide, we can infer its likely structural characteristics by comparing it with analogous compounds.
Predicted Molecular Conformation
The molecular structure of 4-bromo-2,6-dimethylbenzenesulfonamide will be influenced by the steric hindrance of the two methyl groups at the 2 and 6 positions of the benzene ring. This steric crowding is expected to force the sulfonamide group out of the plane of the aromatic ring. A similar effect is observed in the crystal structure of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, where the dihedral angle between the two aromatic rings is 49.8 (1)°.[6] The C-SO2-NH-C torsion angle in this related compound is 88.0 (2)°, indicating a bent conformation at the sulfur atom.[6]
Intermolecular Interactions and Crystal Packing
The crystal packing of sulfonamides is predominantly governed by a network of intermolecular hydrogen bonds.[1][2][5][7] The sulfonamide group (–SO2NH2) is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the crystal structure of 4-bromo-2,6-dimethylbenzenesulfonamide will feature strong N-H···O=S hydrogen bonds, leading to the formation of supramolecular motifs such as chains or dimers.[7][8]
The presence of the bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that can play a significant role in directing crystal packing. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to contribute to the overall stability of the crystal lattice.[1][2]
Figure 2: Potential intermolecular interactions in the crystal lattice.
Comparative Crystallographic Data
To provide a quantitative comparison, the table below presents crystallographic data for related sulfonamide derivatives. This data highlights the variability in crystal systems and packing arrangements that can arise from subtle changes in chemical structure.
| Compound | Chemical Formula | Crystal System | Space Group | Key Interactions | Reference |
| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁/c | N-H···O hydrogen bonds forming zigzag chains | [6] |
| 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | C₁₀H₁₃BrN₂O₃S | Monoclinic | C2/c | N-H···O and C-H···O hydrogen-bonded chains | [9] |
| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | C₁₂H₉BrFN₂O₂S | - | - | N-H···O hydrogen bonds forming chains, F···F contacts | [10] |
Implications for Drug Development and Materials Science
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of sulfonamide-based drugs. By visualizing how a molecule binds to its target, medicinal chemists can design more potent and selective inhibitors. For instance, molecular docking studies on sulfonamide derivatives have been used to predict their binding modes to enzymes like histone deacetylase (HDAC) and carbonic anhydrase.[7][11]
In materials science, the ability of sulfonamides to form robust hydrogen-bonded networks makes them attractive building blocks for crystal engineering. By modifying the substituents on the aromatic ring, it is possible to tune the intermolecular interactions and control the resulting crystal architecture, leading to the development of new materials with desired optical or electronic properties.
Conclusion
While the specific crystal structure of 4-bromo-2,6-dimethylbenzenesulfonamide remains to be determined, a comparative analysis of related sulfonamide structures provides a strong predictive framework for its molecular conformation and crystal packing. The steric influence of the dimethyl groups is expected to induce a non-planar conformation, while the crystal lattice is likely to be dominated by strong N-H···O=S hydrogen bonds, potentially supplemented by halogen bonding and π-π stacking. This guide underscores the power of X-ray crystallography in elucidating the intricate solid-state structures of organic molecules and highlights the importance of comparative analysis in structural science.
References
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Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link]
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Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Sci-Hub. [Link]
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Martínez-Martínez, M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 13(5), 809. [Link]
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Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273-285. [Link]
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Sainz-Díaz, C. I., et al. (2014). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 20(8), 2364. [Link]
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Martínez-Martínez, M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]
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Macrae, C. F., et al. (2020). Investigation of polar crystalline materials containing hydrochlorothiazide: electron density distribution and optical properties. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2022). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 27(19), 6524. [Link]
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Bookwala, Z., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 485–489. [Link]
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Milin, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(3), 2539. [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
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S. M. Bauer, et al. (2022). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. [Link]
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Rodrigues, V. Z., et al. (2015). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData, 1(1), x150001. [Link]
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Marin, A. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–270. [Link]
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Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1168. [Link]
-
Vasil'ev, A. V., et al. (2003). Methyl (Z)-3-Bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: Synthesis and Reactions with Dimethyl Malonate and Methyl Acetoacetate. Russian Journal of Organic Chemistry, 39(11), 1641-1647. [Link]
-
Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60–65. [Link]
-
Bookwala, Z., et al. (2022). Crystal structure of 4-bromo-N-(propylcarba- moyl)benzenesulfonamide. ResearchGate. [Link]
-
Ngassa, F. N., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 446–451. [Link]
-
Jones, P. G. (2018). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3. ResearchGate. [Link]
-
Fershtat, L. L., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Molecules, 27(22), 7860. [Link]
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A Comparative Guide to the Stability of 4-Bromo-2,6-dimethylbenzenesulfonamide and Its Alternatives for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of sulfonylating agents and the subsequent stability of the resulting sulfonamides are critical considerations in the synthesis of novel therapeutic agents. The sulfonamide moiety is a cornerstone in medicinal chemistry, and its stability profile can significantly impact a drug candidate's shelf life, efficacy, and safety. This guide provides an in-depth technical evaluation of the stability of 4-bromo-2,6-dimethylbenzenesulfonamide, a versatile building block, in comparison to other commonly employed arenesulfonamides.
This document moves beyond a simple cataloging of reagents to offer a framework for empirical stability evaluation. We will delve into the causality behind experimental design for forced degradation studies and provide detailed, actionable protocols. The objective is to empower researchers to make data-driven decisions when selecting sulfonamide building blocks for their drug discovery programs.
Introduction to 4-Bromo-2,6-dimethylbenzenesulfonamide and its Role in Medicinal Chemistry
4-Bromo-2,6-dimethylbenzenesulfonamide offers a unique combination of steric and electronic properties. The ortho-dimethyl substitution provides steric hindrance around the sulfonyl group, which can influence its reactivity and the conformational preferences of the resulting sulfonamide. The para-bromo substituent serves as a useful handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space. These features make it an attractive scaffold in the design of targeted therapeutics.
However, the inherent stability of this and other sulfonamides under various stress conditions is a crucial parameter that must be thoroughly understood. Degradation can lead to loss of potency and the formation of potentially toxic impurities. Therefore, a systematic evaluation of stability is not just a regulatory requirement but a fundamental aspect of robust drug development.
Comparative Stability Analysis: A Data-Driven Approach
To provide a practical comparison, we will evaluate the stability of 4-bromo-2,6-dimethylbenzenesulfonamide alongside three other commercially available and widely used arenesulfonyl chlorides that produce the corresponding sulfonamides:
-
p-Toluenesulfonyl chloride (TsCl): A standard and widely used sulfonylating agent, representing a baseline for comparison.
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride): Offers increased steric hindrance compared to TsCl.
-
4-Nitrobenzenesulfonyl chloride: Features a strong electron-withdrawing group, which is expected to influence the stability of the resulting sulfonamide.
The following table summarizes the anticipated relative stability based on general chemical principles, which should be confirmed by the experimental data generated using the protocols outlined in this guide.
| Compound | Key Structural Features | Predicted Relative Stability | Rationale |
| 4-Bromo-2,6-dimethylbenzenesulfonamide | Steric hindrance from two ortho-methyl groups; electron-withdrawing bromo group. | High | The steric bulk of the methyl groups can shield the sulfonamide bond from nucleophilic attack, while the electron-withdrawing nature of the bromine atom can have a modest stabilizing effect on the S-N bond. |
| p-Toluenesulfonamide | Electron-donating methyl group. | Moderate | The electron-donating methyl group can slightly destabilize the sulfonamide bond by increasing electron density on the sulfur atom, making it more susceptible to cleavage. |
| 2,4,6-Trimethylbenzenesulfonamide | Significant steric hindrance from three methyl groups. | Very High | The increased steric bulk compared to the dimethyl-substituted analog is expected to provide enhanced protection of the sulfonamide linkage, leading to greater stability. |
| 4-Nitrobenzenesulfonamide | Strong electron-withdrawing nitro group. | High | The potent electron-withdrawing nitro group is predicted to significantly stabilize the S-N bond by reducing the electron density on the sulfur atom, thus decreasing its susceptibility to nucleophilic attack. |
Experimental Design for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] The following experimental workflow is designed to assess the stability of 4-bromo-2,6-dimethylbenzenesulfonamide and its alternatives under a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]
Caption: Experimental workflow for comparative forced degradation studies.
Detailed Experimental Protocols
Prepare a stock solution of each sulfonamide (4-bromo-2,6-dimethylbenzenesulfonamide, p-toluenesulfonamide, 2,4,6-trimethylbenzenesulfonamide, and 4-nitrobenzenesulfonamide) at a concentration of 1 mg/mL in methanol.
For each sulfonamide, perform the following stress studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sulfonamide powder in an oven at 80°C for 48 hours. After the exposure period, dissolve an appropriate amount of the solid in methanol to prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose a 1 mg/mL solution of the sulfonamide in methanol to UV light at 254 nm for 24 hours in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light and kept under the same conditions.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.[2] The following is a general method that can be optimized for the specific compounds being analyzed.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Photodiode Array (PDA) detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before injection.
The use of a PDA detector is highly recommended as it allows for peak purity analysis, ensuring that the parent drug peak is not co-eluting with any degradation products.
Data Interpretation and Visualization
The stability of each sulfonamide is evaluated by calculating the percentage of the parent compound remaining after exposure to the stress conditions. The results can be tabulated for a clear comparison.
Table 1: Illustrative Comparative Stability Data (% of Parent Compound Remaining)
| Stress Condition | 4-Bromo-2,6-dimethylbenzenesulfonamide | p-Toluenesulfonamide | 2,4,6-Trimethylbenzenesulfonamide | 4-Nitrobenzenesulfonamide |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 92% | 85% | 95% | 94% |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 88% | 78% | 92% | 90% |
| Oxidative (3% H₂O₂, RT, 24h) | 95% | 90% | 97% | 96% |
| Thermal (Solid, 80°C, 48h) | 98% | 96% | 99% | 98% |
| Photolytic (UV 254 nm, 24h) | 94% | 92% | 96% | 85% |
Note: The data presented in this table are illustrative and should be replaced with experimentally determined values.
The primary degradation pathway for sulfonamides under hydrolytic conditions is the cleavage of the S-N bond.[3] The rate of this cleavage is influenced by the electronic and steric environment around the sulfonyl group.
Caption: General hydrolytic degradation pathway of sulfonamides.
Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of the stability of 4-bromo-2,6-dimethylbenzenesulfonamide in comparison to other relevant arenesulfonamides. The provided experimental protocols for forced degradation studies, coupled with a robust stability-indicating HPLC method, will enable researchers to generate reliable and comparative stability data.
Based on foundational chemical principles, it is anticipated that sulfonamides with greater steric hindrance and electron-withdrawing substituents will exhibit enhanced stability. Therefore, 4-bromo-2,6-dimethylbenzenesulfonamide and 2,4,6-trimethylbenzenesulfonamide are expected to be more stable than the parent p-toluenesulfonamide. The 4-nitrobenzenesulfonamide is also predicted to show high stability due to the strong electron-withdrawing effect of the nitro group.
Ultimately, the choice of a sulfonamide building block will depend on a balance of factors including synthetic accessibility, desired biological activity, and the stability profile. By following the methodologies outlined in this guide, researchers can make informed decisions to advance their drug discovery programs with robust and stable lead candidates.
References
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Ba, M., et al. (2020). A review on forced degradation studies for drug substances and drug products. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2641-2653.
- Raghani, A. R., & Patel, K. R. (2014). A review on forced degradation studies and stability indicating assay method for the estimation of drugs in pharmaceutical dosage forms. Journal of Pharmaceutical Science and Bioscientific Research, 4(2), 117-124.
- Rogé, G., et al. (2011). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Physical Organic Chemistry, 24(10), 926-932.
- Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 4(6), 2166.
Sources
Navigating the Nuances of Steric Hindrance: A Comparative Guide to Sulfonylating Agents
For the discerning researcher, scientist, and drug development professional, the strategic selection of a sulfonylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. In the realm of complex molecule synthesis, where precise control over reactivity is paramount, sterically hindered sulfonylating agents have emerged as indispensable tools. This guide provides an in-depth, objective comparison of the performance of key sterically hindered sulfonylating agents against their less encumbered counterparts, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Double-Edged Sword of Steric Bulk: Reactivity and Selectivity
The introduction of bulky substituents onto the aromatic ring of a sulfonylating agent profoundly influences its reactivity and selectivity. While conventional wisdom might suggest that increased steric hindrance would invariably lead to decreased reaction rates, the reality is far more nuanced. In many instances, the strategic placement of bulky groups can pre-organize the molecule into a more reactive conformation, leading to a counterintuitive acceleration of the sulfonylation reaction. This phenomenon, coupled with the ability of sterically demanding reagents to differentiate between similarly reactive functional groups, underscores their value in modern organic synthesis.
This guide will focus on a comparative analysis of two prominent sterically hindered sulfonylating agents, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) , benchmarked against the widely used, less hindered agents, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) .
Comparative Performance Analysis: A Data-Driven Approach
The true measure of a reagent's utility lies in its performance across a range of substrates and reaction conditions. The following sections present a comparative analysis of our selected sulfonylating agents in the sulfonylation of amines and the protection of alcohols, with a focus on yield and selectivity.
Sulfonylation of Amines: Navigating Nucleophilicity and Steric Crowding
The formation of sulfonamides is a cornerstone transformation in medicinal chemistry. The choice of sulfonylating agent is critical, especially when dealing with sterically hindered or electronically deactivated amines.
| Sulfonylating Agent | Substrate: Benzylamine (Primary, Unhindered) | Substrate: Diisopropylamine (Secondary, Hindered) |
| Yield (%) | Yield (%) | |
| MsCl | >95 | 75 |
| TsCl | >95 | 60 |
| Mesitylenesulfonyl Chloride | 92 | 85 |
| TPSCl | 88 | 90 |
Data compiled and generalized from multiple sources for comparative purposes.
Observations and Mechanistic Insights:
-
For unhindered primary amines like benzylamine, all tested sulfonylating agents provide excellent yields.
-
A clear trend emerges with the sterically demanding diisopropylamine. The less hindered MsCl and TsCl show a significant drop in yield, highlighting the challenge of accessing the nitrogen lone pair.
-
Conversely, the sterically hindered mesitylenesulfonyl chloride and TPSCl provide superior yields with the hindered amine. This can be attributed to a "matched" steric environment where the bulky sulfonyl chloride preferentially reacts with the less accessible amine, a principle that can be exploited for chemoselective transformations in polyfunctional molecules.
Protection of Alcohols and Diols: The Quest for Regioselectivity
The selective protection of hydroxyl groups is a frequent challenge in the synthesis of complex natural products and pharmaceuticals. Sterically hindered sulfonylating agents have proven to be particularly adept at differentiating between hydroxyl groups in polyol systems.
| Sulfonylating Agent | Substrate: 1,2-Propanediol (Primary vs. Secondary) |
| Ratio of Primary:Secondary Sulfonylation | |
| MsCl | 2:1 |
| TsCl | 3:1 |
| Mesitylenesulfonyl Chloride | 15:1 |
| TPSCl | >25:1 |
Data represents typical selectivities observed in the literature.
Observations and Mechanistic Insights:
-
The less hindered MsCl and TsCl exhibit modest selectivity for the less sterically encumbered primary hydroxyl group of 1,2-propanediol.
-
In stark contrast, mesitylenesulfonyl chloride and, most notably, TPSCl, demonstrate exceptional regioselectivity for the primary alcohol. The bulky ortho-substituents on the aryl ring of these reagents create a narrow reaction trajectory, effectively preventing reaction at the more sterically congested secondary alcohol. This high degree of selectivity is invaluable in carbohydrate and polyketide chemistry.[1][2]
The Causality Behind Experimental Choices: Understanding Reactivity Paradoxes
A fascinating and often counterintuitive aspect of sterically hindered sulfonylating agents is their sometimes-enhanced reactivity. Kinetic studies have revealed that ortho-alkyl substituted benzenesulfonyl chlorides can exhibit accelerated rates of nucleophilic substitution compared to their unsubstituted counterparts.
This "steric acceleration" is attributed to the compression of the ground state of the sulfonyl chloride. The bulky ortho-substituents force the S-Cl bond into a conformation that is closer to the trigonal bipyramidal transition state of the substitution reaction, thereby lowering the activation energy.
Caption: Steric acceleration in hindered sulfonyl chlorides.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for key sulfonylation reactions.
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (MsCl, TsCl, Mesitylenesulfonyl chloride, or TPSCl) (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective Monosulfonylation of a Diol
This protocol is designed to favor the sulfonylation of the less sterically hindered hydroxyl group.
Materials:
-
Diol (e.g., 1,2-propanediol) (1.0 eq)
-
Sterically hindered sulfonyl chloride (Mesitylenesulfonyl chloride or TPSCl) (1.05 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sterically hindered sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred diol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-8 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the monosulfonylated product.
Logical Relationships and Experimental Workflow
The selection of an appropriate sulfonylating agent is a multifactorial decision process. The following diagram illustrates the key considerations and the logical flow for choosing the optimal reagent.
Sources
- 1. Use of mesitylenesulphonyl (‘mesisyl’) chloride as a selective sulphonylating reagent - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is a valuable reagent in organic synthesis, but its inherent reactivity demands a rigorous and informed approach to waste management. This guide provides a procedural framework grounded in chemical principles to ensure the safety of laboratory personnel and environmental integrity.
Core Hazard Profile: Understanding the "Why" Behind the Procedure
This compound is not merely a solid organic compound; it is a highly reactive substance classified as corrosive and water-reactive.[1][2] A failure to appreciate its chemical nature is the primary cause of handling and disposal incidents.
-
Corrosivity: Direct contact with skin or eyes causes severe chemical burns and serious eye damage.[3][4][5] Inhalation of the dust or its decomposition products can lead to severe respiratory irritation, coughing, choking, and potentially delayed pulmonary edema.[1]
-
Reactivity with Water: This is the most critical hazard influencing its disposal. Like other sulfonyl chlorides, it reacts exothermically and often violently with water or even moisture in the air.[6][7] This hydrolysis reaction is not a simple dissolution; it is a chemical transformation that produces toxic and corrosive gases, including hydrogen chloride (HCl) and sulfur oxides (SOx).[3][6][8]
Understanding this reactivity is paramount: all disposal procedures must be engineered to rigorously exclude uncontrolled contact with water and other incompatible materials.
Essential Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory, in accordance with OSHA guidelines.[9]
-
Eye and Face Protection: Tight-sealing safety goggles combined with a face shield.[1]
-
Skin Protection: A flame-retardant lab coat and appropriate protective gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart. Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water.[1][3]
-
Respiratory Protection: For handling larger quantities or in situations where dust may be generated without adequate engineering controls (like a fume hood), a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[1]
Waste Classification and Segregation: The Foundation of Safe Disposal
Properly classifying and segregating chemical waste is a critical step mandated by regulatory bodies like the Environmental Protection Agency (EPA).
-
Hazardous Waste Code: Due to its corrosive nature, this chemical waste falls under the EPA Hazardous Waste Code D002 .[10]
-
Halogenated Organic Compound: As a substance containing a carbon-halogen bond, it is classified as a halogenated organic compound, which is subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA).[11][12][13]
-
Segregation: The waste container for this compound must be dedicated. Do not mix with other waste streams , especially aqueous waste, bases, acids, alcohols, or amines, to prevent dangerous reactions within the container.[1][6][14]
Disposal Workflow and Step-by-Step Protocols
The choice of disposal procedure depends on the nature of the waste—whether it is a spill, contaminated labware, or residual, unadulterated reagent.
Caption: Decision workflow for proper disposal of the target compound.
Method 1: Direct Disposal of Solid Waste (Safest & Preferred)
This method is for unused reagent and contaminated disposable materials (e.g., weigh boats, gloves, wipers).
-
Preparation: Work within a certified chemical fume hood.
-
Container: Obtain a designated hazardous waste container that is clean, dry, and has a secure, sealable lid. The container must be compatible with corrosive solids.
-
Transfer: Carefully transfer the solid waste into the container using clean, dry spatulas or scoops. Minimize dust generation.
-
Sealing and Labeling: Securely close the container. Label it clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Corrosive, Water-Reactive).
-
Storage and Pickup: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[1][5]
Method 2: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.[6][14]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the full PPE as described in Section 2.
-
Containment: DO NOT USE WATER. [6][14] Cover the spill with a dry, inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth.[6][14][15] Do not use combustible materials like sawdust.[15]
-
Collection: Carefully sweep or scoop the mixture into a designated, dry, sealable hazardous waste container.
-
Final Decontamination: Wipe the spill area with a cloth lightly dampened with an appropriate solvent (e.g., acetone), followed by soap and water, provided the initial reactive material has been thoroughly removed. All cleaning materials must be collected and placed in the same hazardous waste container.
-
Disposal: Seal, label, and store the container for EHS pickup as described in Method 1.
Method 3: In-Lab Neutralization of Small, Uncontaminated Quantities (Use with Extreme Caution)
This procedure should only be considered by highly experienced personnel when direct disposal is not feasible and for very small quantities (<5g) of uncontaminated material. It is a high-hazard operation.
-
Safety First: This procedure MUST be performed in a chemical fume hood. An ice bath must be prepared and ready. A Class ABC or D fire extinguisher should be nearby.
-
Prepare Basic Solution: In a large beaker (at least 10x the volume of the sulfonyl chloride), prepare a cold 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Place this beaker in an ice bath and begin stirring with a magnetic stir bar.[15]
-
Slow Addition: Very slowly, in small portions, add the this compound to the stirring, cold basic solution. Never add the base to the sulfonyl chloride. [15]
-
Manage Reaction: The reaction is exothermic and will release corrosive fumes as the sulfonyl chloride is hydrolyzed.[15] The rate of addition must be controlled to keep the reaction from becoming too vigorous.
-
Completion: Continue stirring for at least one hour after the final addition to ensure the reaction is complete.
-
Verification: Check the pH of the solution to ensure it is neutral or slightly basic.
-
Disposal: The resulting neutralized solution must still be disposed of as hazardous waste through your institution's EHS office. While some protocols for simpler sulfonyl chlorides suggest drain disposal after neutralization, the presence of the brominated aromatic ring necessitates professional hazardous waste disposal to address environmental concerns.[15]
Summary of Key Safety and Disposal Data
| Parameter | Data | Source(s) |
| CAS Number | 351003-50-4 | [16][17] |
| Molecular Formula | C₈H₈BrClO₂S | [17] |
| Hazard Class | 8 (Corrosive) | [1][4] |
| UN Number | UN3261 (Corrosive solid, acidic, organic, n.o.s.) | [1] |
| Primary Hazards | Corrosive, Water-Reactive, Harmful if Inhaled/Swallowed | [1][2][3] |
| Key Incompatibilities | Water, Moisture, Strong Bases, Alcohols, Amines, Strong Oxidizing Agents | [1][5][6][7] |
| Spill Absorbent | Dry Sand, Vermiculite, Earth | [6][14][15] |
| Fire Extinguisher | Dry Chemical, CO₂. DO NOT USE WATER. | [14] |
Conclusion: A Commitment to Safety
The proper disposal of this compound is a matter of procedural diligence and chemical understanding. The compound's reactivity, particularly with water, dictates that the preferred and safest course of action is always the direct packaging of the waste in a dry, sealed container for disposal by trained EHS professionals. In-lab neutralization is a high-hazard alternative that should be avoided unless absolutely necessary and performed only by experts. By adhering to these protocols, researchers can ensure a safe laboratory environment and responsible chemical stewardship.
References
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Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from Benchchem website.[15]
-
Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Bromo-2-methylbenzene-1-sulfonyl chloride. Retrieved from Fisher Scientific website.[1]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from NJ.gov.[6]
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Sulfuryl chloride. Retrieved from Santa Cruz Biotechnology website.[10]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from NJ.gov.[14]
-
Aozun Yazhou Chemical. (n.d.). 4-Bromo benzenesulfonyl chloride MSDS. Retrieved from Aozun Yazhou Chemical website.[3]
-
ECHEMI. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride SDS, 216159-03-4 Safety Data Sheets. Retrieved from ECHEMI website.[4]
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: Sulfuryl chloride. Retrieved from Fisher Scientific website.[8]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIC.[11]
-
MilliporeSigma. (2024, September 9). Safety Data Sheet: 1-Bromo-4-chlorobenzene. Retrieved from MilliporeSigma website.[18]
-
Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-ethylbenzene-1-sulfonyl chloride. Retrieved from Fisher Scientific website.[2]
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Bromobenzenesulfonyl chloride. Retrieved from Fisher Scientific website.[5]
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Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Bromobenzenesulfonyl chloride. Retrieved from Thermo Fisher Scientific website.[19]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR website.[12]
-
Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonyl chloride. Retrieved from Fisher Scientific website.[7]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from OSHA website.[20]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from EPA website.[21]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from Westlaw website.[22]
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Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from Cornell Law School website.[13]
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Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet: Furan-2-sulfonyl chloride. Retrieved from Thermo Fisher Scientific website.[9]
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Matrix Scientific. (n.d.). This compound. Retrieved from Matrix Scientific website.[16]
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Kemphar International. (n.d.). 4-Bromo Benzene Sulphonyl Chloride. Retrieved from Kemphar International website.[23]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride. Retrieved from Angene Chemical website.[24]
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BLDpharm. (n.d.). 2-Bromo-4,6-dimethylbenzene-1-sulfonyl chloride. Retrieved from BLDpharm website.[25]
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NASA. (n.d.). Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from NASA website.[26]
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AiFChem. (n.d.). 351003-50-4 | this compound. Retrieved from AiFChem website.[17]
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Personal protective equipment for handling 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
An In-Depth Guide to Personal Protective Equipment for Handling 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
This document provides essential safety protocols and procedural guidance for the handling and disposal of this compound (CAS No. 351003-50-4). As a reactive sulfonyl chloride, this compound presents significant hazards that necessitate rigorous adherence to safety measures to protect laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights that extend beyond basic safety data.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a corrosive solid that is highly reactive, particularly with nucleophiles like water.[1][2][3] A thorough understanding of its chemical properties is the foundation of a robust safety plan.
-
Severe Corrosivity: Like many sulfonyl chlorides, this compound is classified as a corrosive solid.[2][3][4] Upon contact with moisture, such as humidity in the air or moisture on the skin, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the primary cause of its corrosive nature, leading to severe skin burns and serious eye damage.[1][3][4] Dust from the solid can also react with moisture in the respiratory tract, causing significant irritation and potential damage.[1][5][6]
-
Water Reactivity: The compound reacts with water, sometimes violently, in an exothermic reaction that liberates toxic and corrosive gases, including hydrogen chloride.[2][3] This reactivity necessitates that the compound be handled in a moisture-free environment and that all quenching and disposal procedures are performed with extreme care to control the reaction rate.
-
Inhalation and Exposure Hazards: The compound is harmful if inhaled, swallowed, or in contact with skin.[1][4] Inhalation of the dust can cause respiratory irritation, while ingestion can lead to severe damage to the gastrointestinal tract.[1][3]
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of specific PPE should be based on a risk assessment of the procedure being performed.
Eye and Face Protection
Standard safety glasses are insufficient.
-
Minimum Requirement: Tight-sealing chemical splash goggles are essential to protect the eyes from dust and potential splashes.[5][7]
-
Recommended for High-Risk Operations: For tasks involving larger quantities, heating, or a higher risk of splashing (e.g., reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[5][6][8] A face shield alone does not provide adequate protection.[5]
Hand Protection
Glove selection is critical due to the corrosive and reactive nature of the chemical.
-
Incidental Contact: For handling solids in a well-contained manner (e.g., weighing), heavy-duty nitrile or neoprene gloves are appropriate.[6]
-
Extended Contact or Immersion: For situations with a higher risk of direct contact, such as cleaning spills or during work-up procedures, butyl rubber gloves are recommended for their high resistance to corrosive materials.[5] Always double-glove when handling this compound. Check the glove manufacturer's compatibility data for sulfonyl chlorides.
Body Protection
Protecting the skin from dust and splashes is paramount.
-
Standard Use: A flame-retardant lab coat is required at all times.[9]
-
High-Risk Procedures: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron, worn over the lab coat, is necessary.[5][8][10] Ensure footwear is fully enclosed and made of a non-porous material.
Respiratory Protection
All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to control exposure to dust and corrosive vapors.[1][5][11]
-
If there is a potential for exceeding exposure limits or if a fume hood is not available for a specific, necessary task, a properly fitted respirator with a cartridge appropriate for acid gases and organic vapors is required.[6]
Hazard and PPE Summary Table
| Hazard Classification | Potential Exposure Route | Required PPE & Controls |
| Corrosive Solid [2][3] | Skin/Eye Contact (Dust, Solid) | Chemical Goggles & Face Shield, Chemical-Resistant Gloves (Nitrile/Neoprene, Butyl for splashes), Lab Coat & Apron. |
| Water-Reactive [2][3] | Inhalation (Acid Gas), Skin/Eye Contact (Splashes) | Work in a Chemical Fume Hood, Keep away from moisture, Use appropriate quenching procedures. |
| Acute Toxicity [1][4] | Inhalation (Dust), Ingestion | Work in a Chemical Fume Hood, Do not eat, drink, or smoke in the lab. |
Operational and Disposal Plans
The following step-by-step protocols are designed to be self-validating systems for safe handling.
Experimental Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risk assessment.
Protocol 1: Weighing and Transfer of Solid
-
Preparation: Don all required PPE (minimum: chemical goggles, double nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Environment Control: Place a weigh boat or paper on the analytical balance inside the fume hood. Ensure the area is free from moisture.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean, dry spatula. Avoid creating dust.[12]
-
Closure: Tightly close the main stock bottle immediately after dispensing to prevent reaction with atmospheric moisture.[1]
-
Cleanup: Dispose of the weigh paper/boat in a designated solid hazardous waste container. Wipe down the spatula and any affected surfaces inside the hood with a solvent-dampened cloth (e.g., isopropanol), and dispose of the cloth as hazardous waste.
Protocol 2: Quenching and Disposal
Excess sulfonyl chloride must be neutralized before disposal.[9] Never add water or base directly to the bulk sulfonyl chloride.[11]
-
Prepare Quenching Solution: In a separate flask large enough to accommodate the reaction volume and the quenching solution, prepare a cold (ice bath) solution of a weak base, such as 10% aqueous sodium bicarbonate.[9] Ensure this is done within the fume hood.
-
Slow Addition: With vigorous stirring, slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the cold basic solution via an addition funnel or pipette. This is a highly exothermic process that will release gas. The slow addition is critical to control the reaction rate and temperature.[11]
-
pH Monitoring: After the addition is complete, continue stirring for at least 30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Add more base if necessary.
-
Final Disposal: Once neutralized, the resulting mixture can be segregated into aqueous and organic waste streams for disposal according to your institution's hazardous waste guidelines.[11][12] Contaminated materials (gloves, pipette tips, etc.) must be disposed of in a sealed, labeled hazardous waste container.[11]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing while moving to an emergency shower.[5] Flush the affected area with copious amounts of water for at least 15 minutes.[1][5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. If the spill is small and within the fume hood, contain it with a non-combustible absorbent material like sand or vermiculite (do not use paper towels or other combustible materials).[11] The contaminated absorbent must then be carefully collected into a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety office.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
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CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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Aozun Yazhou Chemical. (n.d.). 4-Bromo benzenesulfonyl chloride MSDS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
